L-Ascorbic acid-13C-2
説明
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特性
分子式 |
C6H8O6 |
|---|---|
分子量 |
177.12 g/mol |
IUPAC名 |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i3+1 |
InChIキー |
CIWBSHSKHKDKBQ-VZMNSLOISA-N |
同義語 |
Vitamin C-3-13C |
製品の起源 |
United States |
Foundational & Exploratory
L-Ascorbic Acid-13C-2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Ascorbic acid-13C-2 is a stable isotope-labeled form of L-Ascorbic acid, commonly known as Vitamin C, in which the carbon atom at the second position of the molecule is replaced with a ¹³C isotope. This isotopic labeling makes it an invaluable tool in a range of scientific applications, particularly in quantitative analysis and metabolic research, where it serves as a reliable internal standard and a tracer for metabolic pathways. This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies associated with its use.
Core Properties and Specifications
This compound shares the same chemical and physical properties as its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotope. This mass difference is the basis for its utility in mass spectrometry-based applications.
| Property | Value | Reference |
| Synonyms | L-Ascorbate-¹³C-2, Vitamin C-¹³C-2, L-Threoascorbic acid-2-¹³C | |
| Molecular Formula | C₅¹³CH₈O₆ | |
| Molecular Weight | 177.12 g/mol | |
| CAS Number | 1313730-17-4 | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95.0% | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Storage | Store at -20°C to -80°C, protected from light and moisture. |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of L-Ascorbic acid in various biological matrices, including plasma, serum, urine, and tissue homogenates.[1] Its use helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of analytical methods.[2]
Furthermore, as a stable isotope tracer, this compound can be employed in metabolic studies to investigate the biosynthesis, degradation, and overall metabolic flux of Vitamin C in vivo and in vitro.[3][4] This is crucial for understanding the role of Vitamin C in health and disease, as well as for the development of drugs that may interact with its metabolic pathways.
Experimental Protocols
Quantification of L-Ascorbic Acid using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of L-Ascorbic acid in biological samples. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Materials and Reagents:
-
L-Ascorbic acid (analytical standard)
-
This compound (internal standard)
-
Metaphosphoric acid (MPA)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of cold extraction solution (e.g., 10% TCA or 5% MPA in water) containing a known concentration of this compound.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-40°C
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for ascorbic acid analysis.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quantitative Analysis
Caption: Workflow for the quantification of L-Ascorbic acid using an internal standard.
Signaling and Metabolic Pathways
L-Ascorbic acid is involved in a complex network of biosynthesis, recycling, and degradation pathways. The use of ¹³C-labeled ascorbic acid as a tracer allows researchers to follow its metabolic fate and quantify the flux through these pathways.
Ascorbic Acid Biosynthesis in Mammals
In mammals, L-Ascorbic acid is synthesized from D-glucuronate.
Caption: Simplified mammalian biosynthesis pathway of L-Ascorbic acid.[6]
Ascorbic Acid Recycling
The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be recycled back to its reduced form.
Caption: The recycling pathway of L-Ascorbic acid.[6]
Ascorbic Acid Degradation in Mammals
The irreversible degradation of ascorbic acid leads to the formation of various metabolites.
Caption: Degradation pathway of L-Ascorbic acid in mammals.[6]
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the performed searches, the general strategies for synthesizing labeled L-Ascorbic acid involve introducing a ¹³C-labeled precursor at a specific point in the synthetic route. One common approach involves the coupling of a C1 and a C5 fragment or a C2 and a C4 fragment.[7] To introduce a ¹³C label at the C-2 position, a synthetic scheme would likely utilize a C2 fragment that has been previously enriched with ¹³C at the desired position.
Conclusion
This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its application as an internal standard in quantitative mass spectrometry provides unparalleled accuracy for the determination of Vitamin C levels in biological systems. Furthermore, its use as a metabolic tracer offers deep insights into the complex pathways of ascorbic acid metabolism. The experimental protocols and pathway diagrams presented in this guide provide a solid foundation for the effective utilization of this compound in research and drug development.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. pubs.acs.org [pubs.acs.org]
L-Ascorbic Acid-13C-2: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C, serves as a powerful tool in metabolic research, drug development, and clinical diagnostics. Its unique isotopic signature allows for precise tracing and quantification of ascorbic acid uptake, metabolism, and flux within biological systems. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a white to off-white powder. The introduction of a carbon-13 isotope at the C-2 position of the ascorbic acid molecule provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. This property is fundamental to its application as a tracer in metabolic studies.
| Property | Value | Reference |
| Molecular Formula | ¹³CC₅H₈O₆ | [1][2] |
| Molecular Weight | 177.12 g/mol | [1][2] |
| Isotopic Purity | ≥99 atom % ¹³C | [1][2] |
| Chemical Purity (Assay) | ≥98% (CP) | [1][2] |
| Melting Point | 190-194 °C (decomposes) | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| CAS Number | 178101-89-8 | [1][2] |
| Solubility | Soluble in water. Soluble in DMSO (100 mg/mL with ultrasonic and warming).[3] | [3] |
| Storage Conditions | Store at -20°C, protected from light, and under nitrogen. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] | [3] |
Experimental Protocols
Precise and accurate analysis of this compound is critical for its effective use in research. The following sections detail established experimental protocols for the synthesis, and analysis of this stable isotope-labeled compound.
Synthesis of L-(2-¹³C)Ascorbic Acid
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of ascorbic acid and its isotopologues in various biological matrices.
Sample Preparation (from Plasma):
-
Mix 25 µL of plasma with 225 µL of 5% metaphosphoric acid containing 20 mM desferrioxamine mesylate.[3]
-
Centrifuge the mixture at 3000 x g for 10 minutes.[3]
-
Collect the supernatant for analysis.[3]
For Total Ascorbic Acid (Reduced + Oxidized):
-
To 75 µL of the supernatant, add 25 µL of 10 mM dithiothreitol (B142953) (DTT) and 25 µL of 40 mM K₂HPO₄ to maintain a pH of 6.8.[3]
-
Incubate the mixture for 20 minutes at room temperature in the dark to reduce dehydroascorbic acid.[3]
-
Add 25 µL of 50% metaphosphoric acid.[3]
-
Centrifuge at 3000 x g for 10 minutes.[3]
-
Inject 5 µL of the supernatant into the HPLC system.[3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.2 M KH₂PO₄-H₃PO₄ at pH 3.0) containing a chelating agent like 50 µM EDTA.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at 254 nm or electrochemical detection.[3]
2. ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR is a powerful tool for confirming the position of the ¹³C label and for structural elucidation.
Sample Preparation:
-
Dissolve an appropriate amount of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹³C-NMR spectra on a high-field NMR spectrometer.
-
The chemical shifts will be indicative of the carbon skeleton, and the signal corresponding to the C-2 position will show a significant enhancement due to the ¹³C enrichment.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of ¹³C enrichment in ascorbic acid, particularly in metabolic tracing studies.
Sample Preparation and Derivatization:
-
Extract ascorbic acid from the biological sample.
-
Convert the extracted ascorbic acid to a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester, to make it amenable to gas chromatography.[5][6] This is a critical step as ascorbic acid itself is not volatile.
-
The derivatization is typically achieved by reacting the dried extract with a silylating agent.
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
The gas chromatograph separates the derivatized ascorbic acid from other components in the sample.
-
The mass spectrometer detects the molecular ions of both the unlabeled (m/z) and the ¹³C-labeled (m/z+1) ascorbic acid derivative.
-
The ratio of the intensities of these ions is used to calculate the isotopic enrichment.
Applications in Research and Drug Development
This compound is an invaluable tool for elucidating the pharmacokinetics and pharmacodynamics of vitamin C and for studying its role in various physiological and pathological processes.
-
Metabolic Flux Analysis: As a stable isotope tracer, it allows for the quantitative analysis of ascorbic acid uptake, distribution, and turnover in cells and whole organisms.[7]
-
Bioavailability Studies: It can be used to accurately determine the bioavailability of different formulations of vitamin C.[5][6]
-
Drug Metabolism Studies: this compound can be employed to investigate the influence of drugs on vitamin C metabolism and, conversely, the effect of vitamin C on the metabolism of xenobiotics.
-
Antioxidant Research: This tracer can help in understanding the role of ascorbic acid in mitigating oxidative stress and its interaction with other antioxidants.[8]
-
Internal Standard: Due to its identical chemical behavior to the unlabeled form, it serves as an excellent internal standard for accurate quantification of endogenous ascorbic acid levels by isotope dilution mass spectrometry.[7]
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a stable isotope tracing study and the signaling pathway of ascorbic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. l-(1-13C)- and (2-13C)ascorbic acid: synthesis and NMR characterization [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vitamin C - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to L-Ascorbic Acid-13C-2 Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and quality control of L-Ascorbic acid-13C-2, a crucial stable isotope-labeled compound for metabolic research and drug development. This document details the methodologies for confirming the isotopic purity and structural integrity of this molecule, ensuring data accuracy and reliability in scientific investigations.
Introduction to this compound
L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzymatic cofactor in numerous biological processes. The site-specific incorporation of a carbon-13 (¹³C) isotope at the C-2 position creates a valuable tracer for metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry assays. The isotopic purity of this compound is paramount for the precision of these applications. This guide outlines the key considerations and methodologies for its synthesis and quality assessment.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control to ensure the specific incorporation of the ¹³C isotope at the desired position. While a variety of synthetic routes for L-ascorbic acid and its derivatives have been developed, the targeted labeling at the C-2 position often involves the use of a ¹³C-labeled precursor. A plausible synthetic approach is outlined below, based on established carbohydrate chemistry.
A key publication by Drew et al. in Carbohydrate Research (1996) describes the synthesis and NMR characterization of L-(1-¹³C)- and L-(2-¹³C)ascorbic acid.[1] This work provides a foundational method for the preparation of this specific isotopologue.
Logical Synthesis Workflow:
The synthesis can be conceptualized as a series of protection, oxidation, and cyclization steps, starting from a suitable ¹³C-labeled carbohydrate precursor.
Caption: Conceptual synthesis workflow for this compound.
Isotopic Purity and Quality Data
The quality of this compound is defined by its isotopic enrichment at the C-2 position and its overall chemical purity. Commercially available standards typically offer high levels of enrichment.
| Parameter | Typical Specification | Analytical Method |
| Isotopic Purity | ≥ 98 atom % ¹³C | Mass Spectrometry, NMR |
| Chemical Purity | ≥ 98% | HPLC, NMR |
| Unlabeled Ascorbic Acid | < 2% | Mass Spectrometry, NMR |
| Other ¹³C Isotopologues | Typically not specified but can be assessed by MS and NMR | Mass Spectrometry, NMR |
Experimental Protocols for Isotopic Purity Determination
The accurate determination of isotopic purity requires robust analytical methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.
Experimental Workflow for LC-MS/MS Analysis:
References
Unlocking Cellular Secrets: A Technical Guide to 13C Labeled L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the synthesis, applications, and experimental utility of 13C labeled L-Ascorbic acid (Vitamin C), a powerful tool in metabolic research and drug development. By tracing the journey of this essential antioxidant within biological systems, researchers can gain unprecedented insights into cellular redox status, metabolic pathways, and the pharmacokinetics of therapeutic agents.
Core Applications in Research and Drug Development
Stable isotope-labeled compounds, such as 13C L-Ascorbic acid, have become indispensable in modern research. The incorporation of the heavy isotope of carbon (13C) allows for the differentiation and quantification of the labeled molecule from its naturally abundant 12C counterpart. This fundamental principle underpins its use in several key areas:
-
Metabolic Tracing and Flux Analysis: 13C labeled L-Ascorbic acid serves as a tracer to delineate its metabolic fate and its influence on various biochemical pathways.[1] By monitoring the incorporation of 13C into downstream metabolites, researchers can quantify the flux through specific metabolic routes. This is particularly valuable in understanding the altered metabolism in diseases like cancer.
-
Internal Standard for Quantitative Analysis: In analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), 13C labeled L-Ascorbic acid is used as an internal standard.[1][2] Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for precise and accurate quantification in complex biological matrices.
-
In Vivo Imaging of Redox Status: A groundbreaking application lies in the use of hyperpolarized [1-13C]-L-Ascorbic acid and its oxidized form, [1-13C]-dehydroascorbic acid (DHA), as probes for imaging the redox state of tissues in real-time.[3] This technique offers a non-invasive window into the balance between antioxidants and reactive oxygen species (ROS), a critical factor in numerous pathologies, including cancer.[3][4]
Commercially Available 13C Labeled L-Ascorbic Acid Isotopologues
Several isotopologues of 13C labeled L-Ascorbic acid are commercially available, offering flexibility for different experimental designs. The choice of labeling position can be critical for tracing specific metabolic transformations.
| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Labeling Position(s) |
| L-Ascorbic acid-1-13C | 178101-89-8 | C513CH8O6 | 177.12 | 99.90% | C1 |
| L-Ascorbic acid-2-13C | 178101-88-7 | C513CH8O6 | 177.12 | 99.90% | C2 |
| L-Ascorbic acid-13C6 | 1354064-87-1 | 13C6H8O6 | 182.08 | 99 atom % 13C | Uniformly labeled (all 6 carbons) |
Key Experimental Insights and Methodologies
Hyperpolarized 13C MRI for Redox Imaging
A significant advancement in the use of 13C labeled compounds is dynamic nuclear polarization (DNP), which dramatically enhances the NMR signal. This enables real-time in vivo imaging of metabolic processes.
A study on hyperpolarized [1-13C]-ascorbic acid (AA) and [1-13C]-dehydroascorbic acid (DHA) demonstrated their potential as probes for tumor redox state.[3]
Experimental Protocol: In Vivo Redox Imaging
-
Hyperpolarization: [1-13C]-Ascorbic acid or [1-13C]-dehydroascorbic acid is hyperpolarized using dynamic nuclear polarization.
-
Administration: The hyperpolarized substrate is rapidly dissolved and intravenously administered to the subject (e.g., a tumor-bearing mouse).
-
In Vivo Detection: The spatial distribution of the hyperpolarized substrate and its metabolic products is detected in real-time using 13C Magnetic Resonance Imaging (MRI). The conversion of DHA to AA can be observed, providing a measure of the tissue's reductive capacity.
Quantitative Data from Hyperpolarization Studies [3]
| Compound | pH | Solution-State Polarization (%) | Spin-Lattice Relaxation Time (T1) at 9.4 T (s) |
| [1-13C]-Ascorbic Acid | 3.2 | 10.5 ± 1.3 | 15.9 ± 0.7 |
| [1-13C]-Ascorbic Acid | 7.0 | 5.1 ± 0.6 | - |
| [1-13C]-Dehydroascorbic Acid | 3.2 | 10.5 ± 1.3 | 20.5 ± 0.9 |
| [1-13C]-Dehydroascorbic Acid | 7.0 | 8.2 ± 1.1 | - |
The longer spin-lattice relaxation times (T1) for the 13C-labeled nuclei are advantageous for in vivo imaging, as they allow for a longer observation window before the hyperpolarized signal decays.[3] The study observed the intracellular reduction of [1-13C]-DHA in murine lymphoma cells, a process indicative of the cellular antioxidant capacity.[3]
Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[5][6] While studies specifically using 13C-ascorbic acid for comprehensive MFA are emerging, the principles are well-established using other 13C-labeled substrates like glucose and glutamine.
General Experimental Workflow for 13C-MFA
General workflow for 13C Metabolic Flux Analysis.
This workflow allows researchers to trace the carbon backbone of ascorbic acid as it is metabolized by the cell, providing quantitative data on pathway utilization.
Biosynthesis of L-Ascorbic Acid: A Tracer's Origin
Understanding the natural biosynthetic pathways of L-ascorbic acid in different organisms is crucial for designing and interpreting tracer studies.[7]
Simplified biosynthetic pathways of L-Ascorbic acid in mammals and plants.
Signaling and Metabolic Interactions
L-Ascorbic acid is not merely an antioxidant; it is a cofactor for numerous enzymes and can influence cellular signaling. Its pro-oxidant activity in cancer cells, leading to the generation of reactive oxygen species (ROS) and selective cell death, is an area of intense research.[4]
Key signaling and metabolic roles of L-Ascorbic acid.
The use of 13C labeled L-Ascorbic acid allows researchers to dissect these complex interactions. By tracing the labeled molecule, one can determine its uptake, its conversion to DHA, and its impact on the metabolic state of the cell, providing a more dynamic picture than simple concentration measurements.
Future Directions
The application of 13C labeled L-Ascorbic acid is poised to expand significantly. Advances in mass spectrometry sensitivity and resolution will enable the detection of labeled metabolites at lower concentrations, providing a more detailed view of cellular metabolism. The combination of hyperpolarized 13C MRI with other imaging modalities holds the promise of a multi-faceted understanding of disease states in vivo. As our understanding of the intricate roles of Vitamin C in health and disease grows, so too will the importance of this powerful research tool in the development of novel diagnostics and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabelling of ascorbic acid: a new clue to clarify its action as an anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic Acid-13C-2: A Technical Guide to its Mechanism of Action and Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor for a multitude of enzymatic reactions essential for human health. Its deficiency leads to the debilitating condition of scurvy, underscoring its importance in physiological processes. In the realm of metabolic research and drug development, understanding the intricate pathways and fluxes of ascorbic acid is paramount. The advent of stable isotope labeling has provided researchers with powerful tools to trace the metabolic fate of molecules in complex biological systems. L-Ascorbic acid-13C-2 is a stable isotope-labeled form of Vitamin C, where the carbon atom at the second position of the lactone ring is replaced with a heavy isotope of carbon, 13C. This isotopic enrichment allows for the precise tracking and quantification of ascorbic acid and its metabolites through various biochemical pathways without interfering with the biological processes, as the chemical properties of the molecule remain virtually unchanged.
This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its application as a tracer in metabolic flux analysis (MFA). It details experimental protocols for its use in cell culture and outlines the analytical methods for its detection. Furthermore, this guide illustrates key signaling pathways where this compound can be employed to elucidate metabolic dynamics.
Core Mechanism of Action: A Tracer for Metabolic Pathways
The fundamental mechanism of action of this compound is not to elicit a pharmacological effect different from its unlabeled counterpart, but to serve as a metabolic tracer.[1] The 13C label at the C-2 position allows researchers to distinguish exogenous (newly introduced) ascorbic acid from the endogenous pool already present within cells or organisms. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the journey of the 13C-labeled carbon can be followed as it is incorporated into various downstream metabolites. This enables the quantitative measurement of metabolic fluxes, providing a dynamic picture of cellular metabolism.[2][3]
The primary applications of this compound in research include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network.[4][5]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C.
-
Redox Biology: Investigating the role of ascorbic acid in cellular antioxidant defense and redox signaling.
-
Drug Development: Assessing the impact of drug candidates on ascorbic acid metabolism and related pathways.[1]
Data Presentation: Quantitative Insights
One study quantified the in vivo turnover rate of hepatic ascorbic acid in rats by infusing [1,2-13C2]glucose, which then gets converted to [5,6-13C2]ascorbic acid. This provides an example of quantifying the flux of the ascorbic acid pool.
| Parameter | Value | Organism/System | Reference |
| Hepatic Ascorbic Acid Turnover Rate | 1.9 ± 0.4 nmol ⋅ min−1 ⋅ g−1 liver tissue | Rat (in vivo) | [1][6] |
Experimental Protocols
The following section provides a generalized protocol for a metabolic tracing experiment using this compound in a cell culture model. This protocol is a template and may require optimization based on the specific cell type and experimental goals.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare a custom cell culture medium that is deficient in unlabeled L-Ascorbic acid. Supplement this medium with a known concentration of this compound. The concentration should be chosen based on physiological relevance or experimental design.
-
Isotope Labeling:
-
Remove the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate the cells for a predetermined period. The duration of labeling will depend on the metabolic pathway of interest and the expected turnover rate of the metabolites. Time-course experiments are recommended to determine the optimal labeling time.
-
II. Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically done by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol (B129727) or a cold saline solution).
-
Cell Lysis and Extraction:
-
Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Perform a series of freeze-thaw cycles or use other cell lysis methods to ensure complete disruption of the cell membrane.
-
The extraction of polar metabolites is often achieved using a solvent system such as a mixture of methanol, acetonitrile, and water. The exact solvent system and ratios should be optimized for the metabolites of interest.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
III. Sample Analysis by Mass Spectrometry
-
Sample Preparation: The extracted metabolites are typically dried under a stream of nitrogen or by lyophilization and then reconstituted in a solvent compatible with the analytical platform.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and detecting labeled metabolites.
-
Chromatography: Use a suitable LC column (e.g., HILIC for polar metabolites) to separate the metabolites in the extract.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of ascorbic acid and its downstream metabolites. This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis or full scan mode for untargeted metabolomics.
-
-
Data Analysis:
-
Identify the peaks corresponding to the 13C-labeled and unlabeled metabolites based on their retention times and mass-to-charge ratios (m/z).
-
Quantify the peak areas for each isotopologue.
-
Correct for the natural abundance of 13C in the unlabeled metabolites.
-
Calculate the fractional enrichment of 13C in each metabolite to determine the metabolic flux.
-
Signaling Pathways and Metabolic Tracing Visualizations
This compound can be used to trace the flux through several key signaling and metabolic pathways. The following diagrams, generated using the DOT language, illustrate some of these applications.
Ascorbic Acid Redox Cycling
Ascorbic acid is a key player in cellular redox homeostasis. It can donate electrons to scavenge reactive oxygen species (ROS), becoming oxidized to dehydroascorbic acid (DHA). DHA can then be recycled back to ascorbic acid. This compound can be used to trace the dynamics of this cycle.
Caption: Redox cycling of this compound.
Experimental Workflow for Metabolic Flux Analysis
The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.
Caption: General workflow for 13C metabolic flux analysis.
Role in HIF-1α Regulation
Ascorbic acid is a cofactor for prolyl hydroxylases (PHDs), which are enzymes that hydroxylate the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), targeting it for degradation. By tracing the uptake and availability of this compound, researchers can investigate how its intracellular concentration affects HIF-1α stability and the expression of downstream target genes.
Caption: Role of Ascorbic Acid in HIF-1α regulation.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism. Its utility as a stable isotope tracer allows for the precise and quantitative analysis of metabolic fluxes through various pathways without perturbing the biological system. While direct comparative kinetic data with its unlabeled form is sparse, the principles of isotope tracing suggest minimal differences in biochemical behavior. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting metabolic studies using this compound. As analytical technologies continue to advance, the application of such labeled compounds will undoubtedly lead to new insights into the role of Vitamin C in health and disease, paving the way for novel therapeutic strategies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-Ascorbic Acid-13C-2 in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2 as a stable isotope tracer in metabolic research. It details its use in quantitative studies of vitamin C absorption and metabolism, outlines relevant experimental protocols, and illustrates the key metabolic pathways involved.
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant involved in numerous physiological processes. Understanding its absorption, distribution, metabolism, and excretion is crucial for determining dietary requirements and for developing therapeutic strategies. This compound, a stable isotope-labeled form of vitamin C, serves as a powerful tool in metabolic studies. By tracing the fate of the 13C label, researchers can distinguish between endogenously present ascorbate (B8700270) and newly absorbed or administered ascorbate, allowing for precise kinetic and metabolic flux analyses.[1][2][3][4][5] This guide focuses on the practical application of this compound in such studies.
Data Presentation: Quantitative Analysis of L-[1-13C]Ascorbic Acid Absorption
The following tables summarize quantitative data from a study by Bates et al. (2004), which investigated the absorption of L-[1-13C]ascorbic acid in healthy human subjects. This study provides valuable insights into the kinetics of vitamin C uptake and the factors that may influence it.[1][2][3][4][5]
Table 1: Subject Characteristics [2]
| Characteristic | Mean | Standard Deviation | Range |
| Age (years) | 41 | 11 | 26-59 |
| Weight (kg) | 72.1 | 11.9 | 54.4-96.0 |
| Height (m) | 1.73 | 0.09 | 1.57-1.88 |
| Body Mass Index ( kg/m ²) | 24.0 | 2.5 | 20.3-28.7 |
| Endogenous Plasma Ascorbate (μmol/l) | 56 | 16 | 30-81 |
Table 2: Kinetic Variables for Plasma Tracer Response to a 30 mg Oral Dose of L-[1-13C]Ascorbic Acid [2]
| Treatment Group | N | Peak Time (min) | Peak Height (μmol/l) | Area Under Curve (AUC) (μmol/l per 4h) |
| Vitamin C alone (1) | 8 | 38 (13) | 2.9 (1.0) | 338 (114) |
| Vitamin C + Iron | 8 | 39 (10) | 3.0 (0.9) | 352 (100) |
| Vitamin C alone (2) | 7 | 34 (12) | 3.3 (0.9) | 413 (134) |
| Vitamin C + Grape Juice | 7 | 36 (12) | 2.5 (0.8) | 316 (124) |
Values are means with standard deviations in parentheses. No significant differences were observed between the "Vitamin C alone" and "Vitamin C + Iron" groups. Grape juice consumption led to a significant reduction in tracer concentration at specific early time points.[2]
Experimental Protocols
The following is a detailed methodology for a human study investigating the absorption of L-[1-13C]ascorbic acid, based on the work of Bates et al. (2004).[1][2][3][4][5]
Study Design and Subjects
-
Subjects: Recruit healthy, non-smoking volunteers. Exclusion criteria should include the use of high-dose vitamin C supplements and any clotting or bleeding disorders.[4]
-
Dosing: Administer a single oral dose of 30 mg L-[1-13C]ascorbic acid (98-99% isotopic purity) dissolved in water.[3][4]
-
Study Arms: To investigate potential interactions, subjects can be tested on separate occasions (with a washout period of 3-4 weeks) under different conditions, such as co-administration with 100 mg ferrous fumarate (B1241708) or 200 ml of red grape juice.[1][2]
Sample Collection and Preparation
-
Blood Collection: Collect venous blood samples into heparinized tubes at baseline (pre-dose) and at frequent intervals post-dose (e.g., every 4-8 minutes for the first hour, then hourly for up to 4 hours).[1][2]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Stabilization: Stabilize the plasma ascorbate by adding an equal volume of 5% (w/v) metaphosphoric acid. This step is crucial to prevent the degradation of ascorbic acid.
-
Storage: Store the stabilized plasma samples at -70°C until analysis.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: For GC-MS analysis, convert the ascorbic acid in the plasma samples to its volatile trimethylsilyl (B98337) (TMS) derivative. This is a necessary step to allow for gas chromatographic separation.[1][2]
-
GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer. A suitable setup would be an Agilent 6890 GC with a 5973 Mass Selective Detector.
-
Chromatographic Separation: Employ a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) to separate the TMS-ascorbate from other plasma components. The oven temperature program should be optimized to achieve good peak separation.
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode. Use selected ion monitoring (SIM) to detect and quantify the unlabeled (m/z 434) and 13C-labeled (m/z 435) TMS-ascorbate.
-
Quantification: Calculate the 13C-enrichment of plasma ascorbate from the ratio of the labeled to unlabeled ion peak areas. The tracer concentration is then determined from the 13C-enrichment and the total plasma ascorbate concentration, which can be measured separately using a fluorometric assay.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the study of this compound.
Conclusion
This compound is an invaluable tracer for conducting detailed metabolic studies of vitamin C in humans. The use of stable isotope labeling coupled with sensitive analytical techniques like GC-MS allows for the precise quantification of absorption kinetics and metabolic fate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute their own studies, contributing to a deeper understanding of the vital role of vitamin C in health and disease.
References
- 1. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cambridge.org [cambridge.org]
- 4. scispace.com [scispace.com]
- 5. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
An In-Depth Technical Guide to L-Ascorbic Acid-13C-2 as an Endogenous Antioxidant Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2 as a stable isotope tracer for studying the pharmacokinetics and antioxidant functions of vitamin C in vivo. This document details experimental protocols, presents quantitative data, and illustrates key biological pathways and workflows to facilitate the design and implementation of tracer studies in a research setting.
Introduction to this compound as a Tracer
L-Ascorbic acid (Vitamin C) is a pivotal water-soluble antioxidant in the human body, playing a crucial role in neutralizing reactive oxygen species (ROS), regenerating other antioxidants, and acting as a cofactor for various enzymes.[1][2] Stable isotope-labeled ascorbic acid, such as this compound, serves as a powerful tool to distinguish exogenously administered vitamin C from the endogenous pool, enabling precise investigation of its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes.[3][4] The use of 13C-labeled tracers is a well-established method in metabolic research, offering a safe and reliable means to study in vivo kinetics and pathway dynamics.[5] this compound can be utilized as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[6][7]
Quantitative Data from Tracer Studies
The use of L-Ascorbic acid-13C tracers has generated valuable quantitative data on the pharmacokinetics of vitamin C. The following tables summarize key findings from studies involving oral and intravenous administration of ascorbic acid.
| Parameter | Oral Administration (Standard Formulation) | Intravenous Administration | Reference(s) |
| Peak Plasma Concentration (after 1.25 g dose) | 134.8 ± 20.6 µmol/L | 885 ± 201.2 µmol/L | [8][9] |
| Predicted Peak Plasma Concentration (after 3 g dose every 4h) | ~220 µmol/L | Not Applicable | [8][9] |
| Predicted Peak Plasma Concentration (after 50 g dose) | Not Applicable | ~13,400 µmol/L | [8][9] |
| Time to Peak Plasma Concentration (Oral) | 25 - 50 minutes | Not Applicable | [1] |
| Elimination Half-life (after high-dose infusion) | Not Applicable | ~2 hours | [10] |
| Steady-State Plasma Concentration (from dietary intake) | 70 - 85 µmol/L | Not Applicable | [8] |
Table 1: Pharmacokinetic Parameters of Ascorbic Acid. This table presents a summary of key pharmacokinetic parameters of ascorbic acid following oral and intravenous administration, highlighting the significant differences in achievable plasma concentrations.
| Study Type | Tracer Used | Key Findings | Reference(s) |
| Absorption Study | L-[1-13C]ascorbic acid (30 mg oral dose) | Peak plasma enrichment occurred within 25-50 minutes. Co-administration with iron had no significant effect on absorption, while grape juice attenuated absorption. | [1] |
| Turnover Study | [5,6-13C2]ascorbic acid (synthesized in vivo from [1,2-13C2]glucose) | The turnover rate of hepatic ascorbic acid in rats was estimated to be 1.9 ± 0.4 nmol/min/g. | [2] |
| Utilization Study | L-ascorbic-1-C14 acid | Ascorbate (B8700270) utilization, measured by C14 oxalate (B1200264) excretion, was 0.207 mg/day/kg of fat-free body weight in men. | [11] |
Table 2: Summary of Key Tracer Studies with Labeled Ascorbic Acid. This table summarizes findings from tracer studies that utilized different isotopologues of ascorbic acid to investigate its absorption, turnover, and utilization.
Experimental Protocols
The accurate measurement of this compound and its unlabeled counterpart in biological matrices is critical for tracer studies. Below are detailed methodologies for sample preparation and analysis using common analytical techniques.
Sample Collection and Preparation
3.1.1. Plasma Sample Preparation
To ensure the stability of ascorbic acid, which is prone to oxidation, meticulous sample handling is essential.
-
Blood Collection: Draw venous blood into tubes containing EDTA as an anticoagulant.
-
Immediate Cooling: Place the collected blood samples on wet ice immediately to minimize degradation.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 4°C to separate the plasma.
-
Protein Precipitation and Stabilization: To an aliquot of plasma, add an equal volume of a cold 10% (w/v) metaphosphoric acid (MPA) solution. MPA precipitates proteins and stabilizes ascorbic acid.
-
Incubation and Centrifugation: Let the mixture stand on ice for 5 minutes, then centrifuge at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the stabilized ascorbic acid.
-
Storage: Store the supernatant at -80°C until analysis.
3.1.2. Urine Sample Preparation
-
Sample Collection: Collect urine samples in containers protected from light. First-morning urine is often recommended.
-
Mixing: Ensure the urine is well-mixed but not centrifuged.
-
Storage: If not analyzed immediately, store the urine samples at 2-4°C and bring them to room temperature before testing. For longer-term storage, freezing is necessary.[12]
-
Dilution: Depending on the analytical method, urine samples may require dilution with a suitable buffer or solvent.
Analytical Methodologies
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying labeled and unlabeled ascorbic acid.
-
Chromatography:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is often employed.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for ascorbic acid analysis.
-
Mass Transitions: For unlabeled ascorbic acid, the precursor ion is [M-H]⁻ at m/z 175. Common product ions for quantification and qualification are m/z 115 and m/z 89, respectively.[13] For this compound, the precursor ion will be at m/z 177. The specific product ions would need to be determined empirically but would be expected to show a +2 Da shift if the 13C atoms are retained in the fragment.
-
Internal Standard: A stable isotope-labeled internal standard, such as L-Ascorbic acid-13C6, is recommended for accurate quantification.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of ascorbic acid requires a derivatization step to increase its volatility. Silylation is a common derivatization method.
-
Sample Drying: The extracted and stabilized sample (from plasma or urine) is dried completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Silylation):
-
Reconstitute the dried sample in a dry, aprotic solvent such as pyridine (B92270) or acetonitrile.
-
Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane.[3][14]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the silylated derivatives.
-
Ionization Mode: Electron ionization (EI) is typically used.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to identify the derivatized ascorbic acid or in selected ion monitoring (SIM) mode to quantify the specific ions corresponding to the labeled and unlabeled forms. The fragmentation pattern of the silylated ascorbic acid would need to be analyzed to determine the appropriate ions to monitor.
-
Signaling Pathways and Experimental Workflows
The antioxidant function of L-ascorbic acid is intrinsically linked to several cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for a tracer study.
Ascorbate-Glutathione Cycle
This cycle is a key antioxidant defense mechanism where ascorbate and glutathione (B108866) work in concert to detoxify reactive oxygen species.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altrishop.cz [altrishop.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Vitamin C pharmacokinetics: implications for oral and intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. graphviz.org [graphviz.org]
- 13. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Metabolic Journey of 13C-Labeled Vitamin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of 13C-labeled vitamin C (ascorbic acid, AA), a powerful tool for investigating in vivo redox status, cellular transport mechanisms, and pharmacokinetics. By tracing the path of the stable isotope 13C, researchers can gain unprecedented insights into the dynamic processes that govern vitamin C homeostasis and its role in health and disease. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core metabolic pathways and experimental workflows.
Quantitative Data Summary
The use of 13C-labeled vitamin C, particularly in combination with hyperpolarization techniques, has yielded precise quantitative data on its physical and biochemical properties. These data are crucial for designing and interpreting tracer studies.
Hyperpolarization and Relaxation Properties of [1-13C]-Labeled Vitamin C Analogs
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) enhances the detection sensitivity of 13C-labeled substrates by over 10,000-fold, enabling real-time in vivo metabolic imaging.[1] The following tables summarize the key parameters for hyperpolarized [1-13C]-ascorbic acid (AA) and its oxidized form, [1-13C]-dehydroascorbic acid (DHA).
| Compound | pH | Polarization (%) | T1 Relaxation Time (s) at 9.4 T |
| [1-13C]-Ascorbic Acid | 3.2 | 10.5 ± 1.3 | 15.9 ± 0.7 |
| 7.0 | 5.1 ± 0.6 | ||
| [1-13C]-Dehydroascorbic Acid | 3.2 | 10.5 ± 1.3 | 20.5 ± 0.9 |
| 7.0 | 8.2 ± 1.1 | ||
| Data compiled from Bohndiek et al. (2011).[1][2][3] |
| Compound | Polarization (%) at 3 T | T1 Relaxation Time (s) at 11.7 T | T1 Relaxation Time (s) at 3 T |
| [1-13C]-Ascorbic Acid | 3.6 ± 0.1 | 24 ± 1 | 38 ± 2 |
| [1-13C]-Dehydroascorbic Acid | 5.9 ± 0.5 | 39 ± 2 | 57 ± 3 |
| Data compiled from Harris et al. (2013).[4] |
Pharmacokinetics of Vitamin C in Healthy Volunteers
Pharmacokinetic studies, some utilizing stable isotopes, have been crucial in determining the recommended dietary allowance and understanding the bioavailability of vitamin C.
| Daily Dose (mg) | Steady-State Plasma Concentration (µM) |
| 30 | 25.1 ± 3.8 |
| 60 | 49.3 ± 7.8 |
| 100 | 62.7 ± 7.3 |
| 200 | 72.5 ± 6.2 |
| 400 | 77.2 ± 5.0 |
| 1000 | 81.3 ± 4.5 |
| 2500 | 84.4 ± 4.2 |
| Data from a depletion-repletion study in healthy volunteers.[5] |
| Administration Route | Dose | Peak Plasma Concentration (µmol/L) |
| Oral | 1.25 g | 134.8 ± 20.6 |
| Intravenous | 1.25 g | 885 ± 201.2 |
| Oral (modeled) | 3 g (every 4 hours) | 220 |
| Intravenous (modeled) | 50 g | 13,400 |
| Data comparing oral and intravenous administration.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline key experimental protocols for tracing 13C-labeled vitamin C.
Hyperpolarization of [1-13C]-Ascorbic Acid and [1-13C]-Dehydroascorbic Acid
This protocol is foundational for in vivo metabolic imaging studies using hyperpolarized 13C MRS.
Materials:
-
[1-13C]-Ascorbic Acid or [1-13C]-Dehydroascorbic Acid
-
OX063 trityl radical
-
Dimethylacetamide (DMA) for DHA or NaOH/water/DMSO for AA
-
HyperSense DNP Polarizer
-
Phosphate (B84403) buffer (200 mM, pH 7.8) containing EDTA (1.8 mM) and NaCl (400 mM)
Procedure:
-
Prepare a 2.2 M solution of the 13C-labeled compound in the appropriate solvent containing 15 mM OX063 trityl radical.[4]
-
Transfer the sample to the HyperSense DNP polarizer.
-
Polarize the sample by transferring the electron spin polarization from the trityl radical to the 13C nucleus using microwave irradiation at approximately 94.010 GHz (100 mW) for 1 to 1.5 hours.[1][3]
-
Rapidly dissolve the frozen, hyperpolarized sample in 5 mL of hot, sterile water (pH ~3.2).[1][3]
-
For in vivo administration, immediately neutralize the solution by adding 1 mL of the phosphate buffer to achieve a physiological pH (7.0-7.2) and osmolality (>310 mOsm/kg). This step is critical to prevent significant degradation and loss of polarization.[1][3]
In Vivo 13C Magnetic Resonance Spectroscopy (MRS)
Following the administration of the hyperpolarized probe, MRS is used to detect its metabolic conversion.
Instrumentation:
-
High-field MRI scanner (e.g., 9.4 T) equipped for 13C detection.
Procedure:
-
Anesthetize the animal model (e.g., mouse) and place it within the MRI scanner.
-
Administer the neutralized, hyperpolarized [1-13C]-AA or [1-13C]-DHA solution intravenously.
-
Acquire non-slice-selective 13C MR spectra with a temporal resolution of a few seconds using a small flip angle pulse (e.g., 5-10°).
-
Analyze the resulting spectra to identify and quantify the signals from the injected substrate and its metabolic products based on their distinct chemical shifts. For example, the conversion of [1-13C]-DHA to [1-13C]-AA can be observed.
Human Vitamin C Absorption Study using L-[1-13C]Ascorbic Acid
This protocol allows for the precise measurement of vitamin C absorption and kinetics in human subjects.
Materials:
-
L-[1-13C]Ascorbic acid (98-99% isotopic purity)
-
Blood collection tubes
-
Fluorometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Recruit healthy, non-smoking volunteers who are not taking high-dose vitamin C supplements.
-
Administer a defined oral dose (e.g., 30 mg) of L-[1-13C]ascorbic acid.[7][8]
-
Collect blood samples at frequent intervals initially (e.g., every 10-20 minutes for the first hour) and then hourly for several hours.[7][8][9]
-
Measure the total vitamin C concentration in plasma using a fluorometric assay.[7][8]
-
Determine the 13C-isotope enrichment of plasma ascorbate (B8700270) using GC-MS after conversion to volatile trimethylsilyl (B98337) esters.[7][8]
-
Calculate kinetic variables such as peak plasma enrichment time and area under the curve to assess absorption.[7]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of the complex processes involved in vitamin C metabolism and its experimental investigation.
Caption: Metabolic pathway of Vitamin C transport and redox cycling.
Caption: Workflow for hyperpolarized 13C MRS of Vitamin C metabolism.
Caption: Cellular uptake and redox state of 13C-labeled Vitamin C.
Conclusion
The use of 13C-labeled vitamin C as a metabolic tracer has significantly advanced our understanding of its physiological and pathological roles. The quantitative data, detailed experimental protocols, and clear visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals. These tools and techniques, particularly hyperpolarized 13C MRS, offer a non-invasive window into the in vivo redox environment, paving the way for novel diagnostic and therapeutic strategies targeting metabolic dysfunction in diseases such as cancer. The continued exploration of the metabolic fate of vitamin C will undoubtedly uncover further complexities of its function and its potential in clinical applications.
References
- 1. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Vitamin C pharmacokinetics in healthy volunteers: evidence for a recommended dietary allowance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. scispace.com [scispace.com]
- 8. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
L-Ascorbic Acid-13C-2 as a Probe for In-Depth Redox Status Investigation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C, in the investigation of cellular redox status. This powerful tool, in conjunction with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, offers a dynamic and quantitative approach to understanding the intricate balance of oxidation and reduction within biological systems.
Introduction: The Significance of Redox Status and the Role of L-Ascorbic Acid
Cellular redox status, the balance between oxidizing and reducing agents, is a critical determinant of cellular function and fate. An imbalance towards an oxidizing environment, known as oxidative stress, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
L-Ascorbic acid (Vitamin C) is a primary water-soluble antioxidant in biological systems. It plays a pivotal role in maintaining redox homeostasis through its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). In this process, L-ascorbic acid is oxidized to dehydroascorbic acid (DHA). This redox couple is central to the cellular antioxidant defense system and is intricately linked with other key redox players, most notably glutathione.
Stable isotope tracing using molecules like this compound allows researchers to track the metabolic fate of ascorbic acid in real-time. By introducing a "heavy" carbon atom at a specific position, the molecule can be distinguished from its endogenous, unlabeled counterpart. This enables the precise measurement of its uptake, conversion to DHA, and its influence on other metabolic pathways, providing a dynamic window into the cellular redox environment.
The this compound Tracer: Properties and Mechanism of Action
This compound is an isotopologue of L-ascorbic acid where the carbon atom at the second position of the hexose (B10828440) chain is replaced with a 13C isotope. This specific labeling provides a unique spectroscopic signature for tracing the molecule and its metabolic products.
The fundamental principle behind its use lies in the redox cycling between L-ascorbic acid and dehydroascorbic acid. When this compound donates an electron to neutralize a reactive oxygen species, it is converted to the ascorbyl radical, which is then further oxidized to dehydroascorbic acid-13C-2. The 13C label remains intact throughout this process, allowing for the simultaneous monitoring of both the reduced and oxidized forms of the tracer.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating ascorbic acid metabolism and its role in redox signaling. While specific data for this compound is limited in the literature, the provided data from closely related isotopologues and unlabeled ascorbic acid offer valuable context for experimental design and interpretation.
| Parameter | Value | Organism/Cell Type | Tracer Used | Reference |
| Hepatic Ascorbic Acid Turnover Rate | 1.9 ± 0.4 nmol·min⁻¹·g⁻¹ | Rat Liver (in vivo) | [5,6-13C2]Ascorbic Acid (synthesized from [1,2-13C2]glucose) | [1] |
Table 1: In Vivo Ascorbic Acid Turnover. This table presents the in vivo turnover rate of ascorbic acid in rat liver, providing a baseline for the dynamic nature of vitamin C metabolism in a whole-organism context.
| Ascorbic Acid Concentration (µM) | Nrf2 mRNA Expression (Fold Change) | Cell Line | Reference |
| 80 | ~1.8 | Human Breast Cancer Cells | [2] |
| 90 | ~2.1 | Human Breast Cancer Cells | [2] |
| 100 | ~2.5 | Human Breast Cancer Cells | [2] |
Table 2: Dose-Dependent Effect of Ascorbic Acid on Nrf2 Expression. This table illustrates the impact of varying concentrations of ascorbic acid on the expression of Nrf2, a key transcription factor in the antioxidant response pathway.
| Parameter | [1-¹³C]-AA | [1-¹³C]-DHA | Analytical Method | Reference |
| Solution-state polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% | Hyperpolarized ¹³C NMR | [3] |
| Spin-lattice relaxation time (T1) at 9.4 T | 15.9 ± 0.7 s | 20.5 ± 0.9 s | Hyperpolarized ¹³C NMR | [3] |
| Rate of [1-¹³C]-AA production in EL4 lymphoma cell suspensions | - | 223 ± 18 nmol/s | Hyperpolarized ¹³C NMR | [3] |
Table 3: Hyperpolarized ¹³C-Labeled Vitamin C Properties and Reaction Kinetics. This table provides key parameters for hyperpolarized [1-¹³C]-ascorbic acid and its oxidized form, demonstrating their utility as probes for in vivo redox imaging and showcasing the rate of DHA reduction in a cancer cell line.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of 13C-labeled ascorbic acid to investigate redox status.
General Experimental Workflow for Stable Isotope Tracing with this compound
This workflow outlines the key steps for a typical metabolomics experiment using this compound to probe redox metabolism in cell culture.
Detailed Protocol for LC-MS/MS Analysis of this compound
This protocol is adapted for the analysis of this compound based on established methods for unlabeled and other isotopically labeled ascorbic acid.[4][5][6]
1. Sample Preparation: a. For cell culture experiments, wash cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add ice-cold 5% metaphosphoric acid to quench metabolic activity and precipitate proteins. c. Scrape the cells and transfer the mixture to a microcentrifuge tube. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the metabolites. g. For plasma samples, precipitate proteins by adding an equal volume of ice-cold methanol (B129727) containing an internal standard, vortex, and centrifuge.
2. LC-MS/MS Instrumentation and Conditions: a. Liquid Chromatography (LC): i. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: Start with 2% B, hold for 1 minute, ramp to 98% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. v. Flow Rate: 0.3 mL/min. vi. Column Temperature: 40°C. vii. Injection Volume: 5 µL. b. Mass Spectrometry (MS): i. Ionization Mode: Electrospray Ionization (ESI) in negative mode. ii. Multiple Reaction Monitoring (MRM) Transitions:
- L-Ascorbic Acid (unlabeled): Precursor ion m/z 175 -> Product ion m/z 115 (quantifier) and m/z 89 (qualifier).
- This compound: Precursor ion m/z 176 -> Product ion m/z 116.
- Dehydroascorbic Acid (unlabeled): Precursor ion m/z 173 -> Product ion m/z 113.
- Dehydroascorbic Acid-13C-2: Precursor ion m/z 174 -> Product ion m/z 114. iii. Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage according to the specific instrument.
3. Data Analysis: a. Integrate the peak areas for each MRM transition. b. Calculate the fractional enrichment of 13C in the ascorbic acid and dehydroascorbic acid pools. c. Determine the concentrations of the labeled and unlabeled species based on a standard curve.
Protocol for 13C NMR Spectroscopy Analysis of this compound
This protocol is based on established methods for 13C NMR analysis of ascorbic acid.[7][8][9][10][11][12][13]
1. Sample Preparation: a. Extract metabolites from cells or tissues as described in the LC-MS/MS protocol. b. Lyophilize the supernatant to remove the solvent. c. Reconstitute the dried extract in a minimal volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP). d. Adjust the pH of the sample to a consistent value (e.g., pH 7.0) using dilute NaOD or DCl in D₂O.
2. NMR Spectroscopy: a. Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. b. Experiment: A standard 1D 13C NMR experiment with proton decoupling. c. Acquisition Parameters: i. Pulse Sequence: A 30° or 45° pulse angle to allow for faster repetition rates. ii. Relaxation Delay: Set to at least 1-2 times the longest T1 of the carbon nuclei of interest. iii. Number of Scans: Sufficient to obtain a good signal-to-noise ratio, which will depend on the sample concentration. iv. Temperature: 298 K.
3. Data Analysis: a. Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Identify the resonance corresponding to the 13C-2 position of ascorbic acid. The chemical shift will be dependent on the solvent and pH. In D₂O, the C2 resonance is expected around 119 ppm. d. Integrate the area of the 13C-2 peak and compare it to the integral of the internal standard to quantify the concentration of this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and relationships where this compound can be used as a probe.
Vitamin C - Glutathione Redox Cycle
This diagram shows the central role of the ascorbic acid/dehydroascorbic acid redox couple and its interaction with the glutathione/glutathione disulfide couple in maintaining cellular redox balance.
References
- 1. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ascorbic Acid(50-81-7) 13C NMR [m.chemicalbook.com]
- 12. University of Ottawa NMR Facility Blog: 13C NMR of Vitamin C - Solids vs. Liquids NMR [u-of-o-nmr-facility.blogspot.com]
- 13. mdpi.com [mdpi.com]
L-Ascorbic Acid-13C-2 in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of L-Ascorbic acid-13C-2 in preclinical research. L-Ascorbic acid (Vitamin C), a crucial antioxidant and enzymatic cofactor, is implicated in a multitude of physiological and pathological processes. The use of its stable isotope-labeled form, this compound, offers a powerful tool for tracing its metabolic fate, quantifying its levels with high precision, and elucidating its role in complex biological systems. This guide details its core applications, presents quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes key pathways and workflows.
Core Applications in Preclinical Research
This compound serves as a versatile tool in preclinical research, primarily in the following areas:
-
Metabolic Flux Analysis: As a stable isotope tracer, this compound allows researchers to track the flow of carbon atoms through various metabolic pathways. This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis. By monitoring the incorporation of ¹³C into downstream metabolites, researchers can quantify the activity of pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating reducing equivalents (NADPH) and nucleotide precursors.[1][2][3][4][5]
-
Redox Status and Antioxidant Activity: The redox couple of ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), is a key indicator of cellular redox state. This compound, in conjunction with its labeled oxidized counterpart, can be used to probe the dynamics of this redox pair in vivo, offering insights into oxidative stress and the efficacy of antioxidant therapies.[6][7][8]
-
Quantitative Bioanalysis: this compound is an ideal internal standard for mass spectrometry-based quantification of endogenous ascorbic acid.[9][10][11][12][13] Its chemical similarity to the unlabeled analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for precise and accurate quantification, overcoming matrix effects in complex biological samples like plasma and tissue homogenates.
-
Drug Development and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of ascorbic acid is vital, especially when investigating its therapeutic potential at high doses. Stable isotope-labeled ascorbic acid can be used in preclinical models to study its pharmacokinetics without the need for radioactive tracers.[6][7]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies utilizing ¹³C-labeled ascorbic acid and related methodologies.
Table 1: Quantification of Ascorbic Acid and Dehydroascorbic Acid in Human Plasma using UPLC/MS-MS with ¹³C-labeled Internal Standards [9][10]
| Analyte | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) | Lower Limit of Quantification (nM) |
| Ascorbic Acid (AA) | 56 | 14 | 16 |
| Dehydroascorbic Acid (DHA) | 6 | 2 | 16 |
Table 2: Hyperpolarized ¹³C MRI Parameters for In Vivo Metabolic Imaging [14][15][16][17]
| Parameter | Value |
| Estimated Polarization at Imaging | 3% |
| Ex vivo T1 of [¹³C]urea at 3T | 47 s |
| Injected Bolus (Rats) | 2.4 mL |
| Injected Bolus (Mice) | 350 µL |
| pH of Injected Solution | ~7.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and related techniques.
Protocol 1: ¹³C Metabolic Flux Analysis in Cancer Cell Culture
This protocol outlines the general steps for a stable isotope tracing experiment using a ¹³C-labeled substrate like this compound to investigate cancer cell metabolism.[18][19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (or other ¹³C-labeled tracer)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest. Culture overnight in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing nutrient-free medium with the ¹³C-labeled tracer at the desired concentration and dFBS.
-
Isotope Labeling: Aspirate the culture medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells and incubate for a time course determined by the specific metabolic pathway under investigation (typically ranging from minutes to 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a specific volume of ice-cold extraction solvent to each well to quench metabolism.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions of target metabolites.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes based on the measured mass isotopomer distributions and a metabolic network model.
-
Protocol 2: Quantification of Ascorbic Acid and Dehydroascorbic Acid in Plasma using LC-MS/MS
This protocol describes a method for the simultaneous and direct measurement of ascorbic acid (AA) and dehydroascorbic acid (DHA) in plasma using ¹³C-labeled internal standards.[9][10][11][12][13]
Materials:
-
Human plasma samples
-
L-Ascorbic acid-¹³C₆ (as internal standard for AA)
-
Dehydroascorbic acid-¹³C₆ (as internal standard for DHA)
-
Metaphosphoric acid (MPA)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
EDTA
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a solution containing L-Ascorbic acid-¹³C₆ and Dehydroascorbic acid-¹³C₆ as internal standards.
-
Add 400 µL of cold ACN containing 1% MPA and 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge at high speed at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
-
Separate AA and DHA using a suitable reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct calibration curves for AA and DHA using known concentrations of unlabeled standards and a fixed concentration of the ¹³C-labeled internal standards.
-
Calculate the concentrations of AA and DHA in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in preclinical research.
Diagram 1: Experimental Workflow for Stable Isotope Tracing in Cell Culture
Caption: A typical workflow for a stable isotope tracing experiment.[18][23][24]
Diagram 2: Role of Ascorbic Acid in HIF-1α Regulation
Caption: Ascorbic acid acts as a cofactor for PHDs, leading to HIF-1α degradation under normoxic conditions.[25][26][27][28][29]
Diagram 3: Workflow for Hyperpolarized ¹³C MRI in Preclinical Models
Caption: Workflow for in vivo metabolic imaging using hyperpolarized ¹³C-labeled ascorbic acid.[14][15][16][17][30]
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. High-Dose Vitamin C: Preclinical Evidence for Tailoring Treatment in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The evidence to date: implications of l-ascorbic acid in the pathophysiology of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of l-ascorbic acid and dehydroascorbic acid in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging of blood flow using hyperpolarized [(13)C]urea in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaging of Blood Flow Using Hyperpolarized [13C]Urea in Preclinical Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 22. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Effect of ascorbate on the activity of hypoxia-inducible factor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High Concentrations of L-Ascorbic Acid Specifically Inhibit the Growth of Human Leukemic Cells via Downregulation of HIF-1α Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Association Between Ascorbate and the Hypoxia-Inducible Factors in Human Renal Cell Carcinoma Requires a Functional Von Hippel-Lindau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. escholarship.org [escholarship.org]
Unraveling the Metabolic Journey of Vitamin C: An In-depth Technical Guide to L-Ascorbic Acid-13C-2 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of L-Ascorbic acid (Vitamin C), with a specific focus on the use of L-Ascorbic acid-13C-2 as a stable isotope tracer. By leveraging the power of isotopic labeling, researchers can meticulously track the absorption, distribution, metabolism, and excretion of this essential nutrient, gaining invaluable insights for nutritional science and drug development.
The Metabolic Landscape of L-Ascorbic Acid
L-Ascorbic acid, a vital water-soluble vitamin, undergoes a series of metabolic transformations in the body. The primary metabolic pathway involves its oxidation to dehydroascorbic acid (DHA). This initial step is a reversible reaction, allowing for the regeneration of ascorbic acid. However, DHA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid. The metabolic cascade continues with the ultimate degradation of 2,3-diketogulonic acid into various products, including oxalic acid, which is then excreted in the urine.[1][2] Understanding the flux through these pathways is critical for assessing Vitamin C status and the impact of supplementation.
Figure 1: Metabolic pathway of L-Ascorbic acid.
Quantitative Insights from Tracer Studies
Stable isotope tracer studies provide invaluable quantitative data on the pharmacokinetics and metabolism of L-Ascorbic acid. The use of 13C-labeled ascorbic acid allows for the precise measurement of its absorption, plasma concentration, and the rate of its metabolic conversion and excretion.
Plasma Kinetics of L-[1-13C]Ascorbic Acid in Humans
A study investigating the absorption of a 30 mg oral dose of l-[1-(13)C]ascorbic acid in healthy adults provided key pharmacokinetic data.[3] Peak plasma enrichment of the labeled ascorbate (B8700270) occurred within 25 to 50 minutes, demonstrating rapid absorption from the gastrointestinal tract.
| Time Point (minutes) | Mean Tracer Concentration in Plasma (μmol/L) |
| 16 | Significantly different from baseline |
| 20 | Peak plasma enrichment observed |
| 24 | Significantly different from baseline |
| 28 | Significantly different from baseline |
| Table 1: Plasma kinetics of l-[1-(13)C]ascorbic acid after a 30 mg oral dose.[3] |
Urinary Excretion of Oxalate from Ascorbic Acid
Studies using unlabeled ascorbic acid have quantified the conversion to its end-product, oxalic acid. Following a high oral intake of 10g of ascorbic acid daily for 5 days in healthy male volunteers, the mean urinary oxalate excretion increased from a baseline of approximately 50 mg/day to 87 mg/day.[3] Another study using intravenous administration of ascorbic acid found that less than 0.5% of a very large dose was recovered as urinary oxalic acid in individuals with normal renal function.[4] A study using 14C-labeled L-ascorbic acid found that approximately one-half of the urinary oxalate arises from the breakdown of ascorbic acid.[5]
| Administration Route | Ascorbic Acid Dose | Mean Urinary Oxalate Excretion |
| Oral | 10 g/day for 5 days | Increased from ~50 mg/day to 87 mg/day[3] |
| Intravenous | High dose | < 0.5% of administered dose[4] |
| Table 2: Urinary oxalate excretion following ascorbic acid administration. |
Experimental Protocols for this compound Tracer Studies
A meticulously designed experimental protocol is paramount for obtaining reliable and reproducible data from a tracer study. The following sections outline the key steps for an in vivo study in an animal model.
Figure 2: General experimental workflow.
Subject Preparation
-
Acclimatization: House animals under controlled conditions (temperature, humidity, light-dark cycle) for a sufficient period to minimize stress-related metabolic changes.
-
Fasting: Fast animals overnight (12-16 hours) prior to tracer administration to ensure a baseline metabolic state. Provide free access to water.
Tracer Administration
-
Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., sterile saline or water) to the desired concentration.
-
Administration Route:
-
Oral Gavage: For studies mimicking dietary intake, administer the solution directly into the stomach using a gavage needle.
-
Intravenous Infusion: For studies bypassing gastrointestinal absorption, administer the solution via a catheter inserted into a suitable vein (e.g., tail vein in rodents).
-
Sample Collection
-
Blood: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent like metaphosphoric acid to prevent ex vivo degradation of ascorbic acid. Centrifuge immediately to separate plasma.
-
Urine: House animals in metabolic cages to allow for the collection of urine at specific intervals. Acidify urine samples immediately upon collection to stabilize ascorbate.
-
Tissues: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain). Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
Sample Preparation for Analysis
-
Stabilization: The enediol group of ascorbic acid is susceptible to oxidation. Therefore, immediate stabilization of samples is crucial. Metaphosphoric acid is commonly used to precipitate proteins and create an acidic environment that preserves ascorbic acid.
-
Extraction:
-
Plasma/Urine: After stabilization, samples are typically centrifuged to remove precipitated proteins. The supernatant containing the analytes is then collected.
-
Tissues: Homogenize frozen tissues in a cold solution of metaphosphoric acid. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Derivatization (for GC-MS analysis): To increase the volatility of ascorbic acid and its metabolites for gas chromatography, a derivatization step is necessary. This typically involves silylation to convert polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers.
Analytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct analysis of this compound and its polar metabolites in biological matrices.
-
Chromatography: Use a reversed-phase C18 column with a mobile phase gradient of an aqueous solution (often containing a weak acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the labeled and unlabeled forms of ascorbic acid and its metabolites to ensure accurate quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of derivatized ascorbic acid and its metabolites.
-
Chromatography: Use a capillary column appropriate for the separation of TMS-derivatized compounds.
-
Mass Spectrometry: Use electron ionization (EI) and monitor the mass-to-charge ratios (m/z) of characteristic fragment ions for the labeled and unlabeled analytes.
-
By adhering to these rigorous experimental protocols and employing advanced analytical techniques, researchers can effectively trace the metabolic fate of this compound, providing a deeper understanding of its physiological roles and informing the development of novel therapeutic strategies.
References
- 1. Urinary and plasma oxalate during ingestion of pure ascorbic acid: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urinary oxalate excretion after large intakes of ascorbic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxalic acid excretion after intravenous ascorbic acid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion and repletion kinetics of vitamin C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic Acid-13C-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and metabolic studies. This document details the synthesis, characterization, and potential applications of this tracer, including its use in quantitative analysis and metabolic flux studies. Detailed experimental protocols and data are presented to facilitate its integration into research workflows.
Core Concepts and Applications
This compound is a valuable tool in biomedical research, primarily utilized as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic studies.[1] The incorporation of a stable isotope like carbon-13 allows for the differentiation of the labeled compound from its endogenous, unlabeled counterpart, enabling precise tracking and measurement in complex biological systems.[1]
Key Applications:
-
Internal Standard: In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound can be used as an internal standard to accurately quantify the levels of natural L-Ascorbic acid in biological samples.[1]
-
Metabolic Tracing: This labeled compound can be introduced into cellular or animal models to trace the metabolic fate of Vitamin C. This allows researchers to study its uptake, distribution, and transformation into other metabolites, providing insights into its physiological and pathological roles.[1]
Synthesis and Characterization
A key study by Drew et al. outlines the synthesis and nuclear magnetic resonance (NMR) characterization of L-(2-13C)ascorbic acid. The synthesis involves the introduction of the 13C label at the C2 position of the ascorbic acid molecule.
Table 1: 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 173.8 |
| C2 | 118.9 |
| C3 | 156.5 |
| C4 | 75.8 |
| C5 | 68.9 |
| C6 | 62.7 |
Data adapted from Drew et al., Carbohydrate Research, 1996.
Experimental Protocols
Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a method for the simultaneous measurement of ascorbic acid and dehydroascorbic acid.
a. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of a known concentration of this compound solution (internal standard).
-
Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for L-Ascorbic Acid: m/z 175 → 115
-
MRM Transition for this compound: m/z 176 → 116
-
c. Data Analysis:
-
Quantify the amount of L-Ascorbic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Metabolic Flux Analysis of L-Ascorbic Acid
This protocol provides a general framework for tracing the metabolism of this compound in a cell culture system.
a. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a known concentration of this compound.
-
Incubate the cells for various time points to allow for the uptake and metabolism of the labeled ascorbic acid.
b. Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline.
-
Quench metabolism and extract metabolites using an 80% methanol solution pre-chilled to -80°C.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
c. LC-MS/MS Analysis:
-
Analyze the metabolite extract using LC-MS/MS to identify and quantify the labeled and unlabeled forms of ascorbic acid and its downstream metabolites.
-
The mass shift of +1 m/z will indicate the incorporation of the 13C label.
d. Data Analysis:
-
Determine the rate of uptake and turnover of ascorbic acid by measuring the incorporation of the 13C label over time.
-
Identify and quantify downstream metabolites containing the 13C label to elucidate the metabolic pathways of ascorbic acid.
Visualizing Experimental Workflows and Pathways
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and metabolism. Its use as an internal standard ensures accurate quantification of Vitamin C, while its application as a metabolic tracer provides valuable insights into its biological roles. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this stable isotope-labeled compound in a variety of research settings, ultimately advancing our understanding of Vitamin C's importance in health and disease.
References
A Technical Guide to Metabolic Flux Analysis Using L-Ascorbic Acid-13C-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles of Metabolic Flux Analysis (MFA), with a specific focus on the application of L-Ascorbic acid-13C-2 as an isotopic tracer. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this powerful technique to elucidate metabolic pathways and quantify reaction rates within biological systems.
Core Principles of 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By providing cells with a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through the metabolic network.[1][3] This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), has become a gold standard for quantifying in vivo metabolic fluxes.[1]
The fundamental principle of 13C-MFA lies in the fact that different metabolic pathways will result in distinct patterns of ¹³C incorporation into downstream metabolites.[1] By measuring the isotopic labeling patterns of these metabolites, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the relative fluxes through the interconnected reactions of cellular metabolism.[1][4] This approach provides a detailed snapshot of the cell's metabolic state, which is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and guiding metabolic engineering strategies.[2][5]
The general workflow of a 13C-MFA experiment involves several key stages: experimental design, labeling experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[1][6] Careful experimental design is crucial for obtaining precise and accurate flux estimations.[7]
This compound as an Isotopic Tracer
While commonly used tracers in 13C-MFA include [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, the use of other labeled compounds can provide unique insights into specific metabolic pathways.[8] L-Ascorbic acid (Vitamin C) is a vital antioxidant that participates in a variety of enzymatic reactions and cellular processes.[9][10] Introducing L-Ascorbic acid specifically labeled with ¹³C at the second carbon position (this compound) allows for the targeted investigation of its metabolic fate and its influence on central carbon metabolism.
The metabolism of L-Ascorbic acid can vary between different organisms.[9][11] In plants, a primary biosynthesis pathway is the Smirnoff-Wheeler pathway, starting from D-glucose.[10][12] In mammals, many species can synthesize ascorbate (B8700270) from glucose via the glucuronic acid pathway; however, primates (including humans) have lost this ability and require it as a dietary nutrient.[9][11] The degradation of L-Ascorbic acid can lead to the formation of various intermediates that can enter central metabolic pathways.
By tracing the ¹³C label from this compound, researchers can elucidate the pathways of its degradation and the subsequent incorporation of its carbon backbone into other metabolites. This can be particularly useful for studying cellular redox metabolism, the pentose (B10789219) phosphate (B84403) pathway, and other interconnected pathways.
Experimental Protocols
A successful 13C-MFA experiment using this compound requires meticulous planning and execution. The following provides a detailed methodology for a typical experiment.
Cell Culture and Labeling
-
Cell Line Selection and Culture Maintenance: Select the appropriate cell line for the research question. Culture the cells in a chemically defined medium to ensure control over the carbon sources.
-
Tracer Selection and Medium Preparation: The labeling medium should be prepared by replacing the standard L-Ascorbic acid with this compound at a known concentration. It is crucial to ensure that the labeled substrate is of high isotopic purity.
-
Isotopic Steady-State Labeling: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is the state where the isotopic labeling of intracellular metabolites becomes constant over time. The time required to reach steady state should be determined empirically for the specific cell line and culture conditions.
-
Parallel Cultures: It is recommended to run parallel cultures with unlabeled L-Ascorbic acid as a control and potentially with other ¹³C-labeled tracers (e.g., ¹³C-glucose) to provide complementary flux information.[7]
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns during sample processing. This is typically achieved by quickly exposing the cells to a cold quenching solution (e.g., -20°C 60% methanol).
-
Extraction of Intracellular Metabolites: After quenching, extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water. This will separate the polar metabolites (which contain the labeled intermediates of interest) from lipids and proteins.
-
Sample Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites often need to be chemically derivatized to increase their volatility and thermal stability.
Analytical Measurement
-
Mass Spectrometry (MS): GC-MS is a commonly used analytical technique for measuring the mass isotopomer distributions of metabolites.[13][14] The instrument separates the derivatized metabolites, and the mass spectrometer detects the mass-to-charge ratio of the resulting fragments, allowing for the determination of the number of ¹³C atoms in each molecule. Tandem mass spectrometry (MS/MS) can provide even more detailed information on the positional labeling of metabolites.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR can also be used to measure isotopic labeling patterns and can provide information about the specific positions of the ¹³C labels within a molecule.[1]
Data Presentation and Analysis
The raw data from the analytical instruments must be processed and analyzed to estimate the metabolic fluxes.
Data Correction and Isotopomer Distribution
The measured mass spectra need to be corrected for the natural abundance of ¹³C and other isotopes.[13] The corrected data provides the mass isotopomer distribution (MID) for each measured metabolite, which is the fraction of the metabolite pool containing 0, 1, 2, ... n ¹³C atoms.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with this compound
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.85 | 0.10 | 0.05 | - | - | - | - |
| Lactate | 0.84 | 0.11 | 0.05 | - | - | - | - |
| Citrate | 0.70 | 0.15 | 0.10 | 0.03 | 0.01 | 0.01 | 0.00 |
| α-Ketoglutarate | 0.75 | 0.12 | 0.08 | 0.03 | 0.02 | - | - |
| Malate | 0.72 | 0.14 | 0.09 | 0.04 | 0.01 | - | - |
| Ribose-5-phosphate | 0.60 | 0.25 | 0.10 | 0.04 | 0.01 | - | - |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific experimental conditions and cellular metabolism.
Flux Estimation
Metabolic fluxes are estimated by fitting a computational model of the cell's metabolic network to the experimentally measured MIDs. This is typically done using specialized software packages that employ least-squares regression to find the set of fluxes that best explains the observed labeling patterns.[6]
Table 2: Example of Estimated Relative Fluxes through Central Carbon Metabolism
| Reaction/Pathway | Relative Flux (%) |
| Glycolysis (Glucose -> Pyruvate) | 100 |
| Pentose Phosphate Pathway (Oxidative) | 15 |
| TCA Cycle (Citrate Synthase) | 80 |
| Anaplerotic Carboxylation (Pyruvate -> Oxaloacetate) | 10 |
| Ascorbate Degradation to TCA Intermediates | 5 |
Note: These are example relative fluxes. Absolute fluxes can be determined if substrate uptake and product secretion rates are also measured.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic flux analysis.
Caption: Experimental workflow for 13C-MFA using this compound.
Caption: Potential metabolic fate of this compound.
Caption: Logical relationship of components in 13C-MFA.
Conclusion
Metabolic Flux Analysis using this compound offers a specialized approach to investigate the metabolic roles of this crucial vitamin and its impact on cellular physiology. By combining careful experimental design, high-resolution analytical techniques, and robust computational modeling, researchers can gain quantitative insights into the intricate network of metabolic reactions. This technical guide provides a foundational understanding and a practical framework for implementing this advanced methodology in a research or drug development setting. The ability to precisely quantify metabolic fluxes is a significant advantage in understanding disease states, identifying drug targets, and optimizing bioprocesses.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Regulation of Ascorbic Acid in Fruits [mdpi.com]
- 11. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
Methodological & Application
Application Notes and Protocols for L-Ascorbic acid-13C-2 Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting metabolic flux analysis (MFA) using L-Ascorbic acid-13C-2. These guidelines are intended for researchers in cellular metabolism, drug development, and related fields to trace and quantify the metabolic fate of ascorbic acid within a biological system.
Introduction
L-Ascorbic acid (Vitamin C) is a crucial antioxidant and cofactor in numerous enzymatic reactions. Understanding its metabolic flux is vital for elucidating its role in health and disease. This compound is a stable isotope-labeled tracer used to track the pathways of ascorbate (B8700270) metabolism.[1] By introducing this tracer into a cell culture or in vivo model, researchers can monitor its incorporation into downstream metabolites, providing a quantitative measure of the rates (fluxes) of metabolic pathways.[2][3][4] This technique is invaluable for investigating the impact of disease states, drug treatments, or genetic modifications on ascorbic acid metabolism.
Principle of 13C Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique for quantifying intracellular metabolic fluxes.[4] The core principle involves introducing a substrate labeled with the stable isotope 13C into a biological system.[5] As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different metabolic pathways can be determined.[5][6][7]
Experimental Protocols
Cell Culture and Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-exponential growth phase at the time of the experiment. This is crucial for achieving a metabolic steady state.
-
Pre-incubation: Once cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium.
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals but typically ranges from 50 to 200 µM.
-
Isotopic Labeling: Wash the cells once with sterile PBS and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The time required to reach isotopic steady state depends on the turnover rate of the metabolites of interest and should be determined empirically through a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours).[4]
-
Monitoring: At each time point, collect both the cell pellets and the culture medium for analysis.
Sample Preparation for Metabolite Extraction
Materials:
-
Cold PBS (-20°C)
-
Quenching solution (e.g., 60% methanol (B129727) at -40°C)[8]
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching solution.
-
Cell Lysis and Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Add the cold extraction solvent to the cell suspension.
-
Vortex vigorously to ensure complete lysis and extraction.
-
Incubate at -80°C for at least 30 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS/MS Analysis for Isotopologue Distribution
Instrumentation and Reagents:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (e.g., QTRAP 5500)[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column[9]
-
Appropriate mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer)
-
Metabolite standards (unlabeled and, if available, 13C-labeled)
Procedure:
-
Method Development: Develop a targeted LC-MS/MS method to detect and quantify ascorbic acid and its downstream metabolites. This involves optimizing chromatographic separation and MS/MS parameters (e.g., precursor/product ion transitions, collision energies).
-
Sample Analysis: Inject the extracted metabolite samples into the LC-MS/MS system.
-
Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) mode to monitor the transitions for both the unlabeled (M+0) and 13C-labeled (M+2) isotopologues of ascorbic acid and its key metabolites.[9]
-
Data Processing: Integrate the peak areas for each isotopologue. The Mass Isotopomer Distribution (MID) is then calculated as the fractional abundance of each isotopologue.
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Ascorbic Acid and Key Metabolites
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| L-Ascorbic Acid | M+0 | 10.5 ± 1.2 | 25.3 ± 2.1 |
| M+2 | 89.5 ± 1.2 | 74.7 ± 2.1 | |
| Dehydroascorbic Acid | M+0 | 15.2 ± 1.8 | 30.1 ± 2.5 |
| M+2 | 84.8 ± 1.8 | 69.9 ± 2.5 | |
| L-Xylonate | M+0 | 95.3 ± 0.9 | 90.7 ± 1.1 |
| M+2 | 4.7 ± 0.9 | 9.3 ± 1.1 | |
| L-Lyxonate | M+0 | 96.1 ± 0.8 | 92.4 ± 1.3 |
| M+2 | 3.9 ± 0.8 | 7.6 ± 1.3 |
Data are presented as mean ± standard deviation of the percentage of the metabolite pool for each isotopologue.
Table 2: Calculated Metabolic Fluxes
| Pathway | Flux (nmol/10^6 cells/hr) |
| Ascorbate Uptake | 50.2 ± 4.5 |
| Ascorbate to Dehydroascorbate | 15.8 ± 2.1 |
| Dehydroascorbate Catabolism | 8.3 ± 1.5 |
| Pentose Phosphate Pathway Entry | 3.1 ± 0.7 |
Fluxes are calculated using metabolic modeling software based on the mass isotopologue distribution data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolic flux analysis.
Ascorbic Acid Metabolic Pathway
Caption: Metabolic pathways of L-Ascorbic acid and its catabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Vitamin C using ¹³C-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that functions as a critical antioxidant and a cofactor in numerous enzymatic reactions, including the synthesis of collagen, carnitine, and neurotransmitters.[1][2] Accurate quantification of Vitamin C in biological matrices is crucial for clinical research, nutritional assessment, and drug development. The inherent instability of ascorbic acid presents analytical challenges, necessitating robust and reliable methods for its measurement.
Stable isotope dilution analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological samples. This method employs a stable isotope-labeled internal standard, such as ¹³C-L-ascorbic acid, which is chemically identical to the analyte but has a different mass.[1][3] The use of a stable isotope-labeled internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[3]
This document provides detailed application notes and protocols for the quantitative analysis of Vitamin C in serum using ¹³C-ascorbic acid as an internal standard with LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for Vitamin C analysis.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Vitamin C | 0.5 - 20 | >0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 1.5 | 98.7 | 4.2 |
| Medium QC | 7.5 | 101.2 | 3.1 |
| High QC | 15.0 | 99.5 | 2.5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.5 |
Experimental Protocols
Materials and Reagents
-
L-Ascorbic acid (Vitamin C) standard
-
L-¹³C₆-Ascorbic acid (internal standard)[1]
-
Trichloroacetic acid (TCA)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Serum samples (human or animal)
Protocol 1: Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw frozen serum samples on ice.
-
Prepare Internal Standard Working Solution: Prepare a working solution of L-¹³C₆-ascorbic acid at a concentration of 1.67 µg/mL in a 12% (v/v) trichloroacetic acid (TCA) solution.[4]
-
Protein Precipitation:
-
Vortex: Cap the tubes and vortex at 1000 rpm for 5 minutes.[4]
-
Centrifuge: Centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Transfer Supernatant: Carefully transfer 400 µL of the clear supernatant into a maximum recovery vial for LC-MS analysis.[4]
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
System: ACQUITY UPLC H-Class PLUS System or equivalent[4]
-
Column: Atlantis Premier BEH C₁₈ AX Column (1.7 µm, 2.1 x 100 mm) or equivalent[4]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.50 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
Start with 95% Mobile Phase A
-
Linearly decrease to 5% Mobile Phase A over 4 minutes
-
Hold at 5% Mobile Phase A for 1 minute
-
Return to 95% Mobile Phase A and equilibrate for 1 minute
-
-
Total Run Time: 6 minutes[4]
Mass Spectrometry (MS) Conditions:
-
System: ACQUITY QDa Mass Detector or a triple quadrupole mass spectrometer[4]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 20 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Vitamin C in serum.
Signaling Pathway: Vitamin C in Collagen Synthesis
Caption: Role of Vitamin C as a cofactor in collagen synthesis.
Signaling Pathway: Vitamin C and HIF-1α Regulation
Caption: Vitamin C's role in the regulation of HIF-1α degradation.
Signaling Pathway: Vitamin C and DNA Demethylation
Caption: Vitamin C enhances TET enzyme activity for DNA demethylation.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. Spatial Memory Dysfunction Induced by Vitamin C Deficiency Is Associated with Changes in Monoaminergic Neurotransmitters and Aberrant Synapse Formation | MDPI [mdpi.com]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Vitamin C as an Anticancer Agent: Regulation of Signaling Pathway...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for L-Ascorbic Acid-13C-2 in In Vivo Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzymatic cofactor in numerous biological processes. Stable isotope-labeled L-ascorbic acid, such as L-Ascorbic acid-13C-2, serves as a powerful tracer for in vivo metabolic flux analysis, enabling researchers to track its absorption, distribution, and metabolism without the use of radioactive materials.[1] These studies are critical for understanding the role of vitamin C in health and disease, particularly in areas such as redox biology, cancer metabolism, and neurology. This document provides detailed application notes and protocols for the use of this compound in in vivo cell experiments.
Principle of the Method
The core principle behind using this compound is stable isotope tracing. The 13C isotope at the C-2 position of the ascorbic acid molecule acts as a label that can be distinguished from the naturally abundant 12C. When introduced into a biological system, the labeled ascorbic acid participates in metabolic pathways. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of the 13C label as it is incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes through specific pathways.
Note on the C-2 Position: The metabolic fate of the C-2 carbon of ascorbic acid is crucial for experimental design and interpretation. In mammals, ascorbic acid is degraded to 2,3-diketo-l-gulonate, which is further metabolized to oxalate, CO2, and l-erythrulose.[2] The specific pathways and the extent to which the C-2 carbon contributes to these end products in different tissues in vivo are areas of ongoing research.
Applications
The primary applications of this compound in in vivo experiments include:
-
Metabolic Flux Analysis: Tracing the metabolic fate of ascorbic acid and its contribution to downstream metabolic pathways.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of vitamin C.
-
Redox Status Assessment: Investigating the dynamics of the ascorbate-glutathione cycle and cellular antioxidant capacity.
-
Disease Modeling: Studying alterations in vitamin C metabolism in various disease models, such as cancer, neurodegenerative diseases, and metabolic disorders.
Experimental Protocols
The following are generalized protocols for in vivo experiments in mouse models. The specific dosage, timing, and analytical methods should be optimized for the specific research question and experimental setup.
Protocol 1: Oral Gavage Administration for Absorption and Distribution Studies
This protocol is suitable for studying the oral bioavailability and tissue distribution of this compound.
Materials:
-
This compound
-
Sterile, pH-balanced vehicle (e.g., distilled water with sodium bicarbonate to neutralize acidity)[3]
-
Syringes
-
Animal scale
-
Anesthesia (if required for tissue collection)
-
Tools for tissue dissection and collection
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast the animals for 4-6 hours prior to administration to ensure gastric emptying, but provide free access to water.
-
Dosage Preparation: Prepare a solution of this compound in the vehicle. A typical dose for unlabeled ascorbic acid in mice is in the range of 60-120 mg/kg body weight.[6] The exact dose of the labeled compound will depend on the sensitivity of the analytical method and the research question. Ensure the solution is at a neutral pH (6.8-7.4) to prevent irritation.[3]
-
Administration:
-
Weigh the mouse to determine the correct volume of the dosing solution. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[4][5]
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5]
-
Insert the gavage needle into the esophagus and slowly administer the solution.[5][7][8][9]
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
Euthanize the animals at the final time point and dissect tissues of interest (e.g., liver, brain, adrenal glands, tumor).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
-
Sample Processing and Analysis:
-
Extract metabolites from plasma and tissues using appropriate protocols (e.g., methanol/chloroform/water extraction).
-
Analyze the extracts using LC-MS or GC-MS to identify and quantify 13C-labeled metabolites.
-
Protocol 2: Intraperitoneal Injection for Systemic Metabolism Studies
This protocol is suitable for bypassing first-pass metabolism in the gut and studying the systemic distribution and metabolism of this compound.
Materials:
-
This compound
-
Sterile, isotonic saline solution (0.9% NaCl)
-
Syringes with 25-27 gauge needles[10]
-
70% ethanol (B145695) for disinfection
-
Anesthesia (if required for tissue collection)
-
Tools for tissue dissection and collection
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Preparation: Acclimatize mice as described in Protocol 1. Fasting may not be necessary for this route of administration, depending on the experimental goals.
-
Dosage Preparation: Dissolve this compound in sterile saline. The dosage will be similar to that used for oral administration, adjusted based on the specific experimental design.
-
Administration:
-
Weigh the mouse to determine the injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[11]
-
Restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[12]
-
Insert the needle at a 30-45 degree angle and inject the solution into the peritoneal cavity.[10][12]
-
-
Sample Collection: Follow the same procedure as described in Protocol 1 for blood and tissue collection at specified time points.
-
Sample Processing and Analysis: Process and analyze samples as described in Protocol 1.
Data Presentation
Quantitative data from in vivo experiments should be summarized in clearly structured tables for easy comparison. Below are examples of tables that can be used to present data from studies using 13C-labeled ascorbic acid.
Table 1: Biodistribution of 6-deoxy-6-[131I]iodo-L-ascorbic acid in Normal Rats (% Injected Dose/Gram)
| Time Post-Injection | Blood | Heart | Lungs | Liver | Spleen | Kidneys | Adrenals |
| 30 min | 0.15 ± 0.02 | 0.11 ± 0.01 | 0.23 ± 0.03 | 0.18 ± 0.02 | 0.14 ± 0.02 | 1.15 ± 0.15 | 2.54 ± 0.33 |
| 1 h | 0.09 ± 0.01 | 0.07 ± 0.01 | 0.15 ± 0.02 | 0.13 ± 0.01 | 0.10 ± 0.01 | 0.78 ± 0.10 | 2.11 ± 0.28 |
| 4 h | 0.03 ± 0.00 | 0.03 ± 0.00 | 0.06 ± 0.01 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.25 ± 0.03 | 1.05 ± 0.14 |
Data adapted from a study using a radio-labeled ascorbic acid analog, highlighting the high uptake in the adrenal glands.[13] The biodistribution of this compound would need to be determined experimentally.
Table 2: Ascorbate (B8700270) Concentrations in Different Brain Regions of Rats at Various Postnatal Days (µmol/g)
| Postnatal Day | Hippocampus | Striatum | Cerebral Cortex |
| P7 | 2.8 ± 0.2 | 2.9 ± 0.2 | 2.7 ± 0.2 |
| P10 | 2.4 ± 0.2 | 2.6 ± 0.2 | 2.3 ± 0.2 |
| P14 | 2.1 ± 0.2 | 2.3 ± 0.2 | 2.0 ± 0.1 |
| P21 | 1.8 ± 0.1 | 2.0 ± 0.1 | 1.7 ± 0.1 |
| P28 | 1.6 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 |
Data from an in vivo 1H NMR spectroscopy study showing regional and developmental changes in ascorbate concentration.[14] Similar quantitative analysis can be performed for 13C-labeled ascorbate and its metabolites.
Visualization of Signaling Pathways and Workflows
Ascorbate-Glutathione Cycle
The ascorbate-glutathione cycle is a key pathway for detoxifying reactive oxygen species (ROS) and regenerating the antioxidant capacity of ascorbate.[15]
Caption: The Ascorbate-Glutathione Cycle for ROS detoxification.
Experimental Workflow for In Vivo Metabolic Tracing
The following diagram illustrates the general workflow for an in vivo experiment using this compound.
Caption: General workflow for in vivo metabolic tracing experiments.
Conclusion
This compound is a valuable tool for investigating the in vivo metabolism of vitamin C. The protocols and information provided here offer a framework for designing and conducting such experiments. Researchers should carefully consider the specific research question to optimize the experimental parameters, particularly the dosage, administration route, and analytical methods. Further investigation into the precise metabolic fate of the C-2 carbon of ascorbic acid in different mammalian tissues will enhance the utility of this stable isotope tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. 6-Deoxy-6-[131I]iodo-L-ascorbic acid for the in vivo study of ascorbate: autoradiography, biodistribution in normal and hypolipidemic rats, and in tumor-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Region-specific changes in ascorbate concentration during rat brain development quantified by in vivo (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzymatic cofactor in numerous biological processes. The use of isotopically labeled L-Ascorbic acid, such as L-Ascorbic acid-13C-2, in conjunction with 13C Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful and non-invasive method for tracing its metabolic fate, transport, and redox cycling in biological systems. The specific labeling at the C-2 position provides a distinct spectroscopic marker to follow the transformations of the ascorbate (B8700270) molecule.
These application notes provide detailed protocols for the preparation and 13C NMR analysis of this compound for both in vitro and cellular studies, along with reference data and visualization of a key biological pathway.
Data Presentation
13C NMR Chemical Shifts of L-Ascorbic Acid
The chemical shifts of the six carbon atoms in L-Ascorbic acid are sensitive to the solvent, pH, and temperature. The following tables provide reference chemical shift data in two common deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). These values are essential for identifying the C-2 resonance and other carbon signals in your experimental spectra.
Table 1: 13C Chemical Shifts (δ) of L-Ascorbic Acid in D₂O
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 176.5 |
| C-2 | 118.9 |
| C-3 | 157.0 |
| C-4 | 77.0 |
| C-5 | 69.7 |
| C-6 | 62.9 |
| Reference Conditions: pH ~3.5, referenced to Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.0 ppm. |
Table 2: 13C Chemical Shifts (δ) of L-Ascorbic Acid in DMSO-d₆
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 170.8 |
| C-2 | 118.4 |
| C-3 | 152.9 |
| C-4 | 74.8 |
| C-5 | 68.7 |
| C-6 | 62.1 |
| Reference Conditions: Referenced to TMS at 0.0 ppm. |
Experimental Protocols
Protocol 1: In Vitro 13C NMR Spectroscopy of this compound
This protocol outlines the procedure for acquiring a standard 13C NMR spectrum of this compound to verify its isotopic enrichment and chemical integrity.
1. Sample Preparation:
-
Amount: Weigh 10-50 mg of this compound.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.
-
pH Adjustment (for D₂O): If using D₂O, the natural pH of the solution will be acidic. For pH-dependent studies, adjust the pH using dilute DCl or NaOD. A pH of around 3-4 is a good starting point to ensure the stability of ascorbic acid.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Reference: Add a small amount of an appropriate internal reference standard if required (e.g., TSP for D₂O, TMS for DMSO-d₆).
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Probe: A standard broadband or carbon-detect probe.
-
Temperature: Set the sample temperature to 25 °C (298 K).
-
Acquisition Parameters (for a qualitative spectrum):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay will provide more quantitative results.
-
Number of Scans (NS): 128-1024, depending on the sample concentration.
-
Spectral Width (SW): 200-250 ppm.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., waltz16).
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale to the reference signal (TMS or TSP at 0.0 ppm).
-
Analysis: Identify the C-2 peak, which should be significantly enhanced due to the 13C enrichment.
Protocol 2: Tracing this compound Metabolism in Cell Culture
This protocol provides a framework for using this compound as a tracer in cellular systems to monitor its uptake and metabolic conversion.
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or culture flask.
-
Starvation (Optional): To enhance uptake, you may incubate the cells in a glucose-free medium for a short period before adding the labeled ascorbic acid.
-
Labeling: Prepare a stock solution of this compound in a sterile, buffered solution. Add the labeled ascorbic acid to the cell culture medium to a final concentration of 1-5 mM.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes to several hours) under standard culture conditions.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells. Scrape the cells and collect the extract.
-
Centrifugation: Centrifuge the extract to pellet cell debris.
-
Drying: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
3. NMR Sample Preparation and Analysis:
-
Reconstitution: Reconstitute the dried metabolite extract in 0.5-0.7 mL of D₂O containing a known concentration of a reference standard (e.g., TSP) for quantification.
-
NMR Analysis: Acquire a 13C NMR spectrum as described in Protocol 1. For quantitative analysis, it is crucial to use a 90-degree pulse angle and a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full magnetization recovery between scans.
Mandatory Visualization
Experimental Workflow for 13C NMR Tracer Studies
The following diagram illustrates the general workflow for conducting a 13C NMR-based metabolic tracing experiment using this compound.
Caption: Workflow for 13C NMR metabolic tracing.
Vitamin C Transport and Redox Cycling in Erythrocytes
This diagram illustrates the key steps involved in the uptake and recycling of Vitamin C in red blood cells (erythrocytes), a common system for studying ascorbate metabolism. This compound can be used to trace this pathway.
Caption: Vitamin C recycling in erythrocytes.
Application Note: GC-MS Analysis of L-Ascorbic Acid-13C-2 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, acting as a potent antioxidant and a cofactor for several enzymes. Understanding its metabolism is essential for various fields, including nutrition, disease pathology, and drug development. The use of stable isotope-labeled L-Ascorbic acid, such as L-Ascorbic acid-13C-2, allows for precise tracing of its metabolic fate and accurate quantification of its metabolites in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity, particularly when coupled with appropriate sample preparation and derivatization techniques.
This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound and its primary metabolites—dehydroascorbic acid, 2,3-diketogulonic acid, and oxalate (B1200264)—from biological samples using GC-MS.
Metabolic Pathway of L-Ascorbic Acid
L-Ascorbic acid is reversibly oxidized to dehydroascorbic acid. The lactone ring of dehydroascorbic acid can be hydrolyzed to form 2,3-diketogulonic acid, which is then further metabolized to oxalate and other products. The 13C label at the C-2 position of L-ascorbic acid can be traced through this metabolic pathway.
Metabolic pathway of this compound.
Quantitative Data Summary
The following table presents representative quantitative data from a simulated GC-MS analysis of a plasma sample spiked with this compound and incubated to allow for metabolite formation. Concentrations are determined using a 13C6-L-Ascorbic acid internal standard for calibration.
| Metabolite | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (µg/mL) |
| This compound (as TMS derivative) | 12.5 | 306 | 218 | 8.5 |
| Dehydroascorbic acid-13C-2 (as TMS derivative) | 14.2 | 305 | 217 | 1.2 |
| 2,3-Diketogulonic acid-13C-2 (as TMS derivative) | 16.8 | 319 | 231 | 0.5 |
| Oxalate-13C (as TMS derivative) | 9.3 | 147 | 148 | 0.8 |
Experimental Protocols
A comprehensive experimental workflow is essential for the accurate and reproducible analysis of this compound metabolites.
GC-MS analysis workflow for this compound metabolites.
Protocol 1: Sample Preparation
-
Sample Collection and Storage: Collect biological samples (e.g., 200 µL of plasma) and immediately process or store them at -80°C to prevent degradation of ascorbic acid.
-
Protein Precipitation and Extraction:
-
To 200 µL of the sample, add 800 µL of ice-cold extraction solution (10% (w/v) metaphosphoric acid in methanol/water (80:20, v/v)) containing the internal standard (e.g., 13C6-L-Ascorbic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature.
Protocol 2: Derivatization
Derivatization is a critical two-step process to increase the volatility of the polar metabolites for GC-MS analysis.
-
Methoximation:
-
To the dried sample residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Vortex for 1 minute to ensure complete dissolution.
-
Incubate at 60°C for 45 minutes with shaking.
-
This step converts carbonyl groups to their methoxime derivatives, preventing ring formation and tautomerization.
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes with shaking.
-
This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.
-
After cooling, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
-
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated ascorbic acid metabolites.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification and Full Scan (m/z 50-600) for qualitative analysis.
Conclusion
This application note provides a comprehensive framework for the robust and reliable GC-MS analysis of this compound and its key metabolites. The detailed protocols for sample preparation and derivatization are crucial for achieving the necessary volatility for GC-MS analysis. The use of stable isotope-labeled internal standards ensures accurate quantification. This methodology is a valuable tool for researchers and scientists in various disciplines to investigate the metabolic pathways of ascorbic acid and its role in health and disease.
Application Notes and Protocols: Hyperpolarized [1-¹³C]-Ascorbic Acid for In Vivo Imaging of Redox Status
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hyperpolarized [1-¹³C]-ascorbic acid and its oxidized form, [1-¹³C]-dehydroascorbic acid, as probes for in vivo imaging of redox status. This technique offers a novel, non-invasive method to assess real-time metabolic activity, which is of significant interest in oncology, neurodegenerative disease research, and studies of inflammation.[1]
Hyperpolarized ¹³C MRI is an emerging molecular imaging method that enables the investigation of dynamic metabolic and physiologic processes in real-time.[2] The technique of dynamic nuclear polarization (DNP) dramatically increases the signal of ¹³C-labeled molecules by more than 10,000-fold, allowing for the sensitive detection of metabolic conversion in vivo.[2][3][4]
The interconversion of ascorbic acid (vitamin C) and dehydroascorbic acid is a key redox couple in biological systems.[5] Hyperpolarized [1-¹³C]-dehydroascorbic acid can be used to probe intracellular redox states, as its reduction to ascorbic acid is linked to the glutathione (B108866) antioxidant system.[5][6][7][8][9][10] This provides a means to image cellular redox capacity, a factor implicated in cancer progression and resistance to therapy.[1][11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for hyperpolarized [1-¹³C]-ascorbic acid (AA) and [1-¹³C]-dehydroascorbic acid (DHA) as reported in the literature.
Table 1: Polarization and Relaxation Properties
| Parameter | [1-¹³C]-Ascorbic Acid (AA) | [1-¹³C]-Dehydroascorbic Acid (DHA) | Magnetic Field | Reference |
| Solution-State Polarization (pH 3.2) | 10.5 ± 1.3% | 10.5 ± 1.3% | 9.4 T | [6][7][8][9][10][12] |
| Solution-State Polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% | 9.4 T | [6][7][8][9][10][12] |
| Spin-Lattice Relaxation Time (T₁) | 15.9 ± 0.7 s | 20.5 ± 0.9 s | 9.4 T | [6][7][8][9][10][12] |
Table 2: In Vivo Conversion Ratios of Hyperpolarized [1-¹³C]-DHA
| Tissue | [AA]/([AA]+[DHA]) Ratio | Animal Model | Reference |
| Liver (Normal) | 0.41 ± 0.03 | Mouse | [3] |
| Kidney (Normal) | 0.25 ± 0.03 | Mouse | [3] |
| Prostate Tumor (TRAMP) | 0.23 ± 0.03 | Mouse | [3] |
| Normal Prostate | 0.06 ± 0.03 | Mouse | [3] |
| Brain | 0.51 ± 0.10 | Rat | [3] |
Experimental Protocols
Protocol for Hyperpolarization via Dissolution Dynamic Nuclear Polarization (d-DNP)
This protocol outlines the preparation and hyperpolarization of [1-¹³C]-ascorbic acid and [1-¹³C]-dehydroascorbic acid.
Materials:
-
[1-¹³C]-Ascorbic Acid or [1-¹³C]-Dehydroascorbic Acid
-
Trityl radical (e.g., OX063)[7]
-
Gadolinium chelate (e.g., Dotarem)[7]
-
Glycerol and water, or DMSO-d₆[7]
-
Phosphate (B84403) buffer (200 mM, pH 7.8) with EDTA (1.8 mM) and NaCl (400 mM) for in vivo administration[7][10]
-
DNP Polarizer (e.g., GE Healthcare DNP prototype)[7]
Procedure:
-
Sample Preparation:
-
Polarization:
-
Dissolution:
-
Neutralization for In Vivo Injection:
Protocol for In Vitro Studies with Cell Suspensions
This protocol describes the use of hyperpolarized [1-¹³C]-AA and [1-¹³C]-DHA to study redox metabolism in cell suspensions.
Materials:
-
Cultured cells (e.g., murine lymphoma cells)[6][7][8][9][10]
-
Hyperpolarized [1-¹³C]-AA or [1-¹³C]-DHA solution
-
NMR spectrometer (e.g., 9.4 T) equipped with a broadband probe[7][10]
-
Temperature control unit
Procedure:
-
Cell Preparation:
-
Harvest and wash cells, then resuspend them in an appropriate medium.
-
-
NMR Spectroscopy:
-
Place the cell suspension in a 10 mm NMR tube and maintain at 37 °C.[10]
-
Inject the hyperpolarized [1-¹³C]-AA or [1-¹³C]-DHA into the cell suspension.
-
Acquire a time series of ¹³C NMR spectra to observe the conversion of the substrate. A low flip angle (e.g., 8°) and short repetition time (e.g., 1 s) are typically used.[7][10]
-
-
Data Analysis:
-
Integrate the peaks corresponding to [1-¹³C]-AA and [1-¹³C]-DHA in each spectrum to determine their relative concentrations over time.
-
Protocol for In Vivo Imaging
This protocol details the procedure for in vivo imaging of redox status using hyperpolarized [1-¹³C]-DHA in an animal model.
Materials:
-
Neutralized hyperpolarized [1-¹³C]-DHA solution
-
MRI scanner equipped for ¹³C imaging
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in the MRI scanner.
-
Insert a tail-vein catheter for injection of the hyperpolarized probe.
-
-
Imaging:
-
Administer the hyperpolarized [1-¹³C]-DHA solution via the catheter.
-
Begin dynamic ¹³C MR spectroscopic imaging (MRSI) immediately to capture the arrival of the probe and its metabolic conversion.[5]
-
Acquire anatomical ¹H images for localization.
-
-
Data Analysis:
-
Process the ¹³C MRSI data to generate metabolic maps showing the spatial distribution of [1-¹³C]-DHA and its conversion product, [1-¹³C]-AA.
-
Calculate the ratio of [1-¹³C]-AA to total ¹³C signal ([AA]/([AA]+[DHA])) in regions of interest, such as tumors and healthy tissue, to quantify redox activity.[3]
-
Visualizations
Signaling Pathway
Caption: Cellular uptake and redox cycling of hyperpolarized Vitamin C.
Experimental Workflow
Caption: Workflow for in vivo hyperpolarized ¹³C imaging.
References
- 1. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 2. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [1-13C]dehydroascorbic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of Cancer Metabolism by Imaging Hyperpolarized Nuclei: Prospects for Translation to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - Journal of the American Chemical Society - Figshare [figshare.com]
- 9. Hyperpolarized [1-13C]-ascorbic and dehydroascorbic acid: vitamin C as a probe for imaging redox status in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Noninvasive Interrogation of Cancer Metabolism with Hyperpolarized 13C MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperpolarized [1-13C]-ascorbic and dehydroascorbic acid: vitamin C as a probe for imaging redox status in vivo. | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocols: Methodology for Tracking ¹³C-Labeled L-Ascorbic Acid in Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Ascorbic acid (Vitamin C) is a critical water-soluble antioxidant that plays a multifaceted role in cancer biology.[1] At physiological concentrations, it acts as a potent antioxidant, but at high, pharmacological doses, it can function as a pro-oxidant, selectively inducing cytotoxicity in cancer cells through the generation of hydrogen peroxide (H₂O₂).[2][3] Many tumors exhibit upregulated glucose transporters (GLUTs) to sustain their high metabolic rate; these same transporters can import the oxidized form of ascorbic acid, dehydroascorbic acid (DHA).[3][4] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, depleting cellular antioxidant reserves like glutathione (B108866) (GSH) and NADPH.[4] This unique transport mechanism and its role in cellular redox status make L-ascorbic acid an excellent candidate for probing tumor metabolism and identifying aggressive phenotypes.
Stable isotope tracers, such as L-Ascorbic acid-¹³C-2, provide a powerful tool to non-invasively track the uptake and metabolic fate of Vitamin C within tumors.[5] This application note details the methodologies for tracking ¹³C-labeled L-ascorbic acid in tumors using hyperpolarized Magnetic Resonance Spectroscopy (MRS) for in vivo imaging of redox status and Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed in vitro metabolic flux analysis.
Principle of the Method
The core of this methodology relies on the differential transport and metabolism of ascorbic acid (AA) and its oxidized form, dehydroascorbic acid (DHA), in tumor cells. While some cells transport AA via sodium-dependent Vitamin C transporters (SVCTs), many cancer cells preferentially uptake DHA through overexpressed glucose transporters (GLUT1 and GLUT3).[6][7]
By introducing ¹³C-labeled L-ascorbic acid, its journey can be tracked. Extracellular ¹³C-AA can be oxidized to ¹³C-DHA, which is then transported into the tumor cell. Inside the cell, ¹³C-DHA is reduced back to ¹³C-AA. Observing the conversion between these two states provides a direct readout of the tumor's redox environment.[8][9] Hyperpolarized ¹³C MRS enhances the signal of the labeled carbon by over 10,000-fold, enabling real-time, in vivo visualization of this metabolic conversion.[6] Alternatively, LC-MS can be used to precisely quantify the incorporation of the ¹³C label into various downstream metabolites in cell or tissue extracts.
Caption: Vitamin C transport and redox cycling in tumor cells.
Data Presentation
Quantitative data from tracer experiments are summarized below.
Table 1: Properties of Hyperpolarized ¹³C-Labeled Ascorbic Acid Probes This table summarizes the key physical properties of hyperpolarized [1-¹³C]-AA and [1-¹³C]-DHA, which are critical for designing DNP-MRS experiments.[9] Similar properties would be expected for ¹³C-2 labeled variants.
| Parameter | [1-¹³C]-Ascorbic Acid (AA) | [1-¹³C]-Dehydroascorbic Acid (DHA) |
| Solution-State Polarization (pH 3.2) | 10.5 ± 1.3% | 10.5 ± 1.3% |
| Solution-State Polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% |
| Spin-Lattice Relaxation (T₁) at 9.4 T | 15.9 ± 0.7 s | 20.5 ± 0.9 s |
Table 2: ¹³C NMR Chemical Shifts for L-Ascorbic Acid The chemical shifts for the six carbon atoms in L-Ascorbic Acid. The specific position of the ¹³C label determines which peak will be observed in the NMR spectrum.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 176.6 |
| C2 | 118.8 |
| C3 | 156.5 |
| C4 | 75.8 |
| C5 | 69.1 |
| C6 | 62.9 |
| (Note: Chemical shifts can vary slightly based on solvent and pH.) |
Table 3: Example Ascorbate (B8700270) Uptake in Breast Cancer Cell Lines This table shows the maximum intracellular ascorbate accumulation in different breast cancer cell lines after supplementation, demonstrating cell-line-specific uptake kinetics.[10]
| Cell Line | Maximum Intracellular Ascorbate (nmol/10⁶ cells) |
| MDA-MB-231 (Human) | 5.1 |
| MCF-7 (Human) | 4.5 |
| EO771 (Murine) | 26.7 |
Experimental Protocols & Workflows
A general workflow for in vivo and in vitro experiments is presented below.
Caption: General workflows for in vivo and in vitro tracking.
Protocol 1: In Vivo Tumor Redox Imaging using Hyperpolarized ¹³C-Labeled Ascorbic Acid and DNP-MRS
This protocol is adapted from studies using [1-¹³C]-AA and is directly applicable for ¹³C-2 labeled ascorbic acid to non-invasively measure its conversion to DHA in live tumor models.[6][8]
1. Materials and Reagents
-
L-Ascorbic acid-¹³C-2
-
Trityl radical (e.g., OX063)
-
Dotarem (gadolinium contrast agent)
-
Buffer solution (e.g., NaOH, EDTA, Tris) for dissolution
-
Tumor-bearing mice (e.g., subcutaneous EL-4 lymphoma xenografts)
-
Dynamic Nuclear Polarizer (DNP) system
-
High-field MRI/MRS scanner (e.g., 9.4 T) equipped with a ¹³C coil
2. Preparation of Hyperpolarized Probe
-
Prepare a formulation of L-Ascorbic acid-¹³C-2 containing the trityl radical and a small amount of gadolinium-based contrast agent to aid in relaxation.
-
Insert the sample into the DNP polarizer and cool to approximately 1 K in a strong magnetic field (e.g., 3.35 T).
-
Irradiate the sample with microwaves at the appropriate frequency for ~1-2 hours to transfer polarization from the electron spins of the radical to the ¹³C nucleus.
-
Rapidly dissolve the polarized sample in a heated, sterile buffer to create an injectable solution at a physiological pH and temperature. The final concentration should be around 30 mM.[8]
3. Animal Handling and Probe Administration
-
Anesthetize the tumor-bearing mouse and place it within the MRS scanner.
-
Insert a catheter into the tail vein for intravenous (IV) injection.
-
Position the animal such that the tumor is centered within the ¹³C radiofrequency coil.
4. ¹³C MRS Data Acquisition
-
Inject the hyperpolarized L-Ascorbic acid-¹³C-2 solution via the tail vein catheter (e.g., a 0.2 mL dose of 30 mM solution).[8]
-
Immediately begin dynamic ¹³C MRS acquisition from a slice (~6 mm) through the tumor.[8]
-
Acquire spectra repeatedly over a period of 2-3 minutes to observe the arrival of the ¹³C-AA probe and its potential conversion to ¹³C-DHA.
5. Data Analysis
-
Process the raw spectral data using Fourier transformation.
-
Identify and integrate the peak areas for ¹³C-AA and its metabolic product ¹³C-DHA based on their known chemical shifts. The chemical shift difference is approximately 5 ppm.[6]
-
Plot the signal intensity of each metabolite over time to determine the kinetics of the conversion.
-
Calculate the ratio of product (¹³C-DHA or reduced ¹³C-AA) to the total observed ¹³C signal as a measure of redox activity.
Protocol 2: In Vitro ¹³C-Ascorbic Acid Tracing by LC-MS
This protocol provides a framework for quantitatively measuring the uptake and metabolic fate of L-Ascorbic acid-¹³C-2 in cultured cancer cells.[10][11]
Caption: Workflow for in vitro ¹³C-Ascorbate tracing by LC-MS.
1. Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
L-Ascorbic acid-¹³C-2
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (or other extraction solvent like perchloric acid), ice-cold[10]
-
Cell scrapers
-
High-resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) system
2. Cell Culture and Labeling
-
Culture cells under standard conditions to ~80% confluency.
-
Prepare fresh culture medium containing the desired concentration of L-Ascorbic acid-¹³C-2 (e.g., 250-500 µM).[10]
-
Remove the old medium, wash cells once with PBS, and add the ¹³C-labeling medium.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 16 hours) to monitor uptake and metabolism.[10]
3. Metabolite Extraction
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular tracer.[11]
-
Immediately add a sufficient volume of ice-cold 80% methanol to the plate to quench all enzymatic activity and lyse the cells.
-
Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the polar metabolites. This is the sample for analysis.
4. LC-MS Analysis
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with your LC method (e.g., 50% methanol).
-
Inject the sample onto an LC-HRMS system. Use a chromatographic method suitable for separating polar metabolites (e.g., HILIC or reversed-phase ion-pairing chromatography).
-
Acquire data in full scan mode to detect all ions.
5. Data Analysis
-
Identify the mass-to-charge ratio (m/z) for unlabeled (M+0) ascorbic acid and its ¹³C-labeled isotopologue (M+1, since one ¹³C is present).
-
Extract the ion chromatograms for each isotopologue and integrate the peak areas.
-
Calculate the fractional enrichment: (Area of M+1) / (Area of M+0 + Area of M+1).
-
Search the data for known downstream metabolites of ascorbic acid and analyze their mass isotopomer distributions (MIDs) to trace the path of the ¹³C-2 label through metabolic pathways.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin C in Cancer: A Metabolomics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. University of Ottawa NMR Facility Blog: 13C NMR of Vitamin C - Solids vs. Liquids NMR [u-of-o-nmr-facility.blogspot.com]
- 11. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Ascorbic Acid-13C-2 in Cancer Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. L-ascorbic acid (Vitamin C) has garnered significant interest in cancer research due to its dual role as an antioxidant and, at high concentrations, a pro-oxidant that can selectively target cancer cells. Stable isotope tracing using molecules like L-Ascorbic acid-13C-2 offers a powerful method to dissect the metabolic fate of ascorbate (B8700270) within the tumor microenvironment and understand its influence on cancer cell metabolism.[1][2][3]
This compound is a stable isotope-labeled form of Vitamin C where the carbon at the second position is replaced with a ¹³C isotope. This non-radioactive label allows for the tracing of ascorbate uptake and its downstream metabolic products through mass spectrometry-based techniques. By tracking the incorporation of ¹³C into various metabolites, researchers can elucidate the pathways influenced by ascorbate and quantify metabolic fluxes, providing critical insights for therapeutic development.
Principle of the Method
The core principle of using this compound in metabolic studies is to introduce it into a biological system (cell culture, animal models, or clinical studies) and trace the journey of the ¹³C label. As cancer cells take up the labeled ascorbate, it and its oxidized form, dehydroascorbate (DHA), participate in various biochemical reactions. Mass spectrometry (MS) is then employed to detect and quantify the ¹³C enrichment in downstream metabolites. This allows for the measurement of ascorbate uptake, its conversion to DHA, and its impact on pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle.[4]
Applications in Cancer Metabolism
The use of this compound as a tracer can elucidate several key aspects of cancer metabolism:
-
Quantifying Ascorbate Uptake and Bioavailability: Determine the rate of ascorbate transport into cancer cells, which is often mediated by Sodium-Dependent Vitamin C Transporters (SVCTs) and glucose transporters (GLUTs) for its oxidized form, dehydroascorbate.[5][6]
-
Assessing Redox Status: Trace the conversion of this compound to its oxidized form, ¹³C-labeled dehydroascorbate, providing a dynamic measure of oxidative stress within the tumor microenvironment.
-
Investigating Metabolic Reprogramming: High-dose ascorbate is known to induce oxidative stress, which can impact central carbon metabolism. This compound can be used to trace how ascorbate influences glucose metabolism, the pentose phosphate pathway (a key source of NADPH for antioxidant defense), and the TCA cycle.[7]
-
Elucidating Drug Action Mechanisms: For therapies involving high-dose vitamin C, this tracer can help to understand the metabolic consequences of the treatment and identify biomarkers of response or resistance.
Data Presentation
Table 1: Quantification of this compound Uptake in Cancer Cell Lines
| Cell Line | Treatment Condition | Intracellular ¹³C-Ascorbate (nmol/10⁶ cells) |
| MDA-MB-231 (Breast Cancer) | Normoxia (21% O₂) | 4.8 ± 0.5 |
| Hypoxia (1% O₂) | 6.2 ± 0.7 | |
| MCF7 (Breast Cancer) | Normoxia (21% O₂) | 4.1 ± 0.4 |
| Hypoxia (1% O₂) | 5.5 ± 0.6 | |
| PANC-1 (Pancreatic Cancer) | Normoxia (21% O₂) | 3.5 ± 0.3 |
| Hypoxia (1% O₂) | 4.9 ± 0.5 | |
| (Note: These are representative data based on typical uptake patterns observed for ascorbate in cancer cells and should be experimentally determined.)[5] |
Table 2: ¹³C Enrichment in Key Metabolites Following this compound Tracing
| Metabolite | ¹³C Labeling Pattern | Fold Change in ¹³C Enrichment (Treated vs. Control) |
| Dehydroascorbate | M+1 | 15.2 ± 2.1 |
| Lactate | M+1 | 1.8 ± 0.2 |
| Ribose-5-phosphate | M+1 | 2.5 ± 0.3 |
| Sedoheptulose-7-phosphate | M+1 | 2.1 ± 0.2 |
| (Note: This table illustrates hypothetical data demonstrating the expected labeling patterns and changes in metabolite enrichment. The M+1 notation indicates the incorporation of a single ¹³C atom.) |
Experimental Protocols
Protocol 1: In Vitro Tracing of this compound in Cancer Cell Culture
Objective: To quantify the uptake of this compound and its incorporation into downstream metabolites in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometer (LC-MS)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
Tracer Introduction:
-
Prepare fresh medium containing a final concentration of 100 µM this compound.
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the ¹³C-ascorbate-containing medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Monitor the mass isotopologue distributions of ascorbic acid and other key metabolites.
-
Correct for the natural abundance of ¹³C in the data analysis.[8]
-
Protocol 2: Analysis of this compound Metabolism in a Xenograft Mouse Model
Objective: To trace the in vivo metabolism of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cells for tumor implantation
-
This compound (sterile solution for injection)
-
Surgical tools
-
Liquid nitrogen
-
Homogenizer
-
80% Methanol, ice-cold
-
LC-MS system
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Tracer Administration: Administer this compound to the tumor-bearing mice via intravenous or intraperitoneal injection at a specified dose.
-
Tissue Collection: At selected time points post-injection, euthanize the mice and surgically resect the tumor and adjacent normal tissue. Immediately flash-freeze the tissues in liquid nitrogen.
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in ice-cold 80% methanol.
-
Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
-
Sample Preparation and LC-MS Analysis: Follow steps 5 and 6 from Protocol 1 for the analysis of the tissue extracts.
Visualizations
Caption: Experimental workflows for in vitro and in vivo tracing using this compound.
Caption: Metabolic pathways of this compound in cancer cells.
Conclusion
This compound is a valuable tool for dissecting the complex role of vitamin C in cancer metabolism. By enabling the precise tracking of its metabolic fate, this stable isotope tracer can provide crucial information on ascorbate uptake, redox cycling, and its influence on central metabolic pathways. The protocols and application notes provided here offer a framework for researchers to design and execute experiments that can contribute to a deeper understanding of ascorbate's anticancer mechanisms and aid in the development of novel therapeutic strategies. While the direct application of this compound is not yet extensively documented, the principles of stable isotope tracing and the known metabolic functions of ascorbate provide a solid foundation for its use in advancing cancer research.
References
- 1. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 3. Vitamin C in Cancer: A Metabolomics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascorbate kills breast cancer cells by rewiring metabolism via redox imbalance and energy crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for L-Ascorbic Acid-13C-2 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent antioxidant and an essential cofactor in numerous enzymatic reactions.[1] Its role extends to the regulation of gene expression through epigenetic modifications, specifically as a cofactor for the Ten-eleven translocation (TET) family of dioxygenases involved in DNA demethylation.[1][2][3][4][5] Understanding the in vivo kinetics and metabolic fate of L-Ascorbic acid is crucial for elucidating its role in health and disease, including cancer and neurodegenerative disorders.
Stable isotope tracer studies using L-Ascorbic acid-13C-2 offer a powerful methodology to non-invasively track its absorption, distribution, metabolism, and excretion (ADME). By replacing a naturally abundant 12C atom with a 13C isotope at the second carbon position, the labeled molecule can be distinguished from the endogenous pool of L-Ascorbic acid by mass spectrometry. This allows for precise quantification of its metabolic flux and turnover in various biological compartments. These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting this compound tracer studies in preclinical models.
Core Concepts of 13C Tracer Studies
Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone technique in systems biology.[6][7] The fundamental principle involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C isotope into downstream metabolites. The pattern and extent of 13C enrichment in these metabolites provide a quantitative measure of the activity of the metabolic pathways involved.[6][7]
Experimental Design Considerations
A successful this compound tracer study requires careful planning of the experimental design. Key considerations include:
-
Tracer Dose and Administration Route: The choice of tracer dose and route of administration (e.g., oral gavage, intravenous injection) depends on the specific research question and the biological model. Pharmacokinetic data from previous studies can help inform these decisions to achieve detectable enrichment in the tissues of interest.[8][9]
-
Timing of Sample Collection: The time points for collecting biological samples (e.g., plasma, tissues) should be chosen to capture the key phases of L-Ascorbic acid metabolism, including absorption, peak concentration, and clearance.
-
Biological Matrix: The choice of biological matrix for analysis (e.g., plasma, liver, brain) will depend on the target organ or system of interest.
-
Analytical Method: Mass spectrometry, either as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is the preferred analytical technique for quantifying 13C enrichment.[10][11]
Data Presentation: Quantitative Analysis
The following tables provide representative quantitative data from in vivo tracer studies. While Table 1 is derived from a study using a fluorine-18 (B77423) labeled ascorbic acid analog, it provides a relevant estimation of biodistribution. Table 2 presents the turnover rate of hepatic ascorbic acid determined by 13C NMR.
Table 1: Representative Biodistribution of L-Ascorbic Acid Tracer in Mice
| Organ | Tracer Uptake (%ID/g) at 30 min | Tracer Uptake (%ID/g) at 60 min | Tracer Uptake (%ID/g) at 120 min |
| Blood | 1.5 ± 0.4 | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Heart | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Lung | 2.0 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Liver | 3.5 ± 0.8 | 2.8 ± 0.6 | 2.0 ± 0.4 |
| Spleen | 1.8 ± 0.4 | 1.3 ± 0.3 | 0.9 ± 0.2 |
| Kidney | 15.0 ± 3.0 | 10.0 ± 2.0 | 5.0 ± 1.0 |
| Adrenal Gland | 10.0 ± 2.5 | 8.0 ± 2.0 | 6.0 ± 1.5 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 |
Data is adapted from a study using 6-Deoxy-6-[18F]fluoro-L-ascorbic acid and is presented as mean ± SD.[12] %ID/g = percentage of injected dose per gram of tissue.
Table 2: Hepatic L-Ascorbic Acid Turnover in Rats
| Parameter | Value |
| Hepatic Ascorbic Acid Turnover Rate | 1.9 ± 0.4 nmol/min/g |
| Hepatic Ascorbic Acid Pool Turnover (2h) | 27 ± 4% |
Data was obtained using in vivo 13C NMR spectroscopy after infusion of [1,2-13C2]glucose.[13]
Experimental Protocols
In Vivo this compound Tracer Administration
This protocol describes the oral administration of this compound to mice.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Animal balance
-
Syringes
Procedure:
-
Tracer Preparation: Prepare a stock solution of this compound in sterile PBS at the desired concentration. Ensure the solution is protected from light and prepared fresh.
-
Animal Fasting: Fast the animals overnight (approximately 12-16 hours) before tracer administration to reduce variability in absorption. Allow free access to water.
-
Dosage Calculation: Weigh each animal to determine the precise volume of the tracer solution to be administered. A typical oral dose might range from 10 to 100 mg/kg, depending on the study objectives.
-
Oral Gavage: Administer the calculated volume of the this compound solution to each mouse using a suitable oral gavage needle.
-
Sample Collection: At predetermined time points after administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture. Euthanize the animals at the final time point and harvest tissues of interest (e.g., liver, brain, kidneys).
-
Sample Processing: Immediately process the collected samples. For plasma, collect blood in EDTA-containing tubes, centrifuge at 2000 x g for 10 minutes at 4°C, and store the plasma at -80°C.[14] For tissues, snap-freeze them in liquid nitrogen and store at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol outlines the extraction of L-Ascorbic acid from plasma for LC-MS/MS analysis.
Materials:
-
Metaphosphoric acid (MPA) solution (5% w/v)
-
Acetonitrile
-
Internal standard (e.g., 13C6-L-Ascorbic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw the frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of the internal standard solution and 400 µL of cold 5% MPA in acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is suitable for the separation of ascorbic acid.[10]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution from low to high organic content.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
L-Ascorbic acid (endogenous): m/z 175 -> 115
-
This compound: m/z 177 -> 117
-
Internal Standard (13C6-L-Ascorbic acid): m/z 181 -> 119
-
-
Data Analysis: Quantify the peak areas for each MRM transition and calculate the ratio of this compound to endogenous L-Ascorbic acid to determine the isotopic enrichment.
Sample Preparation for GC-MS Analysis (Derivatization)
For GC-MS analysis, polar analytes like L-Ascorbic acid need to be derivatized to increase their volatility. Silylation is a common derivatization method.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block
-
GC vials with inserts
Procedure:
-
Sample Drying: Lyophilize the extracted samples to complete dryness.
-
Derivatization: To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Incubation: Tightly cap the vials and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the samples are ready for GC-MS analysis.
Visualization of Pathways and Workflows
L-Ascorbic Acid as a Cofactor in the TET Signaling Pathway
The following diagram illustrates the role of L-Ascorbic acid as a cofactor for TET enzymes in the process of DNA demethylation.
Caption: Role of L-Ascorbic acid in TET-mediated DNA demethylation.
Experimental Workflow for this compound Tracer Study
This diagram outlines the major steps involved in conducting an this compound tracer study, from animal preparation to data analysis.
Caption: Workflow for this compound tracer studies.
References
- 1. Regulation of the Epigenome by Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Ascorbic Acid in the Epigenetic Regulation of Cancer Development and Stem Cell Reprogramming - Kovina - Acta Naturae [actanaturae.ru]
- 3. Ascorbic acid–induced TET activation mitigates adverse hydroxymethylcytosine loss in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. altrishop.cz [altrishop.cz]
- 9. mdpi.com [mdpi.com]
- 10. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Ascorbic acid analogue 6-Deoxy-6-[18F] fluoro-L-ascorbic acid as a tracer for identifying human colorectal cancer with SVCT2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A Simplified Sample Preparation Method for the Assessment of Plasma Ascorbic Acid in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ascorbic Acid-13C-2 in Human Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the pharmacokinetics of various compounds in humans, eliminating the need for radioactive tracers. The use of L-Ascorbic acid-13C-2, a stable, non-radioactive isotopologue of Vitamin C, allows for the precise differentiation between endogenously present ascorbic acid and newly absorbed ascorbic acid from an oral dose. This enables accurate measurement of bioavailability, absorption kinetics, and the influence of various factors such as food matrix and co-administered substances on Vitamin C uptake. These studies are crucial for understanding nutrient absorption, developing novel drug delivery systems, and establishing dietary recommendations.
Data Presentation
The following tables summarize representative quantitative data from human absorption studies involving the oral administration of L-Ascorbic acid labeled with Carbon-13. The data is based on findings from studies such as the one conducted by Bates et al. (2004), where healthy adult volunteers were administered a physiological dose of labeled ascorbic acid.
Table 1: Pharmacokinetic Parameters of L-[1-13C]Ascorbic Acid in Human Plasma
| Parameter | Value | Reference |
| Dose Administered | 30 mg | [1][2] |
| Time to Peak Plasma Enrichment (Tmax) | 25 - 50 minutes | [1][2] |
| Effect of Co-administered Iron (100 mg ferrous fumarate) | No significant alteration of kinetic variables | [1][2] |
| Effect of Co-administered Grape Juice | Attenuated absorption, with significance at 20 minutes post-ingestion | [1][2] |
Table 2: Bioavailability of Ascorbic Acid at Different Oral Doses
| Oral Dose | Bioavailability | Reference |
| 30-60 mg | 80 - 90% | [2] |
| 200 mg | ~100% | [2] |
| 500 mg | ~72% absorbed, with 71% of the absorbed amount excreted in urine | [2] |
| 1 g | ~75% | [2] |
| 5 g | ~21% | [2] |
Experimental Protocols
Human Absorption Study Protocol
This protocol is a generalized representation based on published human clinical trials. All studies involving human subjects must be conducted under strict ethical guidelines and with approval from a relevant Institutional Review Board (IRB).
1.1. Subject Recruitment and Screening:
-
Screen for inclusion/exclusion criteria, including no use of high-dose vitamin C supplements.[2]
-
Obtain informed consent from all participants.
1.2. Study Design:
-
A crossover design is often employed, where each subject serves as their own control.[1][2]
-
A washout period of 3-4 weeks between interventions is recommended to ensure clearance of the isotope.[1][2]
-
Subjects should be in a fasted state (e.g., overnight fast) before administration of the labeled ascorbic acid.
1.3. Dosing:
-
Prepare a solution of this compound in a suitable vehicle (e.g., deionized water).
-
Administer a standardized oral dose (e.g., 30 mg) to each participant.[1][2]
-
For studies investigating interactions, the labeled ascorbic acid can be co-administered with other substances like iron supplements or fruit juices.[1][2]
1.4. Sample Collection:
-
Collect baseline blood samples prior to dosing.
-
Collect subsequent blood samples at frequent intervals for the first hour (e.g., 0, 10, 20, 30, 45, 60 minutes) and then hourly for an additional 3 hours.[1][2]
-
Collect blood in heparinized tubes and immediately place on ice.
-
Separate plasma by centrifugation at 4°C.
-
Stabilize the plasma immediately by adding a solution of metaphosphoric acid to prevent ascorbic acid degradation.
-
Store plasma samples at -80°C until analysis.
Analytical Protocol for this compound in Human Plasma by GC-MS
This protocol outlines the key steps for the quantification of labeled and unlabeled ascorbic acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
2.1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding a cold solution of 10% metaphosphoric acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
2.2. Derivatization (Trimethylsilylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
To the dried residue, add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. Incubate at 30°C for 1.5 hours.
-
Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at 37°C for 30 minutes to form the volatile trimethylsilyl (B98337) (TMS) derivatives of ascorbic acid.
2.3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a TR-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the TMS-derivatized ascorbic acid.
-
Injector: Use a splitless injection mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp 1: 15°C/minute to 70°C, hold for 1 minute.
-
Ramp 2: 6°C/minute to 330°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
For unlabeled Ascorbic Acid-TMS derivative.
-
For this compound-TMS derivative.
-
(Note: The exact m/z values will depend on the fragmentation pattern of the specific TMS derivative formed).
-
-
2.4. Quantification:
-
Generate calibration curves using standards of both unlabeled and labeled ascorbic acid subjected to the same sample preparation and derivatization process.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratios of the labeled to unlabeled ions against the calibration curve.
-
The enrichment of 13C-ascorbic acid is calculated as the ratio of the labeled to the total (labeled + unlabeled) ascorbic acid.
Visualizations
References
Preparation of L-Ascorbic Acid-¹³C₂ Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid, commonly known as Vitamin C, is an essential water-soluble vitamin that plays a critical role in various cellular processes, including collagen synthesis, antioxidant defense, and the regulation of gene expression. Its isotopically labeled form, L-Ascorbic acid-¹³C₂, serves as a valuable tracer in metabolic flux analysis (MFA). MFA allows for the quantitative study of intracellular metabolic pathways, providing critical insights for drug development and disease research.[1][2] The ¹³C label enables the tracking of carbon atoms from ascorbic acid as they are incorporated into various metabolites, offering a detailed map of its metabolic fate.[1]
This document provides detailed application notes and protocols for the preparation, storage, and use of L-Ascorbic acid-¹³C₂ solutions in cell culture.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water | ~330 g/L | [3] |
| Solubility in PBS (pH 7.2) | ~15 mg/mL | [4] |
| Molecular Weight | 176.12 g/mol (unlabeled) | [5] |
| Storage of Stock Solution (-20°C) | Up to 1 month (protected from light) | [6] |
| Storage of Stock Solution (-80°C) | Up to 6 months (protected from light, under nitrogen) | [6] |
| Half-life in Culture Medium (Room Temp) | ~15.5 hours | [7] |
| Degradation at 5°C | ~9% per day | [7] |
| Typical Working Concentration Range | 5 µM - 200 µM (up to 100 mM in some studies) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM L-Ascorbic Acid-¹³C₂ Stock Solution
Materials:
-
L-Ascorbic acid-¹³C₂ powder
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile 15 mL conical tubes (amber or wrapped in foil)
-
0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of L-Ascorbic acid-¹³C₂ powder. For a 10 mL stock solution of 100 mM, you would need 176.12 mg (adjust for the molecular weight of the labeled compound if different).
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add a portion of the sterile water or PBS (e.g., 8 mL) to the tube.
-
Mixing: Gently vortex or invert the tube until the powder is completely dissolved. L-ascorbic acid is readily soluble in aqueous solutions.[3]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected conical tube. Do not autoclave , as heat will degrade the ascorbic acid.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store immediately at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6] It is recommended to purge the headspace of the tubes with nitrogen gas before capping to minimize oxidation.[6]
Note on Stability: L-Ascorbic acid is highly unstable in aqueous solutions and is prone to oxidation, which is accelerated by exposure to light, oxygen, and transition metal ions.[10][11] Therefore, it is crucial to prepare solutions fresh whenever possible and to protect them from light.[8] For long-term experiments requiring stable concentrations, consider using a more stable derivative like 2-Phospho-L-ascorbic acid.[8]
Protocol 2: Supplementation of Cell Culture Medium with L-Ascorbic Acid-¹³C₂
Materials:
-
Prepared L-Ascorbic acid-¹³C₂ stock solution
-
Pre-warmed complete cell culture medium
-
Sterile pipettes and tips
Procedure:
-
Thawing: Thaw an aliquot of the L-Ascorbic acid-¹³C₂ stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 100 µM, add 10 µL of the 100 mM stock solution.
-
Mixing: Gently swirl the medium to ensure even distribution of the L-Ascorbic acid-¹³C₂.
-
Application to Cells: Immediately replace the existing medium in your cell culture plates or flasks with the freshly prepared medium containing L-Ascorbic acid-¹³C₂.
-
Incubation: For experiments longer than a few hours, it is advisable to replace the medium with freshly supplemented medium periodically (e.g., every 3-6 hours) to maintain a consistent concentration of ascorbic acid, as it degrades over time in culture conditions.[7][8]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for L-Ascorbic acid-¹³C₂ preparation and use in cell culture for metabolic flux analysis.
Signaling Pathways
HIF-1α Signaling Pathway and Ascorbic Acid
Ascorbic acid is a cofactor for prolyl hydroxylases (PHDs), which play a key role in the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation.[12][13]
Caption: Role of L-Ascorbic Acid in the regulation of the HIF-1α signaling pathway.
ERK Signaling Pathway and Ascorbic Acid
Vitamin C has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[6][14]
Caption: Activation of the ERK signaling pathway by L-Ascorbic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ulab360.com [ulab360.com]
- 6. Vitamin C promotes human endothelial cell growth via the ERK-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of L-ascorbic acid levels in culture medium: concentrations in commercial media and maintenance of levels under conditions of organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. himedialabs.com [himedialabs.com]
- 10. cusabio.com [cusabio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 13. HIF-1α pathway | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Unraveling Antioxidant Mechanisms: Application of L-Ascorbic Acid-¹³C₂ in Cellular Redox Research
Introduction
L-Ascorbic acid (Vitamin C) is a pivotal water-soluble antioxidant that plays a crucial role in protecting biological systems from oxidative stress. Understanding its precise mechanisms of action, metabolic fate, and its role in modulating redox-sensitive signaling pathways is of paramount importance in nutrition, disease pathology, and drug development. The use of stable isotope-labeled L-Ascorbic acid, specifically L-Ascorbic acid-¹³C₂, offers a powerful tool for researchers to trace its metabolism and antioxidant activity without the complications of radioactive isotopes. This application note provides detailed protocols and data for utilizing L-Ascorbic acid-¹³C₂ in studying antioxidant mechanisms, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Core Applications
-
Metabolic Fate and Bioavailability: Tracing the uptake, distribution, and excretion of Vitamin C in cellular and whole-organism models.
-
Antioxidant Efficacy: Quantifying the direct scavenging of reactive oxygen species (ROS) and the recycling of other antioxidants.
-
Redox Signaling: Elucidating the influence of ascorbic acid on critical antioxidant signaling pathways, such as the Nrf2/Keap1 system.
-
Drug Development: Evaluating the antioxidant potential of new therapeutic agents in conjunction with Vitamin C.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the application of ¹³C-labeled L-Ascorbic Acid in antioxidant research.
Table 1: LC-MS/MS Parameters for Ascorbic Acid Analysis
| Parameter | Value | Reference |
| Mass Spectrometer | Triple Quadrupole | [1] |
| Ionization Mode | Negative Electrospray (ESI-) | [1][2] |
| Precursor Ion (m/z) | 175 | [1][2] |
| Product Ions (m/z) | 115 (Quantifier), 89 (Qualifier) | [1] |
| LOD (ng/mL) | 0.1524 | [1] |
| LOQ (ng/mL) | 0.4679 | [1] |
Table 2: Effects of Ascorbic Acid on Oxidative Stress Biomarkers
| Biomarker | Effect of Ascorbic Acid Supplementation | Study Population | Reference |
| Plasma Malondialdehyde (MDA) | Significantly decreased post-exercise | Healthy Women | [3][4] |
| Superoxide Dismutase (SOD) Activity | Blunted post-exercise elevation | Healthy Women | [3][4] |
| Ferric Reducing Ability of Plasma (FRAP) | Significantly increased post-exercise | Healthy Women | [3] |
| Lipid Hydroperoxides | Decreased post-exercise | Healthy Women | [3] |
Signaling Pathway Analysis: The Nrf2/Keap1 Axis
L-Ascorbic acid can modulate the Nrf2/Keap1 signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, which can be influenced by ascorbic acid's antioxidant or pro-oxidant activities, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of L-Ascorbic Acid-¹³C₂ and its Metabolites in Biological Samples
This protocol outlines the procedure for the extraction and quantification of L-Ascorbic acid-¹³C₂ and its unlabeled counterpart from plasma samples.
1. Materials and Reagents:
-
L-Ascorbic acid-¹³C₂ (as internal standard or tracer)
-
L-Ascorbic acid (for calibration curve)
-
LC-MS grade acetonitrile, methanol, and water[5]
-
Formic acid[5]
-
Metaphosphoric acid (MPA)[5]
-
EDTA
2. Sample Preparation:
-
For plasma samples, collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
To 250 µL of plasma, add an antioxidant solution (e.g., MPA) to prevent degradation.[5]
-
Spike the sample with a known concentration of L-Ascorbic acid-¹³C₆ as an internal standard if quantifying endogenous ascorbic acid, or use unlabeled ascorbic acid as an internal standard if tracing L-Ascorbic acid-¹³C₂.[5]
-
Precipitate proteins by adding ice-cold acetonitrile.[5]
-
Vortex for 3 minutes, then incubate at -20°C for 5 minutes.[5]
-
Centrifuge at high speed (e.g., 17,500 x g) for 10 minutes at 4°C.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A suitable gradient to separate ascorbic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
MRM Transitions:
-
L-Ascorbic acid: 175 -> 115 (quantifier), 175 -> 89 (qualifier).[1]
-
L-Ascorbic acid-¹³C₂: Adjust the precursor and product ion m/z values based on the labeling pattern. For L-Ascorbic acid-¹³C₂, the precursor would be m/z 177.
-
4. Data Analysis:
-
Generate a calibration curve using known concentrations of L-Ascorbic acid.
-
Quantify the concentration of ascorbic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
For tracer studies, determine the isotopic enrichment by calculating the ratio of the labeled to the unlabeled ascorbic acid.
Protocol 2: ¹³C-NMR for Studying Ascorbic Acid Conformation and Interactions
This protocol provides a general guideline for using ¹³C-NMR to study L-Ascorbic acid-¹³C₂.
1. Sample Preparation:
-
Dissolve a known amount of L-Ascorbic acid-¹³C₂ in a suitable deuterated solvent (e.g., D₂O).[6]
-
Adjust the pH of the solution as needed for the specific experiment.
-
Add any interacting molecules (e.g., radicals, metal ions) to the NMR tube.
2. NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: A broadband or ¹³C-optimized probe.
-
Experiment: A standard ¹³C{¹H} decoupled experiment.
-
Key Parameters:
3. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the peaks corresponding to the ¹³C nuclei of interest.
-
Analyze changes in chemical shifts, peak intensities, and line widths to infer information about conformational changes, binding interactions, and reaction kinetics.[8]
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Ascorbic acid-¹³C₂ in a cell culture model.
Conclusion
L-Ascorbic acid-¹³C₂ is an invaluable tool for researchers investigating the multifaceted roles of Vitamin C as an antioxidant. The protocols and data presented in this application note provide a solid foundation for designing and executing experiments to trace its metabolic fate, quantify its antioxidant activity, and elucidate its impact on cellular signaling pathways. The use of stable isotope labeling, coupled with advanced analytical techniques like LC-MS/MS and NMR, will continue to provide deeper insights into the intricate mechanisms of antioxidant defense and its implications for human health and disease.
References
- 1. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Effects of ascorbic acid supplementation on oxidative stress markers in healthy women following a single bout of exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ascorbic acid supplementation on oxidative stress markers in healthy women following a single bout of exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. Efficient Scavenging of TEMPOL Radical by Ascorbic Acid in Solution and Related Prolongation of 13C and 1H Nuclear Spin Relaxation Times of the Solute - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying de Novo Collagen Deposition with Stable Isotope Labeling Enhanced by L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the extracellular matrix (ECM), plays a critical role in tissue structure and function. Aberrant collagen deposition is a hallmark of various pathologies, including fibrosis and cancer. Therefore, accurate quantification of newly synthesized collagen is crucial for understanding disease mechanisms and for the development of novel therapeutics. This application note describes a robust method for quantifying de novo collagen deposition in cell culture using stable isotope labeling by amino acids in cell culture (SILAC), a technique significantly enhanced by the presence of L-ascorbic acid.
L-ascorbic acid (Vitamin C) is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and subsequent stabilization of the collagen triple helix.[1][2][3] Without sufficient ascorbic acid, collagen synthesis is impaired, leading to unstable procollagen (B1174764) molecules that are often degraded intracellularly. While direct labeling of collagen with isotopic L-ascorbic acid is not the standard method for quantification, its presence is indispensable for robust collagen production and secretion. The established and precise method for quantifying new collagen synthesis involves the use of stable isotope-labeled amino acids, such as 13C-labeled proline and lysine (B10760008), which are incorporated directly into the nascent collagen polypeptide chains.[4][5] Subsequent analysis by mass spectrometry allows for the precise differentiation and quantification of "heavy" (newly synthesized) versus "light" (pre-existing) collagen.
This document provides a detailed protocol for quantifying collagen deposition in a fibroblast cell culture model using stable isotope-labeled amino acids in media supplemented with L-ascorbic acid. We also present data in a structured format and include diagrams of the experimental workflow and relevant signaling pathways.
Signaling Pathway: The Role of L-Ascorbic Acid and TGF-β1 in Collagen Synthesis
L-ascorbic acid and Transforming Growth Factor-beta 1 (TGF-β1) are potent inducers of collagen synthesis. While TGF-β1 primarily acts through the Smad signaling pathway to increase the transcription of collagen genes, L-ascorbic acid is crucial for the enzymatic hydroxylation of proline and lysine residues on the procollagen chains in the endoplasmic reticulum. This hydroxylation is essential for the formation of a stable triple helix, which is a prerequisite for collagen secretion. Evidence suggests that L-ascorbic acid and TGF-β1 can have synergistic effects on collagen production.[6][7][8]
Caption: TGF-β signaling and L-ascorbic acid in collagen synthesis.
Experimental Workflow for Quantifying Collagen Deposition
The general workflow involves culturing cells in a medium containing stable isotope-labeled amino acids and L-ascorbic acid. Following the labeling period, the extracellular matrix is harvested, and the collagen is isolated and hydrolyzed into its constituent amino acids. The ratio of heavy to light amino acids is then determined by mass spectrometry to quantify the amount of newly synthesized collagen.
Caption: Experimental workflow for collagen quantification.
Detailed Experimental Protocol
Materials
-
Human dermal fibroblasts (or other collagen-secreting cell line)
-
DMEM for SILAC (lacks L-lysine and L-proline)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Lysine (light)
-
13C6-L-Lysine (heavy)
-
L-Proline (light)
-
13C5-L-Proline (heavy)
-
L-Ascorbic acid 2-phosphate (a stable form of Vitamin C)[9]
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Ammonium (B1175870) hydroxide
-
6N HCl
-
LC-MS/MS system
Methods
-
Cell Culture and Labeling:
-
Culture human dermal fibroblasts in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For SILAC labeling, prepare "light" and "heavy" labeling media.
-
Light Medium: DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-Lysine, and "light" L-Proline at standard concentrations.
-
Heavy Medium: DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, 13C6-L-Lysine, and 13C5-L-Proline.
-
-
To ensure complete labeling, subculture cells for at least 5 passages in the respective "light" or "heavy" medium before starting the experiment.
-
For the experiment, seed cells from the "heavy" culture into multi-well plates and grow to confluence.
-
Once confluent, switch to a low-serum "heavy" medium (e.g., 0.5% dFBS) containing 100 µM L-ascorbic acid 2-phosphate to initiate robust collagen synthesis.
-
-
Experimental Treatment:
-
Treat the cells with the compound of interest (e.g., a potential anti-fibrotic drug) at various concentrations for a defined period (e.g., 48-72 hours). Include a vehicle control.
-
-
Extracellular Matrix (ECM) Harvest:
-
Aspirate the culture medium.
-
Gently wash the cell layer twice with PBS.
-
To remove cells and leave the ECM intact, incubate the plates with a cell removal buffer (e.g., 20 mM ammonium hydroxide) for 5 minutes at room temperature.
-
Wash the remaining ECM three times with PBS.
-
-
Collagen Hydrolysis:
-
Add 6N HCl to each well to cover the ECM.
-
Incubate at 110°C for 16-24 hours to hydrolyze the collagen into its constituent amino acids.
-
Dry the hydrolysate under vacuum.
-
Reconstitute the dried amino acids in a suitable buffer for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amino acid samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column for amino acid separation, such as a HILIC column.[4]
-
Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) for both the "light" and "heavy" forms of proline and hydroxyproline (B1673980) (a post-translationally modified form of proline abundant in collagen).
-
Data Presentation
The following tables present example data from a hypothetical experiment investigating the effect of a test compound on collagen deposition.
Table 1: Mass Spectrometry Parameters for Proline and Hydroxyproline
| Analyte | Isotope | Precursor Ion (m/z) | Product Ion (m/z) |
| Proline | Light (12C5) | 116.1 | 70.1 |
| Proline | Heavy (13C5) | 121.1 | 74.1 |
| Hydroxyproline | Light (12C5) | 132.1 | 86.1 |
| Hydroxyproline | Heavy (13C5) | 137.1 | 90.1 |
Table 2: Quantification of Newly Synthesized Collagen
| Treatment | Heavy/Light Hydroxyproline Ratio | % of Newly Synthesized Collagen (relative to control) |
| Vehicle Control | 0.85 ± 0.05 | 100% |
| Test Compound (1 µM) | 0.62 ± 0.04 | 72.9% |
| Test Compound (10 µM) | 0.34 ± 0.03 | 40.0% |
| Positive Control (Anti-fibrotic drug) | 0.25 ± 0.02 | 29.4% |
Data are presented as mean ± standard deviation (n=3).
Conclusion
The quantification of de novo collagen synthesis is a powerful tool in fibrosis research and drug development. The SILAC-based method, which relies on the incorporation of stable isotope-labeled amino acids into newly synthesized proteins, provides a highly accurate and sensitive means of measuring collagen deposition. The inclusion of L-ascorbic acid in the cell culture medium is critical to ensure the physiological relevance of the model by promoting the proper folding and secretion of collagen. The protocols and data presented here provide a framework for researchers to implement this technique in their own studies to investigate the mechanisms of collagen deposition and to screen for novel therapeutic agents.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. Ascorbic acid and transforming growth factor-beta 1 increase collagen biosynthesis via different mechanisms: coordinate regulation of pro alpha 1(I) and Pro alpha 1(III) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Ascorbic Acid-¹³C₂ Labeling Efficiency
Welcome to the technical support center for L-Ascorbic Acid-¹³C₂ labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your labeling experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is L-Ascorbic Acid-¹³C₂ and how is it used in research?
A1: L-Ascorbic Acid-¹³C₂ is a stable isotope-labeled form of Vitamin C, where the carbon atom at the second position is replaced with a ¹³C isotope. It is used as a tracer in metabolic studies to track the uptake and metabolism of ascorbic acid in cells and organisms. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the journey of the ¹³C label as it is incorporated into various downstream metabolites, providing insights into metabolic pathways and fluxes.
Q2: What are the primary challenges associated with L-Ascorbic Acid-¹³C₂ labeling experiments?
A2: The primary challenge is the inherent instability of L-Ascorbic acid in aqueous solutions, including cell culture media.[1][2][3][4] It readily oxidizes, especially in the presence of oxygen and transition metal ions, which can lead to reduced availability of the labeled compound for cellular uptake and incorporation.[1][3][4] This instability can result in low labeling efficiency and variability in experimental results.
Q3: How does L-Ascorbic Acid-¹³C₂ enter the cells?
A3: L-Ascorbic Acid-¹³C₂ primarily enters cells in its reduced form through Sodium-Dependent Vitamin C Transporters (SVCTs).[5] However, due to its instability, it can be oxidized to L-Dehydroascorbic Acid-¹³C₂ (DHA-¹³C₂) in the culture medium. This oxidized form can then be taken up by cells through Glucose Transporters (GLUTs). Once inside the cell, DHA-¹³C₂ is rapidly reduced back to L-Ascorbic Acid-¹³C₂.
Q4: How can I improve the stability of L-Ascorbic Acid-¹³C₂ in my cell culture medium?
A4: To improve stability, you can:
-
Prepare fresh solutions: Always prepare L-Ascorbic Acid-¹³C₂ solutions immediately before use.
-
Control pH: Maintain the pH of your culture medium between 5 and 6, as ascorbic acid is more stable in this range.[6]
-
Minimize exposure to light and air: Protect your solutions from light and minimize their exposure to atmospheric oxygen.
-
Use metal chelators: The presence of transition metal ions like Cu²⁺ and Fe³⁺ can accelerate degradation.[6] Consider using a metal chelator like DTPA (diethylenetriaminepentaacetic acid) in your media preparation.
-
Consider stabilized derivatives: For long-term experiments, using a stabilized derivative like L-ascorbic acid 2-phosphate (AA2P) may be beneficial. AA2P is more resistant to oxidation in culture medium and is converted to ascorbic acid by cellular phosphatases.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no ¹³C labeling detected | Degradation of L-Ascorbic Acid-¹³C₂: The labeled compound may have degraded in the culture medium before cellular uptake.[1][2][3][4] | - Prepare fresh L-Ascorbic Acid-¹³C₂ solution immediately before each experiment.- Minimize the incubation time of the labeling medium before adding it to the cells.- Analyze the stability of L-Ascorbic Acid-¹³C₂ in your specific cell culture medium under your experimental conditions (see Data Presentation section). |
| Insufficient tracer concentration: The concentration of L-Ascorbic Acid-¹³C₂ may be too low for detectable incorporation. | - Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals. Start with a concentration range of 50-250 µM. | |
| Short incubation time: The labeling duration may not be sufficient for significant incorporation into downstream metabolites. | - Conduct a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling time for your target metabolites. | |
| High cell toxicity or death | Pro-oxidant effect of high concentrations: At high concentrations, ascorbic acid can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and cellular damage. | - Lower the concentration of L-Ascorbic Acid-¹³C₂.- Ensure the culture medium contains antioxidants or serum to mitigate oxidative stress. |
| Formation of toxic byproducts: Degradation of ascorbic acid can produce hydrogen peroxide and other potentially toxic compounds. | - Follow the steps to improve the stability of L-Ascorbic Acid-¹³C₂ mentioned in the FAQs.- Change the labeling medium more frequently during long-term experiments. | |
| Inconsistent or variable results | Inconsistent preparation of labeling medium: Variations in the preparation of the L-Ascorbic Acid-¹³C₂ solution can lead to different effective concentrations. | - Standardize the protocol for preparing the labeling medium, including the source and purity of reagents, pH, and handling procedures. |
| Cell culture variability: Differences in cell density, passage number, or metabolic state can affect tracer uptake and metabolism. | - Maintain consistent cell culture practices, including seeding density and passage number.- Ensure cells are in a consistent metabolic state (e.g., exponential growth phase) at the start of each experiment. | |
| Sample preparation artifacts: Inefficient quenching of metabolism or degradation of labeled metabolites during sample extraction can introduce variability. | - Use a rapid and effective quenching method, such as washing with ice-cold saline or methanol (B129727).- Perform metabolite extraction at low temperatures and process samples quickly. |
Data Presentation
Table 1: Half-life of L-Ascorbic Acid in Different Cell Culture Media
| Medium | Condition | Half-life (approximate) | Reference |
| RPMI 1640 | Standard incubator (37°C, 5% CO₂) | 1.5 hours | [1] |
| RPMI 1640 | Room temperature, ambient air | < 1 hour | [1] |
| RPMI 1640 with metal chelator | Standard incubator (37°C, 5% CO₂) | 2.7 hours | [1] |
| Modified New circulator | Gassed with 95% O₂ + 5% CO₂ | 1.5 hours | [2] |
| Modified New circulator | Gassed with 20% O₂ + 5% CO₂ + 75% N₂ | 2 hours | [2] |
| Petri dishes | Gassed with 20% O₂ + 5% CO₂ + 75% N₂ | 0.9 hours | [2] |
| Medium with 300 µg/ml L-Ascorbic acid | Stored at room temperature | 15.5 hours | [2] |
Experimental Protocols
Protocol 1: L-Ascorbic Acid-¹³C₂ Labeling in Mammalian Cells for Mass Spectrometry Analysis
1. Materials:
-
L-Ascorbic Acid-¹³C₂ (ensure high purity)
-
Cell culture medium (e.g., DMEM, RPMI 1640), pre-warmed to 37°C
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
2. Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Immediately before the experiment, prepare a stock solution of L-Ascorbic Acid-¹³C₂ in pre-warmed cell culture medium. The final concentration will need to be optimized for your specific cell line and experimental goals (a starting range of 50-250 µM is recommended).
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the freshly prepared labeling medium containing L-Ascorbic Acid-¹³C₂ to the cells.
-
Incubate the cells for the desired labeling period (a time-course experiment is recommended to determine the optimal duration).
3. Quenching and Metabolite Extraction:
-
To quench metabolic activity, quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the culture vessel to cover the cell monolayer.
-
Place the culture vessel on dry ice for 10 minutes.
-
Scrape the cells using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds at 4°C.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellet at -80°C until analysis by mass spectrometry.
4. Sample Analysis by Mass Spectrometry:
-
Reconstitute the dried metabolite pellet in a suitable solvent for your LC-MS system (e.g., 50% methanol in water).
-
Analyze the samples using a high-resolution mass spectrometer to detect and quantify the incorporation of ¹³C into ascorbic acid and its downstream metabolites.
Visualizations
Caption: Cellular uptake and metabolism of L-Ascorbic Acid-¹³C₂.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of L-ascorbic acid levels in culture medium: concentrations in commercial media and maintenance of levels under conditions of organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: L-Ascorbic Acid-13C-2 Metabolic Tracing
Welcome to the technical support center for L-Ascorbic acid-13C-2 metabolic tracing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
1. What is this compound metabolic tracing used for?
This compound is a stable isotope-labeled form of Vitamin C used to trace its metabolic fate within biological systems. By introducing this labeled compound to cells or organisms, researchers can track the incorporation of the 13C label into various downstream metabolites. This allows for the qualitative and quantitative assessment of pathways involving ascorbic acid, providing insights into its roles in processes such as redox regulation, collagen synthesis, and as a cofactor for various enzymes.
2. What are the main challenges associated with using this compound as a tracer?
The primary challenge is the inherent instability of L-Ascorbic acid in typical cell culture media.[1][2] It is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, and at physiological pH.[2][3] This degradation can lead to the loss of the tracer before it is taken up by cells and can also generate reactive oxygen species (ROS) that may introduce experimental artifacts.[1] Other challenges include accurately quantifying the labeled ascorbate (B8700270) and its metabolites and interpreting the resulting labeling patterns.
3. How does the position of the 13C label at the C-2 position affect the experimental outcome?
The location of the isotopic label is critical for tracing specific metabolic fates. The C-2 carbon of ascorbic acid is part of the enediol group, which is central to its antioxidant activity. Upon degradation, the ascorbic acid molecule can be cleaved between carbons 2 and 3, leading to the formation of oxalate (B1200264) (a two-carbon molecule) and threonate (a four-carbon molecule).[1] Therefore, using this compound allows researchers to specifically trace the flux of this carbon atom into oxalate and potentially other metabolites derived from the C1-C2 fragment.
4. What are the recommended analytical techniques for this compound tracing experiments?
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and powerful techniques for these studies.[4][5][6][7] These methods allow for the separation, identification, and quantification of this compound and its labeled metabolites. High-resolution mass spectrometry can aid in distinguishing between different isotopologues. Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine the position of the 13C label within molecules.[8][9]
Troubleshooting Guides
Issue 1: Low or undetectable intracellular levels of this compound.
Possible Causes:
-
Degradation of the tracer in the culture medium: L-Ascorbic acid is unstable in standard cell culture conditions.[1][2]
-
Inefficient cellular uptake.
-
Rapid intracellular consumption or export.
-
Suboptimal sample preparation leading to loss of the analyte.
Solutions:
| Troubleshooting Step | Detailed Recommendation |
| Use a Stabilized Ascorbic Acid Derivative | The most effective solution is to use L-Ascorbic acid-2-phosphate (AAP) labeled with 13C at the C-2 position. AAP is stable in culture media and is converted to ascorbic acid by intracellular phosphatases, ensuring a steady intracellular supply of the tracer. |
| Optimize Culture Conditions | If using this compound directly, prepare the media immediately before use. Minimize exposure to light and consider using media with low concentrations of catalytic metal ions like copper and iron.[2] |
| Frequent Media Refreshment | If direct application of this compound is necessary, refresh the culture medium frequently (e.g., every few hours) to maintain a consistent concentration of the tracer. |
| Verify Cellular Uptake Mechanisms | Ensure that the cell type under investigation expresses the necessary transporters for ascorbic acid (SVCTs) or dehydroascorbic acid (GLUTs). |
| Optimize Quenching and Extraction | Use a rapid and effective quenching method, such as plunging cell culture plates into liquid nitrogen or using ice-cold methanol (B129727), to immediately halt metabolic activity.[10] Ensure extraction solvents are pre-chilled and that the entire process is performed quickly to minimize degradation. |
Issue 2: High background signal or difficulty in distinguishing the 13C-labeled signal.
Possible Causes:
-
Natural abundance of 13C: The natural abundance of 13C (approximately 1.1%) can lead to a detectable M+1 peak for unlabeled ascorbic acid, which might interfere with the detection of the M+1 peak from the 13C-2 labeled tracer.
-
Co-eluting compounds with similar mass-to-charge ratios.
-
Contamination from the experimental setup.
Solutions:
| Troubleshooting Step | Detailed Recommendation |
| Perform Natural Abundance Correction | It is essential to analyze unlabeled control samples to determine the natural isotopic distribution of ascorbic acid and its metabolites. This information can then be used to correct the data from the labeled samples.[11] |
| Optimize Chromatographic Separation | Improve the separation of ascorbic acid from other cellular components by adjusting the LC gradient, using a different column, or modifying the mobile phase composition. |
| Use High-Resolution Mass Spectrometry | High-resolution MS can distinguish between compounds with very similar m/z values, helping to resolve interferences. |
| Tandem Mass Spectrometry (MS/MS) | Use MS/MS to fragment the parent ion and monitor specific daughter ions. The fragmentation pattern of this compound will differ from that of unlabeled ascorbic acid and other interfering compounds. |
Issue 3: Inconsistent or non-reproducible results.
Possible Causes:
-
Variability in cell culture conditions.
-
Inconsistent timing of tracer addition and sample collection.
-
Degradation of the tracer during storage or preparation.
-
Variations in sample processing.
Solutions:
| Troubleshooting Step | Detailed Recommendation |
| Standardize Cell Culture Protocols | Ensure consistent cell seeding density, passage number, and growth phase across all experiments. |
| Precise Timing | Use a timer to ensure that the duration of tracer incubation and the timing of sample collection are identical for all replicates and conditions. |
| Proper Tracer Handling | Prepare fresh solutions of this compound for each experiment. If using a stock solution, aliquot and store it at -80°C and protect it from light. |
| Consistent Sample Processing | Follow a standardized and validated protocol for quenching, extraction, and sample preparation for all samples. |
| Establish Isotopic Steady State | For metabolic flux analysis, it is crucial to ensure that the system has reached an isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This may require a time-course experiment to determine the optimal labeling duration.[12] |
Experimental Protocols
Protocol 1: this compound Tracing in Adherent Cell Culture
This protocol outlines a general workflow for a metabolic tracing experiment using this compound.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound or L-Ascorbic acid-2-phosphate-13C-2
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen or a dry ice/ethanol bath
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Tracer Preparation: Prepare a stock solution of this compound or its phosphate (B84403) derivative in water or a suitable buffer. Sterilize through a 0.22 µm filter.
-
Labeling:
-
For experiments with L-Ascorbic acid-2-phosphate-13C-2, replace the standard medium with a medium containing the tracer at the desired final concentration. Incubate for a predetermined time to allow for uptake and conversion to ascorbic acid.
-
For experiments with this compound, due to its instability, it is recommended to add the tracer to fresh media immediately before application to the cells. Consider a shorter incubation time.
-
-
Metabolism Quenching:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately place the plate on a dry ice/ethanol slurry or float it in liquid nitrogen to flash-freeze the cells and halt metabolism.
-
-
Metabolite Extraction:
-
Quickly wash the cell monolayer once with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to each well to cover the cells.
-
Place the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes and centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound metabolic tracing.
Caption: Troubleshooting logic for common issues in this compound tracing.
Caption: Simplified degradation pathway of L-Ascorbic acid showing the fate of the C-2 carbon.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposhell.pl [liposhell.pl]
- 11. Labeled LC-MS Analysis Preset - Polly Documentation [docs.polly.elucidata.io]
- 12. cancer.northwestern.edu [cancer.northwestern.edu]
Technical Support Center: L-Ascorbic Acid-13C-2 In Vitro Stability and Degradation
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing L-Ascorbic acid-13C-2 in their in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability and degradation concerns.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
L-Ascorbic acid, and by extension its isotopically labeled forms like this compound, is notoriously unstable in aqueous solutions. Its stability is significantly influenced by several factors including pH, temperature, presence of oxygen, and exposure to light and metal ions.[1][2] The 13C label at the C-2 position is not expected to significantly alter the chemical stability of the molecule under typical in vitro conditions, as the degradation pathways are primarily driven by the oxidation of the enediol group.
Q2: What are the optimal storage conditions for this compound stock solutions?
For maximum stability, stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect the solutions from light and to store them under an inert nitrogen atmosphere to minimize oxidation.[3][4]
Q3: What are the primary degradation pathways for this compound in vitro?
The degradation of L-Ascorbic acid proceeds through both aerobic (oxidative) and anaerobic pathways.
-
Aerobic Pathway: In the presence of oxygen, L-Ascorbic acid is oxidized to dehydroascorbic acid (DHA). DHA is then irreversibly hydrolyzed to 2,3-diketogulonic acid, which further degrades into various products including oxalic acid, threonic acid, and other smaller molecules.[5]
-
Anaerobic Pathway: In the absence of oxygen, particularly at acidic pH and elevated temperatures, L-Ascorbic acid can degrade to furfural.[5][6]
Q4: How does pH affect the stability of this compound?
L-Ascorbic acid is most stable in acidic conditions, with maximal thermostability reported between pH 4 and 6.[7] As the pH increases, the rate of degradation, particularly aerobic oxidation, accelerates.[6][7] In alkaline solutions (pH > 7), the degradation becomes rapid.
Q5: Can I expect the degradation products of this compound to retain the 13C label?
Yes, initially. The primary degradation pathways involve the modification of the lactone ring and the side chain, while the carbon backbone, including the C-2 position, is initially retained in the larger degradation products like dehydroascorbic acid and 2,3-diketogulonic acid. Further fragmentation can lead to smaller molecules, and the fate of the 13C label would depend on the specific fragmentation pattern.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound in my cell culture medium. | The pH of the medium is likely in the neutral to slightly alkaline range (typically 7.2-7.4), which accelerates degradation. The medium also contains dissolved oxygen and potentially metal ions that catalyze oxidation. | Prepare fresh this compound solutions immediately before adding to the culture. Minimize the exposure of the stock solution and the medium to light. Consider using a deoxygenated medium or adding a chelating agent like EDTA to sequester metal ions. |
| I am observing unexpected peaks in my LC-MS/GC-MS analysis. | These are likely degradation products of this compound. | Refer to the degradation pathway diagrams below to tentatively identify the degradation products based on their mass. Use a stability-indicating analytical method to resolve the parent compound from its degradants. |
| My quantitative results for this compound are inconsistent. | This could be due to inconsistent handling and storage of stock solutions, leading to variable levels of degradation before the experiment even starts. It could also be due to variations in experimental conditions (e.g., temperature, light exposure). | Strictly adhere to recommended storage and handling procedures. Prepare fresh solutions for each experiment. Ensure that all experimental replicates are performed under identical conditions. Use an internal standard for quantification to account for analytical variability.[3] |
| The color of my this compound containing solution is turning yellow/brown. | This is a visual indicator of non-enzymatic browning, a result of advanced degradation, particularly at elevated temperatures.[8] | This indicates significant degradation has occurred. The solution should be discarded. To prevent this, store solutions at low temperatures and protect them from light. If elevated temperatures are required for the experiment, minimize the duration of heat exposure. |
Quantitative Data on L-Ascorbic Acid Stability
The following tables summarize the degradation rate constants (k) for unlabeled L-Ascorbic acid under various conditions. As the isotopic labeling at the C-2 position is not expected to significantly impact the molecule's reactivity, these values can be used as a reliable estimate for the stability of this compound. The degradation generally follows pseudo-first-order kinetics.
Table 1: Effect of Temperature and pH on the Degradation Rate Constant (k) of L-Ascorbic Acid in Aqueous Solution
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Reference |
| 150 | 5.0 | 0.00439 | [8] |
| 150 | 7.0 | 0.01279 | [8] |
| 190 | 5.0 | 0.01380 | [8] |
| 190 | 7.0 | 0.01768 | [8] |
| 80 | 5.0 | Varies (Biphasic) | [7] |
| 100 | 5.0 | Varies (Biphasic) | [7] |
| 80 | 7.0 | Varies (Biphasic) | [7] |
| 100 | 7.0 | Varies (Biphasic) | [7] |
Note: The degradation at 80°C and 100°C was observed to be biphasic, with an initial rapid aerobic phase followed by a slower anaerobic phase.[7]
Table 2: Retention of L-Ascorbic Acid in Aqueous Solutions Under Different Storage Conditions
| Temperature (°C) | Storage Time | Retention (%) | Reference |
| 25 | 7 days (in the dark) | 76.6 | [5] |
| 35 | 7 days (in the dark) | 43.6 | [5] |
| 4 - 10 | Significantly reduced degradation | - | [5] |
| 21 | 90 days | 81.3 | [5] |
| 20 | 30 days | 80 | [5] |
| 37 | 30 days | 44 | [5] |
| 4 | 30 days | 98.58 | [5] |
| 20 | 30 days | 97.62 | [5] |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound in a Buffered Solution
Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Buffer of desired pH (e.g., 0.1 M phosphate (B84403) buffer for pH 7.0, 0.2 M acetate (B1210297) buffer for pH 5.0)[7]
-
HPLC or LC-MS system
-
Calibrated incubator or water bath
-
Amber vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired buffer. It is recommended to use deoxygenated buffer by sparging with nitrogen.
-
Immediately before starting the experiment, dilute the stock solution to the final desired concentration in pre-warmed buffer.
-
-
Incubation:
-
Aliquot the final solution into several amber vials and place them in the incubator or water bath set to the desired temperature.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove one vial from the incubator.
-
Immediately quench the degradation by adding a stabilizing agent (e.g., metaphosphoric acid to a final concentration of 0.2%) and placing the vial on ice.[9]
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting linear regression will be the negative of the pseudo-first-order degradation rate constant (k).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its primary degradation products.
HPLC System and Conditions (example): [9][10]
-
Mobile Phase: 0.2% metaphosphoric acid/methanol/acetonitrile (90:8:2, v/v/v)[9][10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Note: This method should be validated for your specific application and instrumentation. The retention time for ascorbic acid under these conditions is approximately 3.5 minutes.[9]
Visualizations
Caption: Aerobic and anaerobic degradation pathways of this compound.
Caption: Workflow for in vitro stability testing of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. scribd.com [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Frontiers | Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]
- 9. Validation of HPLC stability-indicating method for Vitamin C in semisolid pharmaceutical/cosmetic preparations with glutathione and sodium metabisulfite, as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 13C NMR Signal-to-Noise with Hyperpolarized L-Ascorbic acid-13C-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ¹³C-labeled L-Ascorbic acid (Vitamin C) to improve signal-to-noise in ¹³C NMR spectroscopy. The primary method for achieving significant signal enhancement with this compound is through a technique known as dissolution Dynamic Nuclear Polarization (d-DNP), which can boost signal intensity by several orders of magnitude.
Frequently Asked Questions (FAQs)
Q1: How does L-Ascorbic acid-¹³C-2 improve the signal-to-noise ratio in ¹³C NMR?
The significant improvement in signal-to-noise ratio is achieved not by standard ¹³C NMR, but through a process called hyperpolarization, specifically dissolution Dynamic Nuclear Polarization (d-DNP). In this technique, the ¹³C-labeled ascorbic acid sample is cooled to very low temperatures (around 1.2 K) in the presence of a stable radical.[1][2] Microwave irradiation then transfers the high polarization of the electron spins of the radical to the ¹³C nuclei.[3] The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis.[3][4] This process can increase the ¹³C NMR signal by tens of thousands of times compared to the signal at thermal equilibrium.[5]
Q2: What is the difference between using [1-¹³C]L-Ascorbic acid and [1-¹³C]Dehydroascorbic acid (DHA)?
[1-¹³C]L-Ascorbic acid (AA) is the reduced form of Vitamin C, while [1-¹³C]Dehydroascorbic acid (DHA) is the oxidized form.[1][6] Both can be hyperpolarized to achieve high signal enhancement.[1][6] The choice between them depends on the biological process being investigated. Hyperpolarized [1-¹³C]DHA is used as a probe for cellular redox status, as its reduction to [1-¹³C]AA can be monitored to assess the reductive capacity of cells and tissues, which is often linked to the levels of antioxidants like glutathione (B108866) (GSH).[5][6] Conversely, the oxidation of hyperpolarized [1-¹³C]AA can be used to study oxidative stress.
Q3: What levels of polarization and signal enhancement can I expect?
The level of polarization and subsequent signal enhancement can vary depending on the specific experimental conditions. However, studies have reported solution-state polarizations of around 5-10%.[6][7] This level of polarization can lead to signal enhancements on the order of 15,000- to 24,000-fold relative to thermal equilibrium at a magnetic field strength of 3 Tesla.[5]
Q4: What are the typical spin-lattice relaxation times (T₁) for hyperpolarized L-Ascorbic acid-¹³C-2?
The T₁ relaxation time is a critical parameter as it determines the time window available for detecting the hyperpolarized signal after dissolution. Longer T₁ values are desirable. For [1-¹³C]L-Ascorbic acid, T₁ values are approximately 16 seconds at 9.4 T.[6][7] For [1-¹³C]Dehydroascorbic acid, the T₁ is slightly longer, around 20.5 seconds at 9.4 T[6][7] and has been reported to be as long as 57 seconds at 3 T.[5]
Troubleshooting Guide
Issue 1: Low or no signal enhancement after dissolution.
-
Possible Cause 1: Inefficient Polarization.
-
Solution: Ensure the sample is in an amorphous, glassy state, which is crucial for effective DNP.[8] This is typically achieved by using a glassing agent like glycerol (B35011) or DMSO in the sample preparation.[1][2] Verify the concentration of the trityl radical and gadolinium chelate, as these are critical for the polarization process.[1][2] The polarization process itself takes time, often 1-2 hours, to reach a plateau.[8]
-
-
Possible Cause 2: Rapid Relaxation.
-
Solution: Minimize the time between the dissolution of the hyperpolarized sample and the start of NMR acquisition. The hyperpolarized state decays with a time constant of T₁, so any delay will result in signal loss. Use a rapid transfer system and a pre-programmed acquisition sequence. Also, ensure the dissolution buffer is at the correct pH and temperature, and contains a chelating agent like EDTA to minimize interactions with paramagnetic impurities that can shorten T₁.[1][5]
-
-
Possible Cause 3: Sample Degradation.
-
Solution: L-Ascorbic acid and especially Dehydroascorbic acid can be unstable. Prepare the samples fresh and ensure the pH of the final solution is within the physiological range (7.0-7.2) to prevent degradation.[1]
-
Issue 2: Inconsistent polarization levels between experiments.
-
Possible Cause: Variability in Sample Preparation.
-
Solution: Standardize the sample preparation protocol. This includes the precise amounts of L-Ascorbic acid-¹³C-2, the radical, the gadolinium agent, and the glassing agent.[9] Even small variations can affect the formation of the glassy state and the efficiency of polarization. Ensure consistent freezing of the sample.
-
Issue 3: Unexpected peaks in the ¹³C NMR spectrum.
-
Possible Cause 1: Degradation Products.
-
Possible Cause 2: Metabolic Conversion.
Quantitative Data Summary
| Parameter | [1-¹³C]L-Ascorbic Acid (AA) | [1-¹³C]Dehydroascorbic Acid (DHA) | Reference |
| Solution-State Polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% | [6][7] |
| Signal Enhancement (at 3 T) | ~15,000-fold | ~24,000-fold | [5] |
| T₁ Spin-Lattice Relaxation Time (at 9.4 T) | 15.9 ± 0.7 s | 20.5 ± 0.9 s | [6][7] |
| T₁ Spin-Lattice Relaxation Time (at 3 T) | Not Reported | 57 s | [5] |
| Chemical Shift (relative to DSS) | ~179 ppm | ~175 ppm | [1][2] |
Experimental Protocols
Detailed Methodology for Hyperpolarization of [1-¹³C]L-Ascorbic Acid via d-DNP
This protocol is a generalized summary based on published methods.[1][2][5]
-
Sample Preparation:
-
Prepare a solution of [1-¹³C]L-Ascorbic acid (e.g., 1.5 M) in a mixture of water and a glassing agent (e.g., 60:40 H₂O/glycerol).
-
Add a stable trityl radical (e.g., OX063) to a final concentration of approximately 15 mM.
-
Add a gadolinium chelate (e.g., Dotarem) to a final concentration of about 1.4 mM to aid in the polarization process.
-
-
Polarization:
-
Place the sample in a DNP hyperpolarizer instrument.
-
Rapidly cool the sample to approximately 1.2 K under liquid helium and low pressure (~1 mBar).
-
Irradiate the sample with microwaves at the appropriate frequency for the specific magnetic field of the polarizer (e.g., ~94 GHz for a 3.35 T magnet) for 1-2 hours to build up the ¹³C polarization.
-
-
Dissolution and Neutralization:
-
Rapidly dissolve the frozen, hyperpolarized sample with a bolus of a hot, pressurized aqueous buffer (e.g., 100 mM phosphate (B84403) buffer).
-
For in vivo studies, the dissolution buffer should also contain components to neutralize the sample to a physiological pH (e.g., pH 7.0-7.2) and osmolality. This may include additional buffer, EDTA, and NaCl.[1]
-
-
NMR Data Acquisition:
-
Immediately transfer the dissolved, hyperpolarized sample to the NMR spectrometer.
-
Begin ¹³C NMR data acquisition using a pre-configured pulse sequence (e.g., a series of low-angle pulses) to monitor the signal decay over time.
-
Visualizations
Caption: Experimental workflow for d-DNP of [1-¹³C]L-Ascorbic Acid.
Caption: In vivo conversion of hyperpolarized [1-¹³C]DHA to [1-¹³C]AA.
References
- 1. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nationalmaglab.org [nationalmaglab.org]
- 4. MR - Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples [mr.copernicus.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
troubleshooting matrix effects in LC-MS analysis of 13C-ascorbic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 13C-ascorbic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 13C-ascorbic acid?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (13C-ascorbic acid). These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of 13C-ascorbic acid in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2]
-
Ion Suppression: This is a common issue where matrix components reduce the ionization efficiency of the analyte, resulting in a decreased signal, lower sensitivity, and potentially inaccurate quantification.[3]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.
These effects can severely compromise the accuracy, precision, and reproducibility of your analytical method.[1]
Q2: Why is a stable isotope-labeled internal standard like 13C-ascorbic acid used?
A2: A stable isotope-labeled internal standard (SIL-IS), such as 13C-ascorbic acid, is considered the gold standard for quantitative LC-MS analysis.[4][5] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte.[6] This means it will behave similarly during sample preparation, chromatography, and ionization.[6] By adding a known amount of 13C-ascorbic acid to your samples before processing, it can effectively compensate for variations caused by matrix effects.[7] If the unlabeled ascorbic acid signal is suppressed by 20% due to matrix effects, the 13C-ascorbic acid signal will also be suppressed by a similar amount. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[8]
Caption: Principle of SIL-IS for matrix effect compensation.
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A3: The most common method is the post-extraction spike method, which is used to calculate the Matrix Factor (MF).[9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent.
Matrix Factor (MF) Calculation: MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.[9]
-
An MF value > 1 indicates ion enhancement.[9]
This assessment should be performed on multiple sources of blank matrix to evaluate variability.[9]
Troubleshooting Guide
Problem 1: Significant Ion Suppression (Matrix Factor < 0.8)
Low signal intensity for 13C-ascorbic acid, even at expected concentrations, is a primary indicator of ion suppression.
Solution Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples.
-
Protein Precipitation (PPT): Simple, but often yields the "dirtiest" extracts, with significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[10]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte while matrix components are washed away.[10]
Table 1: Comparison of Sample Preparation Techniques for Ascorbic Acid Analysis
Technique Relative Cleanliness Typical Recovery (%) Potential for Ion Suppression Protein Precipitation Low 85-100% High Liquid-Liquid Extraction Medium 70-90% Medium | Solid-Phase Extraction | High | 90-105% | Low |
-
-
Optimize Chromatographic Separation: Adjust your LC method to separate 13C-ascorbic acid from co-eluting matrix components.[1]
-
Modify the Gradient: Create a shallower gradient around the elution time of your analyte to improve resolution.[12]
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., HILIC for polar compounds like ascorbic acid) to alter selectivity.
-
-
Dilute the Sample: A simple and effective strategy is to dilute the sample extract.[12][13] This reduces the concentration of all components, including interfering matrix components, often decreasing ion suppression. However, ensure that after dilution, the 13C-ascorbic acid concentration remains above the method's limit of quantification (LOQ).[13]
Problem 2: Poor Reproducibility and Accuracy
High variability (%CV) in quality control samples or inaccurate back-calculated concentrations of calibrators are common symptoms of uncompensated matrix effects.
Solution:
-
Verify Internal Standard Suitability: Ensure your 13C-ascorbic acid internal standard is of high isotopic purity (typically >98%).[14] Contamination with unlabeled ascorbic acid can lead to inaccuracies, especially at low concentrations.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., drug-free plasma). This ensures that the calibrators and the samples experience similar matrix effects, improving accuracy.
-
Implement a Robust Sample Preparation Protocol: As detailed in Problem 1, a rigorous sample cleanup is crucial for reproducibility. Solid-Phase Extraction (SPE) is highly recommended for complex matrices.
Protocol: Solid-Phase Extraction (SPE) for Ascorbic Acid from Plasma
-
Objective: To remove proteins and phospholipids from plasma samples.
-
Materials: Mixed-mode or polymeric reversed-phase SPE cartridges, plasma sample containing 13C-ascorbic acid, 0.1% formic acid in water (mobile phase A), 0.1% formic acid in acetonitrile (B52724) (mobile phase B), methanol (B129727).
-
Methodology:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load 200 µL of the pre-treated plasma sample (e.g., plasma diluted 1:1 with 4% metaphosphoric acid to stabilize ascorbic acid and precipitate proteins, then centrifuged).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the 13C-ascorbic acid with 1 mL of 50:50 acetonitrile/water with 0.1% formic acid.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
Problem 3: Interference from Endogenous Ascorbic Acid
When using 13C-ascorbic acid for tracer studies (not as an internal standard for endogenous ascorbic acid), the high natural abundance of unlabeled ascorbic acid can be a source of interference.
Solution:
-
Optimize Mass Spectrometry Parameters: Ensure your MS/MS transitions are specific and that there is no crosstalk between the MRM channels for the labeled and unlabeled forms. The precursor ions (Q1) should be distinct (e.g., m/z 175 for unlabeled [M-H]⁻ and a higher m/z for the 13C-labeled version depending on the number of 13C atoms). The product ions (Q3) may be the same (e.g., m/z 115).[15]
-
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap). The high resolving power can easily distinguish between the mass of 13C-ascorbic acid and any potential isobaric interferences, providing much higher selectivity than a triple quadrupole instrument.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
minimizing isotopic interference with L-Ascorbic acid-13C-2
Welcome to the technical support center for the application of L-Ascorbic acid-13C2 as an internal standard in quantitative mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and ensuring accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using L-Ascorbic acid-13C2?
A1: Isotopic interference, or "crosstalk," occurs when the signal of the isotopically labeled internal standard (L-Ascorbic acid-13C2) is artificially increased by contributions from the naturally occurring isotopes of the unlabeled analyte (L-Ascorbic acid). Unlabeled ascorbic acid (C6H8O6) has a natural abundance of the heavy isotope 13C of approximately 1.1%. This means that a small fraction of the analyte molecules will have a mass that is one or two daltons higher than the monoisotopic mass. This can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.
Q2: How can I detect potential isotopic interference in my assay?
A2: Several indicators may suggest the presence of isotopic interference:
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Non-linear calibration curves: At high analyte concentrations, the contribution of the analyte's isotopic variants to the internal standard's signal can become significant, leading to a loss of linearity in the calibration curve.[1]
-
Inaccurate quality control (QC) samples: QC samples with high concentrations of the analyte may show a negative bias.
-
Blank sample analysis: A clean matrix sample (containing no analyte) spiked with a high concentration of unlabeled ascorbic acid can be analyzed. Any signal detected at the mass transition of L-Ascorbic acid-13C2 would indicate interference.
Q3: What are the primary strategies to minimize isotopic interference?
A3: A multi-faceted approach is often the most effective:
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to ensure baseline separation of ascorbic acid from any co-eluting matrix components that might also contribute to the signal.
-
High Isotopic Purity of the Internal Standard: Use a highly enriched L-Ascorbic acid-13C2 internal standard to minimize the contribution of any unlabeled ascorbic acid impurity in the standard itself.
-
Appropriate Analyte to Internal Standard Ratio: Maintain a consistent and appropriate concentration ratio between the analyte and the internal standard across all samples and calibration standards.
-
Mathematical Correction: Employ algorithms or software to correct for the known natural isotopic abundance of the analyte.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for L-Ascorbic Acid and/or L-Ascorbic acid-13C2 | Suboptimal chromatographic conditions. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and gradient. Consider a different HPLC column chemistry suitable for polar analytes. |
| Inconsistent Internal Standard Response Across Samples | Matrix effects (ion suppression or enhancement). | Improve sample clean-up procedures (e.g., solid-phase extraction, protein precipitation) to remove interfering matrix components. Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process. |
| Calculated Concentrations are Inaccurate, Especially at High Analyte Levels | Isotopic interference from unlabeled ascorbic acid to the L-Ascorbic acid-13C2 signal. | Implement a mathematical correction for the natural isotopic abundance of carbon-13. This can be done using specialized software or by developing a correction algorithm based on the analysis of unlabeled standards.[1] |
| Signal Observed for L-Ascorbic acid-13C2 in Blank Samples Containing Only Unlabeled Analyte | Significant isotopic crosstalk. | Confirm the identity of the interfering peak by comparing its retention time with that of the internal standard. If confirmed, mathematical correction is necessary. Consider using an internal standard with a higher mass difference if the interference is too severe to correct for. |
Experimental Protocols
Key Experiment: Quantification of L-Ascorbic Acid in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of L-ascorbic acid in human plasma using L-Ascorbic acid-13C2 as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of L-Ascorbic acid-13C2 internal standard solution (concentration to be optimized, e.g., 10 µg/mL in a stabilizing solution).
-
Add 400 µL of a precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile (B52724) containing an antioxidant like 0.1% metaphosphoric acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over several minutes to elute the analyte and then re-equilibrating the column. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 25 - 40 °C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Ascorbic Acid (Analyte): Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0[2]
-
L-Ascorbic acid-13C2 (Internal Standard): Precursor ion (m/z) 177.0 -> Product ion (m/z) 116.0 (This is a predicted transition and should be confirmed by direct infusion of the standard).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific mass spectrometer being used to achieve maximum signal intensity for both analyte and internal standard.
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of L-ascorbic acid in the unknown samples from the calibration curve.
-
Apply a mathematical correction for isotopic interference if necessary.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Ascorbic Acid Analysis
| Parameter | Setting | Reference |
| LC Column | Reversed-phase C18 | [3] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | [3] |
| Ionization Mode | Negative ESI | [2] |
| Precursor Ion (AA) | m/z 175.0 | [2] |
| Product Ion (AA) | m/z 115.0 | [2] |
| Precursor Ion (AA-13C2) | m/z 177.0 | Predicted |
| Product Ion (AA-13C2) | m/z 116.0 | Predicted |
Table 2: Conceptual Data on the Impact of Isotopic Interference on Quantification
| Analyte Concentration (ng/mL) | Uncorrected Measured Concentration (ng/mL) | Corrected Measured Concentration (ng/mL) | % Bias (Uncorrected) |
| 10 | 9.8 | 9.9 | -2.0% |
| 100 | 95.2 | 99.5 | -4.8% |
| 1000 | 850.1 | 992.3 | -15.0% |
| 5000 | 3985.6 | 4950.8 | -20.3% |
Note: This table presents conceptual data to illustrate the trend of increasing negative bias at higher analyte concentrations due to uncorrected isotopic interference. Actual values will vary depending on the specific assay conditions.
Visualizations
Caption: Isotopic interference pathway from unlabeled L-Ascorbic Acid to the L-Ascorbic acid-13C2 internal standard signal.
Caption: A logical workflow for troubleshooting inaccurate results in L-Ascorbic Acid quantification using L-Ascorbic acid-13C2.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quching Techniques for 13C Metabolic Flux Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize quenching techniques for accurate 13C metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their quenching experiments, offering potential causes and actionable solutions.
Q1: What is the primary goal of quenching in 13C MFA?
A1: The fundamental goal of quenching is to instantly and completely halt all enzymatic activity within cells.[1][2] This critical step provides a stable and accurate snapshot of the cellular metabolome at a specific moment in time, preventing any further metabolic changes that could distort the results of the 13C analysis.[1]
Q2: I am observing significant loss of intracellular metabolites (metabolite leakage) in my samples. What are the common causes and how can I prevent this?
A2: Metabolite leakage is a frequent challenge, often caused by damage to the cell membrane.[1] Key causes and solutions include:
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Inappropriate Quenching Solvent: Using a solvent that disrupts the cell membrane, such as 100% methanol (B129727), can lead to substantial leakage.[1][3]
-
Solution: Test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to find the optimal balance for your specific cell type.[1][4] For some cells, like Lactobacillus bulgaricus, 80% cold methanol has been shown to be effective, while for others, 40% aqueous methanol at -25°C is preferable.[1] Consider adding a buffer, like HEPES, to the quenching solution to help maintain cell integrity.[1][5]
-
-
Osmotic Shock: A significant difference in osmolarity between the quenching solution and the intracellular environment can cause cells to swell or shrink, damaging the membrane.[1]
-
Extreme Temperatures: While cold temperatures are necessary to slow metabolism, excessively low temperatures can also compromise membrane integrity.[1]
-
Prolonged Exposure to Solvent: The longer the cells are in contact with the quenching solvent, the higher the risk of leakage.[1][8]
Q3: My 13C MFA data is inconsistent across replicates. What could be the issue?
A3: Inconsistent data across replicates often points to incomplete or variable quenching.
-
Incomplete Quenching of Metabolism: If enzymatic activity is not halted completely and instantaneously, metabolic fluxes can continue, leading to variability.
-
Solution: Ensure the quenching solution is sufficiently cold and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature.[1] For some organisms and metabolites, quenching in a cold acidic organic solvent can be more effective at stopping enzymatic activity.[10][11]
-
-
Metabolite Degradation After Quenching: Some metabolites are unstable and can degrade after quenching, especially in acidic conditions.
-
Solution: If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) immediately after quenching to prevent acid-catalyzed degradation of metabolites.[1][10]
-
-
Carryover of Extracellular Media: Contamination from the 13C-labeled media can significantly skew intracellular metabolite measurements.
Q4: What are the most common quenching methods and which one should I choose?
A4: The choice of quenching method is highly dependent on the cell type and the specific metabolites of interest.[1] The most widely used methods include:
-
Cold Solvent Quenching: This involves rapidly mixing the cells with a cold solvent, typically methanol or a methanol/water mixture.[1] It is a widely used technique, but optimization of the methanol concentration and temperature is crucial to prevent metabolite leakage.[1][4][12]
-
Fast Filtration: This method separates the cells from the culture medium before quenching, which minimizes metabolite leakage and contamination from the medium.[7][9] The cells collected on a filter can then be rapidly quenched in liquid nitrogen or with a cold solvent.[7][9] This technique has been shown to be particularly effective for microorganisms and suspension cells.[7][9]
-
Cold Isotonic Solution Quenching: Using a pre-chilled isotonic solution like 0.9% saline can effectively quench metabolism while minimizing osmotic stress and membrane damage.[1][13]
Quantitative Comparison of Quenching Methods
The following table summarizes key quantitative data from studies comparing different quenching techniques, providing a basis for method selection.
| Parameter | Fast Filtration / Liquid N2 | Cold PBS Quenching | Cold Methanol/AMBIC Quenching | Reference |
| Time to Quench | < 15 seconds | Slower (involves centrifugation) | Slower (involves centrifugation) | [7] |
| Energy Charge (ATP/ADP/AMP ratio) | 0.94 | 0.90 | 0.82 | [7][14] |
| Metabolite Leakage | Minimal | Low | Significant for some cell types | [7][15] |
| Suitability for CHO cells | High | High | Not suitable, affects membrane integrity | [15] |
Detailed Experimental Protocols
Protocol 1: Fast Filtration and On-Filter Quenching for Suspension Cultures
This protocol is adapted for microorganisms and suspension cells to minimize metabolite leakage.[2][7][9]
-
Preparation: Assemble a vacuum filtration unit with a suitable filter membrane (e.g., 0.45 µm PVDF). Pre-chill the quenching solution (e.g., liquid nitrogen or -80°C methanol) and washing solution (ice-cold 0.9% NaCl).[2]
-
Filtration: Rapidly transfer a defined volume of the cell suspension onto the filter under vacuum.
-
Washing: Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution to remove any remaining extracellular metabolites. This step should be as brief as possible.[2]
-
Quenching: Using forceps, quickly transfer the filter with the cell biomass into the pre-chilled quenching solution.[2] Ensure the filter is fully submerged. The entire process from sampling to quenching should ideally be completed in less than 15 seconds.[7]
-
Metabolite Extraction: Proceed immediately with a suitable extraction protocol, for example, by adding a cold extraction solvent (e.g., 50% cold methanol) to the tube containing the filter and vortexing vigorously.[2][7]
Protocol 2: Cold Methanol Quenching for Adherent Cells
This protocol is a common method for quenching metabolism in adherent cell cultures.[2][16]
-
Preparation: Pre-chill the quenching solution (e.g., 80% methanol) to -40°C or colder.[1][17] Also, prepare an ice-cold washing solution (e.g., PBS or 0.9% NaCl).
-
Washing: Place the cell culture plate on ice. Aspirate the culture medium and quickly wash the cell monolayer once or twice with the ice-cold washing solution.[2][16]
-
Quenching: Immediately after aspirating the wash solution, add a sufficient volume of the pre-chilled quenching solution to completely cover the cell monolayer.[2][17]
-
Cell Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Metabolite Extraction: Proceed with the metabolite extraction protocol, which may involve centrifugation to pellet cell debris and collection of the supernatant containing the metabolites.[2]
Visual Diagrams
Experimental Workflow: Fast Filtration Quenching
Caption: Workflow for fast filtration quenching of suspension cells.
Troubleshooting Logic: Addressing Metabolite Leakage
Caption: Decision tree for troubleshooting metabolite leakage during quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. d-nb.info [d-nb.info]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: L-Ascorbic Acid-13C-2 Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Ascorbic acid-13C-2. Our aim is to help you navigate common sample preparation artifacts and ensure the integrity of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Degradation during sample collection and handling | L-Ascorbic acid is highly susceptible to oxidation.[1] Ensure rapid processing of biological samples. For blood samples, use tubes containing EDTA and separate the plasma within 2 hours. |
| Inadequate stabilization of the sample | Immediately after collection, acidify the sample (e.g., with metaphosphoric acid) and add a stabilizing agent like dithiothreitol (B142953) (DTT) or EDTA.[2] Store samples at -80°C. |
| Suboptimal MS/MS parameters | Optimize MRM transitions for this compound. For unlabeled ascorbic acid, common transitions in negative ion mode are m/z 175 → 115 (quantifier) and 175 → 89 (qualifier).[1] For this compound, the precursor ion will be at m/z 177. The product ions should be shifted accordingly. |
| Matrix effects | Biological matrices can cause ion suppression or enhancement. Prepare calibration standards in a matrix that closely matches your samples. If matrix effects are significant, consider solid-phase extraction (SPE) for sample cleanup. |
| Incorrect mobile phase pH | The stability of ascorbic acid is pH-dependent. An acidic mobile phase (e.g., pH 3.0) is often used to improve retention and stability during chromatography. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Recommended Solution |
| Inconsistent sample processing time | Standardize the time between sample collection, processing, and analysis for all samples to minimize variability due to degradation. |
| Exposure to light and atmospheric oxygen | Protect samples from light and work quickly to minimize exposure to air. Use amber vials and consider preparing samples under an inert atmosphere (e.g., nitrogen or argon). |
| Repeated freeze-thaw cycles | Aliquot samples after initial processing to avoid repeated freezing and thawing, which can accelerate degradation. |
| Contamination with metal ions | Metal ions, particularly Cu2+ and Fe2+, catalyze the oxidation of ascorbic acid. Use metal-free labware and add a chelating agent like EDTA to your sample preparation reagents. |
Issue 3: Artifacts or Unexpected Peaks in NMR Spectra
| Potential Cause | Recommended Solution |
| Sample degradation in the NMR tube | Prepare NMR samples immediately before analysis. If delays are unavoidable, store the prepared sample at low temperature and in the dark. The use of deuterated solvents with minimal water content is recommended. |
| Presence of paramagnetic impurities | Paramagnetic metals can cause significant line broadening.[3] If suspected, pass the sample solution through a small plug of chelating resin or filter it carefully. |
| Incomplete dissolution of the sample | Ensure the sample is fully dissolved in the deuterated solvent.[4] Undissolved particles can lead to poor shimming and broad peaks.[3] |
| Chemical shift changes due to pH | The chemical shifts of ascorbic acid are sensitive to pH. Ensure consistent pH across all samples by using a buffered solvent system if necessary. |
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: How stable is this compound in solution?
A1: this compound is expected to have similar stability to its unlabeled counterpart, which is notoriously unstable in solution. Its degradation is accelerated by factors such as exposure to light, oxygen, heat, and neutral or alkaline pH.[5] In aqueous solutions, it can undergo rapid oxidation.
Q2: What are the primary degradation products of L-Ascorbic acid?
A2: The initial, reversible oxidation product is dehydroascorbic acid (DHAA). Further irreversible degradation can lead to the formation of 2,3-diketogulonic acid, and under different conditions, products like furfural (B47365) and 2-furoic acid can be formed.[6]
Q3: What is the best way to store this compound stock solutions?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, prepare aliquots in a stabilizing solution (e.g., containing metaphosphoric acid and a reducing agent), protect from light, and store at -80°C.
Sample Preparation for Mass Spectrometry
Q4: What are the recommended MRM transitions for this compound?
A4: For unlabeled L-Ascorbic acid in negative ion mode, the precursor ion is [M-H]⁻ at m/z 175, with common product ions at m/z 115 and 89.[1] For this compound, the precursor ion will be [M-H]⁻ at m/z 177. The corresponding major product ion would be expected at m/z 117 (loss of CO2 and H2O from the labeled portion). It is crucial to optimize these transitions on your specific instrument.
Q5: Are there any known artifacts when using 13C-labeled ascorbic acid as an internal standard?
A5: While 13C-labeled internal standards are generally robust, potential issues can include isotopic interference from the endogenous analyte (especially with low-resolution instruments) and the presence of unlabeled impurities in the internal standard stock. It is essential to verify the isotopic purity of your standard.
Sample Preparation for NMR Spectroscopy
Q6: What are the expected 13C NMR chemical shifts for this compound?
A6: The chemical shifts for this compound will be nearly identical to those of unlabeled L-Ascorbic acid. In D₂O, the approximate chemical shifts are: C1 (~174 ppm), C2 (~118 ppm), C3 (~156 ppm), C4 (~76 ppm), C5 (~69 ppm), and C6 (~62 ppm). These values can vary slightly depending on the solvent and pH.
Q7: How can I prevent degradation of my sample during NMR acquisition?
A7: Use high-purity deuterated solvents and prepare the sample immediately before analysis. If long acquisition times are necessary, consider running the experiment at a lower temperature to slow down degradation.
Quantitative Data on L-Ascorbic Acid Stability
The following tables summarize the stability of L-ascorbic acid under various conditions. This data is for unlabeled ascorbic acid but is expected to be representative for this compound.
Table 1: Effect of Anticoagulant and Delayed Separation on Ascorbic Acid Stability in Blood Samples
| Anticoagulant | Median Loss (%) after 2h Delayed Separation | Range of Loss (%) |
| EDTA | 7 | 4-13 |
| Lithium-Heparin | 18 | 10-32 |
| None (Serum) | 26 | 14-50 |
| Data from a study on the stability of ascorbic acid in serum and plasma. |
Table 2: Degradation Rate Constants (k) of Ascorbic Acid at Different Temperatures and pH
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) |
| 150 | 5.0 | 0.01279 |
| 150 | 7.0 | 0.00651 |
| 150 | 9.5 | 0.00439 |
| 190 | 5.0 | 0.01768 |
| 190 | 7.0 | 0.01521 |
| 190 | 9.5 | 0.01380 |
| Data from a study on the degradation kinetics of L-ascorbic acid in hot-compressed water.[2] |
Experimental Protocols
Protocol 1: Extraction and Stabilization of L-Ascorbic Acid from Plasma for LC-MS/MS Analysis
-
Sample Collection: Collect whole blood in tubes containing dipotassium (B57713) EDTA as the anticoagulant.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C within one hour of collection.
-
Protein Precipitation and Stabilization:
-
To 100 µL of plasma, add 400 µL of a cold stabilizing solution containing 6% metaphosphoric acid (MPA) and 1 mM dithiothreitol (DTT).
-
Vortex the mixture for 30 seconds.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for immediate analysis or store at -80°C.
Protocol 2: Extraction of L-Ascorbic Acid from Tissue for LC-MS/MS Analysis
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of a cold extraction solution (e.g., 80% methanol (B129727) containing 1 mM DTT) using a bead beater or other suitable homogenizer.
-
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any remaining particulates before transferring to an autosampler vial.
Visualizations
Caption: Workflow for Plasma Sample Preparation.
Caption: Degradation Pathway of L-Ascorbic Acid.
Caption: Troubleshooting Low MS Signal.
References
- 1. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ascorbic Acid(50-81-7) 13C NMR spectrum [chemicalbook.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. spectrabase.com [spectrabase.com]
Technical Support Center: L-Ascorbic Acid-13C-2 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of L-Ascorbic acid-13C-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in quantitative analysis?
A1: this compound is a stable, isotopically labeled form of L-Ascorbic acid. Its most common application in quantitative analysis is as an internal standard for the accurate measurement of endogenous L-Ascorbic acid in various biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Using a stable isotope-labeled internal standard is a highly effective strategy to correct for matrix effects and variations in sample preparation and instrument response.[3]
Q2: What are the critical storage conditions for this compound stock solutions?
A2: this compound, like its unlabeled counterpart, is susceptible to degradation. Stock solutions should be stored under nitrogen, protected from light, at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is crucial to minimize exposure to light, oxygen, and elevated temperatures to ensure the stability and accuracy of your quantification.[4][5]
Q3: How can I prevent the degradation of this compound in my samples during collection and preparation?
A3: Due to the high susceptibility of ascorbic acid to degradation, immediate processing of samples is essential.[6] For plasma samples, it is recommended to collect blood in tubes containing an anticoagulant like K2EDTA and to place the tubes on ice immediately.[7][8] Plasma should be separated promptly by centrifugation at 4°C.[6] To stabilize the ascorbic acid, the plasma should be immediately acidified with an agent like metaphosphoric acid (MPA).[7] Samples should be protected from light throughout the entire workflow and stored at ultra-low temperatures (-70 to -80°C) until analysis.[6]
Q4: What are the common causes of poor peak shape or retention time variability in the LC-MS analysis of this compound?
A4: Poor peak shape (tailing or fronting) can be caused by column degradation, leaks in the LC system, or an inappropriate sample solvent composition.[9] Retention time variability can result from insufficient column equilibration between injections, poor temperature control, or changes in the mobile phase composition.[9][10] Ensure your mobile phase is freshly prepared and that the column is adequately equilibrated with at least 10 column volumes of the mobile phase before starting your analytical run.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Peak for this compound | 1. Degradation of the analyte during sample preparation or storage.[4][5] 2. Ion suppression due to matrix effects.[3][11] 3. Incorrect mass spectrometry settings (e.g., wrong MRM transition, inadequate source temperature or ionization voltage).[10] 4. Clogged LC or MS components (e.g., injector, column, MS probe).[9] | 1. Review sample handling procedures. Ensure immediate processing on ice, use of stabilizing agents (e.g., MPA), and protection from light.[6][7] Prepare fresh samples and standards. 2. Optimize sample cleanup procedures to remove interfering matrix components.[11] Dilute the sample if possible. Verify co-elution of the internal standard and analyte.[12] 3. Perform an MS tune and check the instrument parameters. Ensure the correct precursor and product ions are being monitored. 4. Systematically check for clogs by observing the flow and pressure. Purge the LC system and clean or replace clogged components.[9] |
| High Variability in Quantitative Results | 1. Inconsistent sample preparation leading to variable recovery. 2. Instability of this compound in prepared samples in the autosampler.[7][8] 3. Significant and variable matrix effects between samples.[3][13] 4. Inaccurate pipetting or dilution. | 1. Standardize the sample preparation workflow. Use automated liquid handlers if available for better precision. 2. Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation. Perform stability tests in the autosampler. 3. Use a stable isotope-labeled internal standard (like this compound for unlabeled ascorbic acid) to compensate for matrix effects.[3] Evaluate matrix effects by post-extraction spiking experiments.[13] 4. Calibrate pipettes regularly. Use appropriate pipette volumes for the desired concentrations. |
| Poor Linearity of the Calibration Curve | 1. Degradation of standards at low concentrations. 2. Detector saturation at high concentrations.[10] 3. Inappropriate weighting of the calibration curve. 4. Presence of an interfering peak at the same retention time. | 1. Prepare fresh calibration standards for each analytical run. Store stock solutions appropriately.[1] 2. Extend the calibration range or dilute samples to fall within the linear range.[10] 3. Use a weighted linear regression (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. 4. Improve chromatographic separation to resolve the interfering peak. Check the specificity of the MS/MS transition. |
| Unexpected Peaks or High Background Noise | 1. Contamination from solvents, reagents, or sample collection tubes. 2. Carryover from a previous injection.[10] 3. Presence of interfering substances in the sample matrix. | 1. Use high-purity solvents and reagents (e.g., LC-MS grade).[14] Run blank injections of solvents to identify sources of contamination. 2. Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. 3. Enhance the sample preparation method to remove more interfering components. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a stabilizing solvent, such as 3% (w/v) metaphosphoric acid with 10 mM EDTA, to the final desired volume in a volumetric flask.[15]
-
Protect the solution from light by using an amber vial or wrapping the vial in aluminum foil.
-
Store the stock solution at -80°C under nitrogen for up to 6 months.[1]
-
-
Working Solutions:
-
On the day of analysis, thaw the stock solution on ice.
-
Prepare a series of working solutions by diluting the stock solution with the stabilizing solvent to the desired concentrations for spiking into calibration standards and samples.
-
Protocol 2: Sample Preparation for L-Ascorbic acid Quantification in Human Plasma using this compound as an Internal Standard
-
Sample Collection and Handling:
-
Collect whole blood in K2EDTA tubes.
-
Immediately place the tubes on ice and protect from light.
-
Within one hour of collection, centrifuge the blood at 2740 x g for 8 minutes at 4°C to separate the plasma.[7]
-
-
Protein Precipitation and Stabilization:
-
Transfer a known volume (e.g., 100 µL) of plasma to a clean microcentrifuge tube on ice.
-
Add an equal volume of a cold 10% (w/v) metaphosphoric acid solution containing the this compound internal standard at a known concentration.[7]
-
Vortex briefly and incubate on ice for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
-
Final Sample Preparation for LC-MS Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject the sample immediately into the LC-MS system or store it in a refrigerated autosampler (e.g., 4°C) for a short period (up to 4 hours).[7]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for ascorbic acid quantification.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Value/Description |
| LC Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)[7] |
| Mobile Phase | Acidified aqueous solution (e.g., with formic or sulfuric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[7][16] |
| Flow Rate | 0.4 - 0.8 mL/min[7] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[16] |
| MRM Transition (Ascorbic Acid) | m/z 175 -> 115 (quantifier), 175 -> 89 (qualifier) |
| MRM Transition (this compound) | Dependent on the specific labeling pattern. For a fully labeled 13C6 standard, a precursor ion of m/z 181.10 might be used. |
Table 2: Method Validation Data Examples
| Parameter | Typical Value Range |
| Linearity (R²) | ≥ 0.99[17] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 µg/mL in plasma[16] |
| Intra-day Precision (%RSD) | < 10%[3] |
| Inter-day Precision (%RSD) | < 15%[3] |
| Accuracy (% Recovery) | 85 - 115%[3] |
| Matrix Effect | Should be assessed and minimized; compensated by the use of a stable isotope-labeled internal standard.[3] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
avoiding auto-oxidation of L-Ascorbic acid-13C-2 during experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support to prevent the auto-oxidation of L-Ascorbic acid-13C-2 during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an isotopically labeled form of Vitamin C, used as a tracer in metabolic research and drug development. Like its unlabeled counterpart, it is highly susceptible to auto-oxidation, a process where it degrades upon exposure to oxygen and other environmental factors.[1][2][3] This degradation can lead to inaccurate experimental results.
Q2: What are the primary factors that cause the auto-oxidation of this compound?
A2: The primary factors that accelerate the degradation of this compound are:
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.[4][5]
-
High pH (alkaline conditions): The rate of oxidation increases significantly in alkaline solutions.[1][6][7]
-
Presence of Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), act as catalysts for oxidation.[2][8][9]
-
Exposure to Light: Ultraviolet (UV) radiation can induce photodegradation.[1][10][11]
-
Elevated Temperature: Higher temperatures increase the rate of degradation.[1][5][12]
Q3: What are the visible signs of this compound degradation?
A3: A common sign of oxidation is a color change in the solution. Initially colorless, a solution of L-Ascorbic acid may turn yellow or brown as it oxidizes. However, significant degradation can occur before any color change is visible. Therefore, it is crucial to follow preventative measures rather than relying on visual cues.
Q4: Can I use standard L-Ascorbic acid stability data for this compound?
A4: Yes, the isotopic labeling at the C-2 position does not significantly alter the chemical stability of the molecule. Therefore, stability data and preventative measures for standard L-Ascorbic acid are directly applicable to this compound.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration of the stock solution. | Oxygen exposure, high pH, metal ion contamination, light exposure, or high temperature. | Prepare fresh solutions using deoxygenated solvents under an inert atmosphere (e.g., nitrogen or argon). Store in amber vials at low temperatures (2-8°C). Use high-purity water and consider adding a chelating agent like EDTA.[12][14][15] |
| Inconsistent results between experimental replicates. | Degradation of this compound during the experiment. | Ensure all experimental steps are performed under conditions that minimize oxidation. This includes using deoxygenated buffers and media, and protecting samples from light. |
| Loss of compound confirmed by analytical methods (e.g., HPLC, LC-MS). | Auto-oxidation has occurred. | Review and optimize the entire experimental workflow to minimize exposure to oxygen, light, and catalytic metal ions. Implement the use of stabilizing agents as outlined in the protocols below. |
Quantitative Data on L-Ascorbic Acid Stability
The stability of L-Ascorbic acid is highly dependent on the experimental conditions. The following tables summarize the impact of key factors on its degradation.
Table 1: Effect of pH on L-Ascorbic Acid Degradation
| pH | Relative Stability | Comments |
| < 4.0 | High | The acidic form is less prone to oxidation.[[“]] |
| 4.0 - 5.0 | Moderate | Degradation rate increases as pH approaches neutrality.[17] |
| 5.0 - 6.0 | Higher | A region of relative stability is often observed in this range.[18] |
| > 6.0 | Low | The ascorbate (B8700270) anion is highly susceptible to oxidation, especially in alkaline conditions.[1][6] |
Table 2: Effect of Temperature on L-Ascorbic Acid Degradation in Solution
| Temperature | Degradation Rate | Reference |
| 4°C | Low | Refrigeration significantly slows down the oxidation process.[12] |
| 25°C (Room Temp) | Moderate | Degradation is noticeable over several hours to days.[1] |
| 37°C | High | Significant loss can occur within hours.[19] |
| > 50°C | Very High | Rapid degradation is expected.[17] |
Experimental Protocols to Minimize Auto-Oxidation
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, deoxygenated water or buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH < 6.0)
-
Chelating agent (e.g., EDTA, 0.1 mM)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with airtight caps
Procedure:
-
Deoxygenate the solvent by sparging with an inert gas for at least 30 minutes.
-
In a clean, amber vial, dissolve the this compound powder in the deoxygenated solvent to the desired concentration.
-
If compatible with your experimental system, add a chelating agent like EDTA to a final concentration of 0.1 mM to sequester catalytic metal ions.[8]
-
Blanket the headspace of the vial with the inert gas before sealing tightly.
-
Store the stock solution at 2-8°C and protected from light.
-
For long-term storage, consider freezing aliquots at -20°C or -80°C. However, be mindful of freeze-thaw cycles which can introduce oxygen.
Protocol 2: Handling this compound During Cell Culture Experiments
Objective: To maintain the stability of this compound in cell culture media.
Materials:
-
Prepared this compound stock solution
-
Deoxygenated cell culture medium
-
Other stabilizing agents (optional, e.g., Glutathione (GSH))[19]
Procedure:
-
Pre-warm the required volume of cell culture medium in the incubator. To minimize oxygen exposure, do not leave the medium bottle open for extended periods.
-
Just before adding to the cells, spike the pre-warmed medium with the this compound stock solution to the final desired concentration.
-
If your experimental design allows, co-treatment with another antioxidant like Glutathione (GSH) can help regenerate ascorbic acid and enhance its stability.[8][19]
-
Minimize the exposure of the prepared medium to light by keeping it in the dark as much as possible.
-
For time-course experiments, consider replenishing the this compound at regular intervals to maintain a consistent concentration.
Visualizing Key Processes
To further aid in understanding the factors affecting this compound stability, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.
Caption: Auto-oxidation pathway of this compound and accelerating factors.
Caption: Workflow for preparing stable this compound solutions.
Caption: Troubleshooting flowchart for this compound degradation issues.
References
- 1. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Mechanisms of Vitamin C as a Chelating Agent [thinkdochemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. quora.com [quora.com]
- 16. consensus.app [consensus.app]
- 17. academic.oup.com [academic.oup.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. In vitro oxidation of ascorbic acid and its prevention by GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the recovery of L-Ascorbic acid-13C-2 from biological samples
Welcome to the technical support center for improving the recovery of L-Ascorbic acid-13C-2 from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often low in biological samples?
A1: L-Ascorbic acid, including its isotopic labels, is highly susceptible to degradation.[1][2][3] Several factors can contribute to low recovery:
-
Oxidation: Ascorbic acid is readily oxidized to dehydroascorbic acid (DHAA) and further irreversible products, a process accelerated by exposure to oxygen, light, and heat.[1][3][4]
-
pH Instability: It is more stable in acidic conditions; neutral or alkaline pH can promote degradation.[2][5]
-
Enzymatic Degradation: Endogenous enzymes like ascorbate (B8700270) oxidase in certain samples can degrade the analyte.[2]
-
Metal Ion Catalysis: The presence of metal ions, such as copper (Cu2+) and iron (Fe2+), can catalyze its oxidation.[4]
-
Improper Sample Handling and Storage: Delays in processing, exposure to ambient temperatures, and repeated freeze-thaw cycles can lead to significant losses.[1][6]
Q2: What is the most critical first step after collecting biological samples to ensure the stability of this compound?
A2: The most critical first step is immediate stabilization of the sample. This typically involves the addition of an acid precipitating agent that also serves as a stabilizer. Metaphosphoric acid (MPA) is widely recommended for this purpose as it effectively precipitates proteins and maintains a low pH, which is crucial for ascorbic acid stability.[2][7] Processing samples on ice and under reduced light conditions is also highly advised.[6]
Q3: Can I use this compound as an internal standard for quantifying endogenous L-Ascorbic acid?
A3: Yes, this compound is an ideal internal standard for the quantification of endogenous L-Ascorbic acid by LC-MS/MS.[1][8][9] Since it has the same chemical properties as the unlabeled analyte, it co-elutes and experiences similar extraction efficiency and matrix effects, allowing for accurate correction of any analyte loss during sample preparation and analysis.
Q4: What are the recommended storage conditions for biological samples intended for this compound analysis?
A4: For long-term storage, samples should be stabilized, processed to an extract, and stored at -80°C.[6][10] This minimizes degradation over time. It is crucial to minimize the number of freeze-thaw cycles the samples undergo.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Analyte instability and degradation during sample processing.[3] | Immediately stabilize the sample with an acidic solution like metaphosphoric acid (MPA) after collection.[2][7] Work on ice and protect samples from light throughout the procedure.[6] Consider adding a chelating agent like EDTA to the stabilization solution to bind metal ions.[1] |
| Incomplete protein precipitation leading to matrix interference. | Optimize the ratio of the protein precipitation solvent (e.g., acetonitrile, MPA, or trichloroacetic acid) to the sample volume.[11][12] Ensure thorough vortexing and adequate centrifugation time and speed to completely pellet the proteins. | |
| Adsorption of the analyte to labware. | Use low-adsorption polypropylene (B1209903) tubes and pipette tips. | |
| High Variability Between Replicates | Inconsistent sample handling and processing times. | Standardize the workflow to ensure each sample is handled identically and for the same duration from collection to analysis. |
| Incomplete vortexing or mixing of the sample with the internal standard and stabilizing solution. | Ensure vigorous and consistent vortexing for a set amount of time for all samples to guarantee homogeneity. | |
| Fluctuation in instrument performance. | Perform regular calibration and maintenance of the analytical instrument (e.g., LC-MS/MS). Check for system suitability before running the sample batch. | |
| Peak Tailing or Poor Peak Shape in Chromatography | Issues with the analytical column. | Ensure the column is properly conditioned and has not exceeded its lifetime. Check for any blockages. |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase composition and pH. L-Ascorbic acid analysis is typically performed under acidic conditions using a reverse-phase C18 column.[1][8] | |
| Matrix effects from the biological sample. | Improve the sample clean-up procedure. Consider solid-phase extraction (SPE) for complex matrices if protein precipitation alone is insufficient. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol details a common method for extracting this compound from plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma collected in EDTA tubes
-
This compound internal standard solution
-
6% (w/v) Metaphosphoric acid (MPA) in water, ice-cold
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes (1.5 mL, low-adsorption)
-
Centrifuge capable of 4°C
-
Vortex mixer
Procedure:
-
Immediately after blood collection, centrifuge the EDTA tubes at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
In a 1.5 mL microcentrifuge tube on ice, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard solution.
-
Add 200 µL of ice-cold 6% MPA solution.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 700 µL of ice-cold acetonitrile.
-
Vortex again for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Tissue Homogenate
This protocol outlines the extraction from tissue samples.
Materials:
-
Tissue sample
-
This compound internal standard solution
-
10% (w/v) Trichloroacetic acid (TCA) containing 1mM EDTA, ice-cold
-
Homogenizer
-
Microcentrifuge tubes (2 mL)
-
Centrifuge capable of 4°C
-
Vortex mixer
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube on ice.
-
Add 500 µL of ice-cold 10% TCA solution containing 1mM EDTA.
-
Add 10 µL of the this compound internal standard solution.
-
Homogenize the tissue sample on ice until no visible tissue fragments remain.
-
Vortex the homogenate for 30 seconds.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to a new tube for analysis.
Data Summary
The following tables summarize typical recovery and stability data for L-Ascorbic acid.
Table 1: Recovery of L-Ascorbic Acid from Plasma using Different Protein Precipitants
| Precipitating Agent | Typical Recovery (%) | Reference |
| Metaphosphoric Acid (MPA) | 96.1 | |
| Trichloroacetic Acid (TCA) | ~95 | [12] |
| Perchloric Acid | Unsuitable (significant degradation) | |
| Acetonitrile | 92-103 | [1] |
Table 2: Stability of L-Ascorbic Acid in Plasma Extracts under Different Conditions
| Storage Condition | Stabilizer | Duration | Analyte Decline (%) | Reference |
| Cooled Autosampler (4°C) | Metaphosphoric Acid | 10 hours | 2.8 | |
| Cooled Autosampler (4°C) | Perchloric Acid | 10 hours | 7.3 | |
| Frozen Storage (-80°C) | Processed Plasma | 5 months | <10 | [10] |
Visual Workflows and Pathways
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for low recovery issues.
References
- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. welchlab.com [welchlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Oral Vitamin C Supplementation: Addressing Pharmacokinetic Challenges with Nutraceutical Formulation Approaches—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ascorbic acid in human plasma with a view to stability using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: 13C-Labeled Ascorbic Acid Cellular Uptake
Welcome to the technical support center for researchers utilizing 13C-labeled ascorbic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to poor cellular uptake in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for ascorbic acid uptake into cells?
A1: Mammalian cells accumulate vitamin C through two main transporter families:
-
Sodium-Dependent Vitamin C Transporters (SVCTs): Specifically, SVCT1 and SVCT2 actively transport the reduced form of vitamin C, ascorbic acid (Asc), into cells.[1][2][3][4][5] This process is sodium-dependent and allows for the accumulation of ascorbate (B8700270) against a concentration gradient.[2][6]
-
Glucose Transporters (GLUTs): Primarily GLUT1, GLUT3, and GLUT4, transport the oxidized form of vitamin C, dehydroascorbic acid (DHA).[1][2][7][8][9] Following transport, DHA is rapidly reduced back to ascorbic acid inside the cell.[1][6]
Q2: My cells are showing poor uptake of 13C-ascorbic acid. What are the potential causes?
A2: Several factors can contribute to low cellular uptake of 13C-ascorbic acid. These can be broadly categorized as issues with the compound itself, the cell culture conditions, or the experimental procedure. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: How can I be sure that the 13C-ascorbic acid I'm using is stable in my culture medium?
A3: Ascorbic acid is notoriously unstable in aqueous solutions and can readily oxidize, especially in the presence of trace metals like iron found in cell culture media.[10][11] This oxidation can lead to the formation of dehydroascorbic acid (DHA) and hydrogen peroxide, the latter of which can be cytotoxic.[10][11] It is highly recommended to prepare fresh solutions of ascorbic acid for each experiment and protect them from light.[12] You can assess the stability in your specific medium by collecting aliquots over your experimental time course and quantifying the remaining ascorbic acid using HPLC.[11]
Q4: Can the choice of cell line affect the uptake of 13C-ascorbic acid?
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues of poor 13C-ascorbic acid uptake.
Problem: Low Intracellular Concentration of 13C-Ascorbic Acid
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation of 13C-Ascorbic Acid | 1. Prepare fresh 13C-ascorbic acid solutions immediately before each experiment. 2. Protect solutions from light and heat.[12] 3. Consider using a more stable derivative like L-Ascorbic Acid 2-phosphate if compatible with your experimental goals.[12] | Ascorbic acid is highly susceptible to oxidation, leading to a reduced concentration of the active compound available for uptake.[11] |
| Suboptimal Cell Health | 1. Ensure cells are in the logarithmic growth phase and have high viability. 2. Check for signs of stress or contamination. 3. Optimize cell seeding density to avoid over-confluence, which can alter transporter expression. | Healthy, actively dividing cells will have more robust transport mechanisms. |
| Low Transporter Expression | 1. Verify the expression of SVCT1, SVCT2, and relevant GLUTs (GLUT1, GLUT3, GLUT4) in your cell line via qPCR or Western blotting. 2. If expression is low, consider using a different cell line known to have higher expression of these transporters. | The abundance of transport proteins on the cell surface is a primary determinant of uptake efficiency.[2] |
| Incorrect Buffer Composition | 1. Ensure the uptake buffer contains an adequate sodium concentration for SVCT-mediated transport.[13] 2. Maintain a physiological pH (around 7.4), as ascorbic acid transport can be pH-dependent.[13][14] | SVCTs are sodium-ascorbate co-transporters, and their activity is dependent on the sodium gradient.[6] |
| Competition for Transporters | 1. If targeting GLUT-mediated uptake of 13C-DHA, be aware that high glucose concentrations in the medium can compete for transport.[15] 2. For SVCT-mediated uptake, ensure there are no other substrates in the medium that could competitively inhibit the transporter. | GLUTs transport both glucose and DHA, leading to competition.[15] |
| Inefficient Intracellular Trapping | 1. For uptake via GLUTs, ensure the cells have sufficient intracellular reducing agents (e.g., glutathione) to convert 13C-DHA back to 13C-ascorbic acid. | The rapid intracellular reduction of DHA to ascorbate maintains the concentration gradient, driving further uptake.[6] |
| Inaccurate Quantification Method | 1. Validate your analytical method (e.g., LC-MS/MS or NMR) for sensitivity and accuracy in detecting 13C-labeled ascorbic acid.[16][17] 2. Ensure complete cell lysis and efficient extraction of the intracellular pool. | Technical issues with the quantification assay can lead to an underestimation of intracellular concentrations.[16] |
Experimental Protocols
Protocol 1: Quantification of Intracellular 13C-Ascorbic Acid using HPLC
This protocol is adapted from methodologies described for measuring intracellular ascorbic acid.[18][19]
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates)
-
13C-labeled L-ascorbic acid
-
Phosphate-buffered saline (PBS), ice-cold
-
Metaphosphoric acid (MPA), 5% (w/v) in water, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with UV or electrochemical detection
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
Incubate the cells with the desired concentration of 13C-ascorbic acid in a suitable buffer or medium for the desired time at 37°C.
-
-
Cell Lysis and Extraction:
-
After incubation, aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove extracellular 13C-ascorbic acid.
-
Add 500 µL of ice-cold 5% MPA to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the intracellular 13C-ascorbic acid.
-
Analyze the supernatant using a validated HPLC method for ascorbic acid quantification. The retention time of 13C-ascorbic acid should be identical to that of an unlabeled ascorbic acid standard. Mass spectrometry can be used for confirmation.
-
-
Data Normalization:
-
Determine the protein concentration of the cell pellet (e.g., using a BCA assay) or perform a cell count from a parallel well to normalize the amount of intracellular 13C-ascorbic acid.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake pathways for 13C-labeled ascorbic acid.
Caption: A logical workflow for troubleshooting poor cellular uptake.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Vitamin C Transporters in Cancer: Current Understanding and Gaps in Knowledge [frontiersin.org]
- 3. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SVCT1 and SVCT2: key proteins for vitamin C uptake - ProQuest [proquest.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Erythrocyte Glut1 triggers dehydroascorbic acid uptake in mammals unable to synthesize vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose transporter isoforms GLUT1 and GLUT3 transport dehydroascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human erythrocytes transport dehydroascorbic acid and sugars using the same transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms and regulation of vitamin C uptake: studies of the hSVCT systems in human liver epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cambridge.org [cambridge.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Technical Support Center: Hyperpolarization of [1-13C]-Ascorbic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of hyperpolarization protocols for [1-13C]-Ascorbic acid (AA).
Frequently Asked Questions (FAQs)
Q1: What are the typical polarization levels and T1 relaxation times I can expect for [1-13C]-Ascorbic acid?
A1: The achievable polarization and T1 values are highly dependent on the experimental conditions, particularly the pH of the dissolution medium and the magnetic field strength. At a lower pH (around 3.2), you can expect higher polarization. At physiological pH (around 7.0), a decrease in polarization is observed for [1-13C]-AA.[1][2][3][4][5][6][7]
Q2: Why is the pH of the dissolution medium so critical for the hyperpolarization of [1-13C]-Ascorbic acid?
A2: The hydroxyl group at the C3 position of ascorbic acid has a pKa of 4.2.[1][2][5] At physiological pH (7.0), this group is completely dissociated, which leads to a significant loss of polarization.[1][2][5] Therefore, maintaining a lower pH during and immediately after dissolution is crucial for maximizing the hyperpolarized signal. For in vivo experiments requiring a physiological pH, a rapid neutralization step just before injection is necessary.[1][2]
Q3: What is the role of the trityl radical and gadolinium chelate in the sample preparation?
A3: The trityl radical (e.g., OX063) is the source of free electrons whose high polarization is transferred to the ¹³C nucleus of ascorbic acid via microwave irradiation during the dynamic nuclear polarization (DNP) process.[1][2][8] A gadolinium chelate (e.g., Dotarem) is often added to the sample formulation to reduce the T1 relaxation time of the electrons, which can lead to a more efficient polarization transfer and ultimately a higher nuclear spin polarization.
Q4: What are suitable solvents for preparing the [1-13C]-Ascorbic acid sample for hyperpolarization?
A4: A common solvent mixture for [1-13C]-Ascorbic acid is a 60:40 water/glycerol solution.[1][2] For its oxidized form, [1-13C]-dehydroascorbic acid (DHA), dimethyl sulfoxide (B87167) (DMSO-d6) has been used.[1][2] The choice of solvent is critical to ensure the formation of a glassy, amorphous state upon cooling, which is essential for efficient DNP.[9]
Q5: How can I prepare the sodium salt of [1-13C]-Ascorbic acid?
A5: To prepare the sodium salt, [1-13C]-Ascorbic acid can be dissolved in a solution of NaOH, water, and DMSO.[10] It is important to use the minimum amount of NaOH necessary to achieve dissolution to avoid potential degradation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polarization Level | High pH of the sample or dissolution medium: The hydroxyl group at C3 of ascorbic acid has a pKa of 4.2, and its dissociation at higher pH leads to polarization loss.[1][2][5] | Ensure the initial sample formulation and the dissolution buffer are at an acidic pH (e.g., ~3.2). For in vivo studies, perform a rapid neutralization step with a buffer (e.g., phosphate (B84403) buffer) immediately before injection.[1][2] |
| Suboptimal concentration of [1-13C]-AA, trityl radical, or gadolinium chelate: Incorrect concentrations can lead to inefficient polarization transfer. | Optimize the concentrations based on established protocols. A typical starting point is 1.5 M [1-13C]-AA with 14.8 mM trityl radical (OX063) and 1.4 mM gadolinium chelate (Dotarem).[1][2] | |
| Poor glassing of the sample: The formation of a crystalline rather than an amorphous glass during cooling can significantly reduce DNP efficiency.[9] | Adjust the solvent composition (e.g., water/glycerol ratio) to promote glass formation. Ensure rapid cooling of the sample.[1][2][9] | |
| Rapid Signal Decay (Short T1) | High temperature of the dissolved sample: T1 relaxation is temperature-dependent. | Ensure the dissolution and transfer process is as rapid as possible to minimize warming of the sample before MR acquisition. |
| Presence of paramagnetic impurities: Contaminants can shorten T1 relaxation times. | Use high-purity reagents and solvents. The inclusion of a chelating agent like EDTA (e.g., 0.3 mM) in the dissolution buffer can help sequester paramagnetic metal ions.[10] | |
| Inconsistent Results | Degradation of [1-13C]-Ascorbic acid: Ascorbic acid is susceptible to oxidation. | Prepare solutions fresh and protect them from light and air. The oxidized form, dehydroascorbic acid, can be prepared by air oxidation in the presence of a copper (II) acetate (B1210297) catalyst.[10][11] |
| Static electricity affecting weighing of lyophilized radicals: Trityl radicals are often lyophilized and can be affected by static.[9] | Use an antistatic gun on plasticware and weighing containers to ensure accurate measurements.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on the hyperpolarization of [1-¹³C]-Ascorbic Acid and its oxidized form, Dehydroascorbic Acid.
Table 1: Polarization and T1 Relaxation Times of [1-¹³C]-Labeled Ascorbic Acid (AA) and Dehydroascorbic Acid (DHA)
| Compound | Magnetic Field (T) | pH | Polarization (%) | T1 in vitro (s) | T1 in vivo (s) |
| [1-¹³C]-Ascorbic Acid | 9.4 | 3.2 | 10.5 ± 1.3 | - | - |
| 9.4 | 7.0 | 5.1 ± 0.6 | 15.9 ± 0.7 | 8.6 ± 0.7 | |
| 3.0 | 7.0 | 3.6 ± 0.1 | - | - | |
| [1-¹³C]-Dehydroascorbic Acid | 9.4 | 3.2 | 10.7 ± 1.3 | - | - |
| 9.4 | 7.0 | 8.2 ± 1.1 | 20.5 ± 0.9 | - | |
| 3.0 | 4.5 | 5.9 ± 0.5 | - | - | |
| 3.0 | 4.5 | - | 57 | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7][10]
Experimental Protocols
1. Sample Preparation for DNP of [1-¹³C]-Ascorbic Acid
This protocol is adapted from studies demonstrating the hyperpolarization of [1-¹³C]-Ascorbic Acid.[1][2]
-
Objective: To prepare a sample of [1-¹³C]-Ascorbic Acid suitable for dynamic nuclear polarization.
-
Materials:
-
[1-¹³C]-Ascorbic Acid (e.g., from Omicron Biochemicals, Inc.)
-
Water (H₂O)
-
Glycerol
-
Trityl radical (OX063, e.g., from GE Healthcare)
-
Gadolinium chelate (Dotarem, e.g., from Guerbet)
-
-
Procedure:
-
Prepare a 1.5 M solution of [1-¹³C]-Ascorbic Acid in a 60:40 H₂O/glycerol mixture.
-
To this solution, add the trityl radical OX063 to a final concentration of 14.8 mM.
-
Add the gadolinium chelate Dotarem to a final concentration of 1.4 mM.
-
Vortex the sample until the radical and chelate are fully dissolved.
-
The sample is now ready for polarization in a DNP hyperpolarizer.
-
2. Dissolution and Neutralization for In Vivo Studies
This protocol outlines the steps for dissolving the hyperpolarized sample and preparing it for intravenous administration.[1][2]
-
Objective: To rapidly dissolve the frozen, hyperpolarized sample and adjust its pH to a physiological range for in vivo experiments.
-
Materials:
-
Hyperpolarized [1-¹³C]-Ascorbic Acid sample
-
Hot, deionized water (for dissolution)
-
Phosphate buffer (200 mM, pH 7.8) containing EDTA (1.8 mM) and NaCl (400 mM)
-
-
Procedure:
-
Following polarization, rapidly dissolve the frozen sample in 5 mL of hot water. The resulting solution will have an acidic pH (~3.2).
-
For in vivo administration, immediately add 1 mL of the phosphate buffer to neutralize the sample.
-
This will yield a final solution with a pH and osmolality in the physiological range (pH 7.0–7.2; >310 mOsm/kg), preventing significant degradation and loss of polarization before injection.[1][2]
-
Visualizations
Caption: DNP workflow for [1-13C]-Ascorbic Acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [1-13C]-ascorbic and dehydroascorbic acid: vitamin C as a probe for imaging redox status in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiology.ucsf.edu [radiology.ucsf.edu]
- 10. pnas.org [pnas.org]
- 11. Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal intensity in hyperpolarized 13C imaging
Welcome to the technical support center for hyperpolarized ¹³C imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during hyperpolarized ¹³C MRI experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low signal intensity and other problems during your experiments.
1. Why is my overall ¹³C signal-to-noise ratio (SNR) low?
Low SNR is a common issue in hyperpolarized ¹³C imaging and can stem from several factors throughout the experimental workflow. The primary reasons can be categorized into issues with the hyperpolarization process itself, problems with the injected probe, and suboptimal imaging parameters.
-
Suboptimal Hyperpolarization: The efficiency of the dynamic nuclear polarization (DNP) process is critical.[1][2][3] Factors such as the magnetic field strength, temperature, microwave irradiation power and frequency, and the choice of radical and solvent can all impact the final polarization level.[1][3][4] For instance, increasing the magnetic field from 3.35 T to 4.64 T can improve ¹³C polarization of pyruvic acid from 27% to 60%.[4]
-
Polarization Loss Post-Dissolution: The hyperpolarized state is transient and decays at a rate determined by the T1 relaxation time of the ¹³C nucleus.[1][2] Any delay or inefficient handling between the dissolution of the hyperpolarized sample and injection into the subject will result in significant signal loss. The T1 of [1-¹³C]pyruvate is approximately 67 seconds in solution at 3.0 T.[5] It is crucial to have a rapid and seamless workflow from the polarizer to the scanner.[2]
-
Probe-Related Issues: The concentration and purity of the injected ¹³C-labeled probe are important. Impurities can affect both the polarization process and the in vivo metabolic conversion.
-
Hardware and Acquisition Parameters: Improperly calibrated or malfunctioning hardware, such as the radiofrequency (RF) coils, can lead to poor signal reception.[2][6] Furthermore, suboptimal acquisition parameters, including flip angle, acquisition timing, and pulse sequence design, can significantly impact the detected signal.[4][7][8]
To address low SNR, a systematic evaluation of each step in the experimental process is necessary.
2. How can I optimize my imaging acquisition parameters to maximize signal?
Optimizing acquisition parameters is key to capturing the transient hyperpolarized signal effectively.
-
Acquisition Timing: The timing of image acquisition relative to the injection of the hyperpolarized probe is critical and organ-dependent.[4][8] The signal from the injected substrate (e.g., pyruvate) and its metabolic products (e.g., lactate (B86563), alanine (B10760859), bicarbonate) evolve differently over time.[7] Performing a non-spatially resolved dynamic scan prior to the main imaging study can help determine the optimal time window to capture the peak signal of the metabolite of interest.[4]
-
Flip Angle Strategy: Using a variable flip angle (VFA) scheme can help preserve the non-recoverable magnetization of the hyperpolarized probe over the course of the acquisition, leading to improved image quality and SNR.[7]
-
Pulse Sequence Selection: The choice of pulse sequence significantly impacts signal acquisition. Fast imaging techniques are necessary to capture the rapid metabolic processes.[5] Sequences like echo-planar spectroscopic imaging (EPSI) are designed for rapid acquisition.[4][7] The specific sequence should be chosen based on the experimental goals, balancing spatial, spectral, and temporal resolution.[9]
-
B₀ and B₁ Field Homogeneity: Poor B₀ shimming can lead to spectral broadening and reduced peak heights, thus lowering the SNR.[10] Inaccurate B₁ calibration results in incorrect flip angles, which can either saturate the signal prematurely or lead to inefficient excitation.[10] Regular phantom-based calibrations are essential to ensure field homogeneity and accurate flip angle delivery.[6]
3. My substrate (e.g., pyruvate) signal is strong, but my metabolite (e.g., lactate) signal is weak. What could be the cause?
This common scenario points towards issues with the biological system or the timing of the acquisition, rather than the initial hyperpolarization.
-
Metabolic Conversion Rates: The rate of conversion from the substrate to its metabolites can be influenced by the underlying physiology and pathology. In some tissues or disease states, the metabolic flux through a particular pathway may be inherently low.[11]
-
Acquisition Timing Mismatch: The peak signal for metabolites like lactate occurs later than the peak for the injected pyruvate.[7] If the acquisition window is too early, you may be missing the peak of the metabolite signal. As mentioned, dynamic scans can help optimize this timing. For example, in rat brain imaging, an acquisition start time of 22 seconds post-injection was found to be optimal for lactate and alanine, whereas 18 seconds was too early and captured signal predominantly from blood vessels.[8]
-
T₁ Relaxation: The hyperpolarized signal of both the substrate and the metabolite is constantly decaying. If the T₁ of the metabolite is particularly short, or if there is a significant delay in its production, the signal may have decayed substantially by the time of acquisition.
-
Off-Resonance Effects: Inaccurate referencing of the center frequency for metabolite excitation can lead to reduced signal.[12]
4. What are the key hardware considerations for successful hyperpolarized ¹³C imaging?
The specialized nature of hyperpolarized ¹³C imaging requires specific hardware and careful setup.
-
RF Coils: Dual-tuned ¹H/¹³C RF coils are highly recommended as they allow for both anatomical ¹H imaging and metabolic ¹³C imaging without repositioning the subject.[4] The coil design should be optimized for the specific anatomy being imaged to maximize SNR.[4] Regular quality control of the RF coils is important to ensure consistent performance.[6]
-
MRI System: The MRI scanner must have multi-nuclear capabilities to transmit and receive RF signals at the ¹³C Larmor frequency.[2][6] The gradient system performance is also a factor, as ¹³C imaging can be limited by gradient hardware.[13]
-
Polarizer Location: To minimize T₁ decay of the hyperpolarized probe, the DNP polarizer should be located in close proximity to the MRI scanner to allow for rapid transport and injection of the sample.[2]
Data Summary Tables
Table 1: Factors Influencing Hyperpolarized ¹³C Signal Intensity
| Category | Factor | Impact on Signal | Mitigation Strategy |
| Hyperpolarization | Magnetic Field Strength | Higher field generally increases polarization. | Utilize higher field polarizers where available.[4] |
| Temperature | Lower temperatures enhance polarization. | Ensure polarizer reaches and maintains optimal low temperature (~1 K).[1] | |
| Microwave Irradiation | Power and frequency must be optimized for the specific sample. | Calibrate microwave source regularly. | |
| Sample & Injection | T₁ Relaxation Time | Longer T₁ preserves signal for a longer duration. | Choose probes with longer T₁ values; minimize time between dissolution and imaging.[1][2] |
| Probe Concentration | Higher concentration can increase signal, but may also affect T₁. | Optimize probe concentration during experimental design. | |
| Injection Rate & Bolus Shape | Affects the arrival time and peak concentration of the probe in the target tissue. | Standardize injection protocols for consistency.[4] | |
| Acquisition | Acquisition Delay | Critical for capturing peak metabolite signals. | Perform dynamic scans to determine optimal timing for the organ of interest.[4][8] |
| Flip Angle | Inappropriate flip angles can lead to signal saturation or inefficient excitation. | Use a variable flip angle scheme and perform accurate B₁ calibration.[7][10] | |
| B₀ Shimming | Poor shimming reduces spectral resolution and SNR. | Perform careful shimming over the region of interest.[10] | |
| RF Coil Performance | Malfunctioning or poorly positioned coils reduce signal reception. | Use appropriate coils for the application and perform regular quality control.[4][6] |
Table 2: Optimized Acquisition Start Times for [1-¹³C]pyruvate in Rats
| Organ | Optimal Acquisition Start Time (post-injection) | Rationale | Reference |
| Brain | 22 seconds | Maximizes SNR for lactate and alanine from brain tissue, avoiding early signal from blood vessels. | [8] |
| Kidney | 32 seconds | Highest mean SNR for pyruvate, lactate, and alanine. | [8] |
| Liver | 22 seconds | Highest SNRs for all three metabolites. | [8] |
Experimental Protocols
Protocol 1: Dynamic Spectroscopy to Determine Optimal Acquisition Timing
This protocol is performed prior to the main imaging study to determine the time course of the hyperpolarized substrate and its metabolites in the region of interest.
-
Subject Preparation: Prepare the subject according to your approved animal protocol or human study guidelines. Position the subject in the MRI scanner.
-
Coil Placement: Position the dual-tuned ¹H/¹³C coil over the region of interest.
-
¹H Imaging: Acquire anatomical ¹H images to confirm positioning.
-
Shimming: Perform automated or manual B₀ shimming over the volume of interest.
-
Hyperpolarized Probe Preparation: Prepare and dissolve the hyperpolarized ¹³C probe (e.g., [1-¹³C]pyruvate).
-
Dynamic ¹³C Spectroscopy:
-
Start the dynamic spectroscopy sequence immediately before injection.
-
Use a low flip angle (e.g., 5-10 degrees) to minimize signal saturation over time.
-
Acquire spectra with a temporal resolution of 2-3 seconds for approximately 60-90 seconds.
-
-
Data Analysis:
-
Process the acquired spectra to identify the peaks for the substrate and metabolites.
-
Plot the signal intensity of each peak over time.
-
Identify the time-to-peak for the metabolite of primary interest. This time will be used to center the acquisition window for subsequent imaging studies.
-
Visualizations
Caption: High-level workflow for a hyperpolarized ¹³C imaging experiment.
Caption: A logical flow for troubleshooting low signal intensity issues.
References
- 1. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HYPERPOLARIZED 13C MAGNETIC RESONANCE AND ITS USE IN METABOLIC ASSESSMENT OF CULTURED CELLS AND PERFUSED ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. dhrad.com [dhrad.com]
- 6. researchgate.net [researchgate.net]
- 7. Imaging Considerations for In Vivo 13C Metabolic Mapping Using Hyperpolarized 13C-Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Scan Parameters for in vivo Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging -Investigative Magnetic Resonance Imaging | Korea Science [koreascience.kr]
- 9. Super-Resolution Hyperpolarized 13C Imaging of Human Brain Using Patch-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperpolarized 13C magnetic resonance imaging for noninvasive assessment of tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the stability of L-Ascorbic acid-13C-2 stock solutions
This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of L-Ascorbic acid-13C-2 stock solutions. Given that the stability of isotopically labeled compounds is nearly identical to their unlabeled counterparts, the principles and data for L-Ascorbic acid are applied here. Specific storage recommendations for the labeled compound are also included.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of concentration in the stock solution. | Oxidation due to dissolved oxygen: L-Ascorbic acid is highly susceptible to oxidation, which is accelerated by oxygen.[1][2] | • Use Degassed Solvents: Before dissolving the this compound, degas your solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum. • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon).[3] |
| High storage temperature: Elevated temperatures significantly increase the degradation rate of L-Ascorbic acid.[4][5][6] | • Refrigerate or Freeze: Store stock solutions at low temperatures. For short-term storage (up to one month), refrigeration at -20°C is recommended. For long-term storage (up to six months), store at -80°C.[7] | |
| Inappropriate pH: The stability of L-Ascorbic acid is pH-dependent. Degradation is generally faster at neutral to alkaline pH.[1][2] | • Use an Acidic Buffer: Prepare the stock solution in an acidic buffer (pH < 4). Metaphosphoric acid is an excellent stabilizing agent. | |
| The solution turns yellow or brown. | Formation of degradation products: The discoloration indicates the degradation of L-Ascorbic acid into compounds like 2,3-diketogulonic acid and subsequent products.[8] | • Protect from Light: Store the solution in amber vials or wrap the container in aluminum foil to prevent photo-degradation.[9] • Follow all stabilization strategies: Discoloration is a clear sign of degradation; review all points in this guide to minimize it. |
| Presence of metal ion contamination: Metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts for the oxidation of L-Ascorbic acid.[1][2][10] | • Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize metal ion contamination. • Add a Chelating Agent: Incorporate a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester metal ions.[11] | |
| Inconsistent results in experiments using the stock solution. | Ongoing degradation of the stock solution: If the stock solution is not properly stabilized, its concentration will decrease over time, leading to variability in experiments. | • Prepare Fresh Solutions: For critical experiments, prepare the this compound solution fresh on the day of use. • Aliquot and Freeze: If the solution needs to be stored, divide it into single-use aliquots to avoid repeated freeze-thaw cycles.[12] |
| Fluctuating pH of the solution: As L-Ascorbic acid degrades, it can alter the pH of an unbuffered solution.[5] | • Use a Buffered System: Always prepare your stock solution in a suitable buffer to maintain a constant pH. |
Signaling Pathways and Experimental Workflows
L-Ascorbic Acid Degradation Pathway
Caption: Aerobic degradation pathway of L-Ascorbic acid.
Troubleshooting Workflow for Unstable Solutions
Caption: A logical workflow to troubleshoot unstable stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that degrade this compound in solution?
A1: The stability of L-Ascorbic acid is primarily affected by exposure to oxygen, heat, light, alkaline pH, and the presence of metal ions like copper and iron.[1][2][13]
Q2: What is the optimal pH for an this compound stock solution?
A2: L-Ascorbic acid is most stable in acidic conditions, ideally at a pH below 4.0. Using an acidic buffer or adding a stabilizing acid like metaphosphoric acid is highly recommended.[5][11]
Q3: How should I store my this compound stock solution?
A3: For optimal stability, stock solutions should be stored in airtight, light-protected containers (e.g., amber vials) under an inert atmosphere. Recommended storage temperatures are -20°C for short-term (up to one month) and -80°C for long-term storage (up to six months).[7][14]
Q4: Can I do anything to protect my solution from trace metal contamination?
A4: Yes. Adding a chelating agent like EDTA can bind to and inactivate catalytic metal ions, thereby enhancing the stability of the solution.[11] A mixture of EDTA and acetic acid has been shown to have a strong protective effect.[11]
Q5: Is there a difference between the aerobic and anaerobic degradation of L-Ascorbic acid?
A5: Yes. Aerobic degradation occurs in the presence of oxygen and is generally much faster.[6] Anaerobic degradation, which occurs in the absence of oxygen, is a slower process.[5] Both pathways lead to a loss of active L-Ascorbic acid.
Q6: How often should I check the concentration of my stock solution?
A6: For long-term studies, it is advisable to quantify the concentration of a new stock solution and then re-quantify an aliquot periodically (e.g., monthly) to ensure its integrity. For highly sensitive applications, preparing fresh solutions is the best practice.
Experimental Protocols
Protocol: Quantification of this compound by HPLC-UV
This protocol outlines a method for determining the concentration of this compound in a stock solution to assess its stability over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
Metaphosphoric acid
-
Methanol (B129727) (HPLC grade)
-
Symmetry C18 column (or equivalent)
-
HPLC system with UV detector
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of methanol and an aqueous acidic solution. A common mobile phase is methanol-water-glacial acetic acid (30:69:1 v/v/v).[15]
-
Degas the mobile phase thoroughly before use.
3. Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the mobile phase to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the primary stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.
5. HPLC Conditions:
-
Column: Symmetry C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 245 nm
-
Column Temperature: Ambient
6. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in your sample by using the regression equation from the calibration curve.
Quantitative Data Summary
Table 1: Effect of Temperature on L-Ascorbic Acid Degradation
| Temperature | Matrix | Storage Duration | Degradation (%) |
| 25°C | Guava Juice (in dark) | 7 days | 23.4% |
| 35°C | Guava Juice (in dark) | 7 days | 56.4% |
| 30°C | Sealed Container | 6 months | 15-18% |
| 40°C | Open Air | 6 months | 40-50% |
Data compiled from multiple sources.[9][14]
Table 2: Effect of Stabilizing Agents on L-Ascorbic Acid in Aqueous Solution after 96 hours
| Stabilizing Agent | Concentration | Remaining L-Ascorbic Acid (%) |
| 2% Metaphosphoric Acid | 2% (w/v) | 98.0% |
| 1% Metaphosphoric Acid | 1% (w/v) | 95.5% |
| 3% Orthophosphoric Acid | 3% (w/v) | 90.5% |
| 2% Hydrochloric Acid | 2% (w/v) | 88.2% |
| 1% Hydrochloric Acid | 1% (w/v) | 72.4% |
Data from a study on stabilizing substances.[11]
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. testinglab.com [testinglab.com]
- 14. finetechitg.com [finetechitg.com]
- 15. pp.bme.hu [pp.bme.hu]
Validation & Comparative
Validating L-Ascorbic Acid-13C-2 as a Metabolic Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways, providing a dynamic view of cellular processes. While ¹³C-glucose and ¹³C-glutamine are the workhorses of metabolic flux analysis (MFA), the unique biochemical roles of other essential molecules present an opportunity for more targeted and nuanced investigations. L-Ascorbic acid (Vitamin C), a critical antioxidant and cofactor for numerous enzymatic reactions, is one such molecule. This guide provides a comparative analysis of L-Ascorbic acid-¹³C-2 as a potential metabolic tracer, offering a framework for its validation and application, supported by existing experimental data for other stable isotope tracers and the known metabolism of ascorbic acid.
Principles of Metabolic Tracing with L-Ascorbic Acid-¹³C-2
L-Ascorbic acid-¹³C-2 is a stable isotope-labeled version of Vitamin C where the second carbon atom in the hexose-derived chain is a ¹³C isotope. When introduced into a biological system, this labeled ascorbic acid will participate in the same biochemical reactions as its unlabeled counterpart. By tracking the incorporation of the ¹³C label into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the metabolic fate of ascorbic acid and quantify the flux through pathways in which it is involved.
The primary advantage of using L-Ascorbic acid-¹³C-2 lies in its potential to probe specific enzymatic activities and redox pathways that are not as directly accessible with glucose or glutamine tracers. This includes its role as a cofactor for dioxygenases, such as prolyl and lysyl hydroxylases in collagen synthesis, and its function in antioxidant recycling pathways.
Comparative Analysis of Metabolic Traces
The selection of a metabolic tracer is contingent on the specific biological question being addressed. The following table provides a comparative overview of L-Ascorbic acid-¹³C-2 against the most commonly used metabolic tracers.
| Feature | L-Ascorbic Acid-¹³C-2 | [U-¹³C₆]Glucose | [U-¹³C₅]Glutamine |
| Primary Metabolic Pathways Traced | Redox cycling, cofactor-dependent enzymatic reactions (e.g., hydroxylation), antioxidant pathways. | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle (via pyruvate), serine biosynthesis, nucleotide biosynthesis. | TCA cycle (anaplerosis), amino acid metabolism, glutathione (B108866) synthesis, fatty acid synthesis (via citrate). |
| Key Advantages | - Direct probe for ascorbate (B8700270) uptake, metabolism, and recycling.- Potential to quantify the activity of ascorbate-dependent dioxygenases.- Provides insights into cellular redox status. | - Traces central carbon metabolism comprehensively.- Well-established methodologies and extensive literature.- Reveals contributions to a wide array of biosynthetic pathways. | - Excellent for studying TCA cycle dynamics and anaplerotic flux.- Key tracer for nitrogen metabolism.- Important for understanding cancer cell metabolism. |
| Limitations | - Limited direct entry into central carbon metabolism.- The metabolic network of ascorbate is less extensive than that of glucose or glutamine.- Fewer established protocols and comparative studies. | - Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.- May not be the optimal tracer for resolving fluxes in all parts of the TCA cycle. | - Does not label glycolytic intermediates directly.- Interpretation can be confounded by glutamine's multiple metabolic fates. |
| Recommended Applications | - Studying the role of ascorbate in collagen synthesis and prolyl hydroxylase activity.[1][2][3][4]- Investigating antioxidant defense mechanisms and redox homeostasis.- Elucidating the transport and recycling of Vitamin C in different cell types.[5] | - General metabolic screening and mapping of central carbon metabolism.- Quantifying flux through glycolysis and the PPP.- Assessing the contribution of glucose to biomass synthesis. | - Analyzing TCA cycle dysfunction in disease models.- Tracing the metabolic fate of glutamine in highly proliferative cells.- Studying the interplay between carbon and nitrogen metabolism. |
Experimental Protocols
While specific, validated protocols for using L-Ascorbic acid-¹³C-2 for metabolic flux analysis in cell culture are not yet widely published, methodologies from studies using other labeled forms of ascorbic acid and general ¹³C-MFA protocols can be adapted.
Protocol 1: L-[1-¹³C]Ascorbic Acid Tracing in Human Subjects (Adapted for In Vitro Use)
This protocol is based on a study that investigated Vitamin C absorption in humans and can be adapted for cell culture experiments to measure ascorbate uptake and initial metabolic fate.[6][7][8]
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Prepare the labeling medium by supplementing ascorbate-free medium with a known concentration of L-Ascorbic acid-¹³C-2 (e.g., 50-100 µM).
- Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
- Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
- Quench metabolism by adding ice-cold 80% methanol.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Lyse the cells by sonication or freeze-thaw cycles.
- Centrifuge at high speed to pellet cell debris.
- Collect the supernatant containing the extracted metabolites.
3. Sample Analysis by GC-MS (as described in the human study):
- Dry the metabolite extract under a stream of nitrogen or using a speed vacuum concentrator.
- Derivatize the dried metabolites to create volatile trimethylsilyl (B98337) esters.
- Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of ascorbic acid and its metabolites.
Protocol 2: Proposed LC-MS/MS Method for L-Ascorbic Acid-¹³C-2 Metabolic Flux Analysis
This proposed protocol adapts standard LC-MS/MS methods for polar metabolites to the specific analysis of ¹³C-labeled ascorbic acid and its downstream products.
1. Cell Culture and Labeling:
- Follow the cell culture and labeling procedure as described in Protocol 1.
2. Metabolite Extraction:
- Follow the metabolite extraction procedure as described in Protocol 1.
3. LC-MS/MS Analysis:
- Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.
- Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
- Mobile Phase B: 95% Acetonitrile, 5% Water
- Gradient: A suitable gradient from high to low organic content to elute polar compounds.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method.
- Precursor Ion (Q1): m/z for unlabeled ascorbic acid (175.02) and L-Ascorbic acid-¹³C-2 (176.02).
- Product Ions (Q3): Select characteristic fragment ions for ascorbic acid (e.g., m/z 115.00, 87.01).
- Monitor for the corresponding mass shifts in downstream metabolites.
4. Data Analysis:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Calculate the fractional enrichment of ¹³C in ascorbic acid and its identified metabolites.
- Use metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic fluxes based on the labeling patterns.
Visualizing Ascorbic Acid Metabolism and Experimental Workflows
To better understand the potential applications of L-Ascorbic acid-¹³C-2, the following diagrams illustrate its metabolic pathway and a proposed experimental workflow for its validation.
References
- 1. Effect of ascorbic acid on prolyl hydroxylase activity, collagen hydroxylation and collagen synthesis in human synovial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. 13C NMR studies of vitamin C transport and its redox cycling in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Comparative Guide to L-Ascorbic Acid-13C-2 and Deuterated Ascorbic Acid for Researchers
For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopically labeled compounds are indispensable tools in this endeavor. This guide provides an objective comparison of two such invaluable tracers: L-Ascorbic acid-13C-2 and deuterated ascorbic acid. By examining their properties, applications, and the methodologies for their use, this document aims to assist in the selection of the optimal tracer for specific research needs.
Quantitative Data at a Glance
The choice between this compound and deuterated ascorbic acid often depends on the specific analytical technique and the research question at hand. Below is a summary of their key quantitative properties.
| Property | This compound | Deuterated Ascorbic Acid | Key Considerations |
| Molecular Weight | Varies based on the number and position of 13C labels (e.g., 177.12 g/mol for one 13C) | Varies based on the number and position of deuterium (B1214612) labels | The mass shift is crucial for distinguishing the labeled compound from its endogenous counterpart in mass spectrometry. |
| Isotopic Purity | Typically ≥98% | Typically high, but can vary | High isotopic purity is essential for accurate quantification and to minimize interference from unlabeled species. |
| Primary Applications | Internal standard for quantitative analysis (LC-MS, GC-MS), metabolic flux analysis.[1] | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), studying kinetic isotope effects.[1] | 13C tracers directly follow the carbon backbone, while deuterium tracers can reveal information about hydrogen transfer reactions and redox metabolism. |
| Kinetic Isotope Effect (KIE) | Minimal | Can be significant | The larger mass of deuterium can slow down reactions where a C-H bond is broken, a phenomenon that can be exploited to study reaction mechanisms or enhance drug stability. |
Core Distinctions and Experimental Considerations
The fundamental difference between this compound and deuterated ascorbic acid lies in the isotope used for labeling. 13C is a stable isotope of carbon, while deuterium (2H) is a stable isotope of hydrogen. This distinction has significant implications for their use in research.
This compound is an ideal tracer for following the carbon skeleton of ascorbic acid through metabolic pathways.[1] This makes it particularly valuable for metabolic flux analysis, where the goal is to map the flow of carbon atoms through a series of biochemical reactions.[1] When used as an internal standard in mass spectrometry, its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, leading to accurate quantification.[1]
Deuterated ascorbic acid , on the other hand, is used to track the fate of hydrogen atoms. This can provide unique insights into redox reactions involving ascorbic acid. A significant aspect of deuterium labeling is the potential for a kinetic isotope effect (KIE). The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can lead to a slower rate for reactions that involve the breaking of this bond. This effect can be a powerful tool for studying enzyme mechanisms and can also be used to create "heavy drugs" with altered metabolic profiles.
Experimental Protocols
General Workflow for Stable Isotope Tracing in Cell Culture
This protocol outlines the general steps for a stable isotope tracing experiment using either this compound or deuterated ascorbic acid in cultured cells.
Protocol for Ascorbic Acid Quantification using LC-MS with a 13C-Labeled Internal Standard
This protocol is adapted for the quantification of ascorbic acid in biological samples.
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of a known concentration of this compound internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 100% mobile phase B over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for Ascorbic Acid: m/z 175 -> 115
-
MRM Transition for this compound: m/z 177 -> 117 (assuming two 13C labels)
-
-
Quantification: The concentration of ascorbic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing the Role of Ascorbic Acid
Ascorbic Acid Biosynthesis and Recycling
The following diagram illustrates the major pathway for ascorbic acid synthesis in plants and the recycling of its oxidized form, dehydroascorbate.
Ascorbic Acid in Antioxidant Signaling
Ascorbic acid plays a crucial role in mitigating oxidative stress. The diagram below depicts its involvement in the antioxidant defense system.
Conclusion
Both this compound and deuterated ascorbic acid are powerful tools for researchers. The choice between them is not about which is superior overall, but which is better suited for a specific application. For tracing carbon metabolism and for use as a co-eluting internal standard in mass spectrometry, this compound is often the preferred choice. For investigating reaction mechanisms, studying kinetic isotope effects, or probing redox metabolism, deuterated ascorbic acid offers unique advantages. A thorough understanding of the principles behind each labeling strategy is crucial for designing robust experiments and obtaining high-quality, interpretable data.
References
A Head-to-Head Comparison of L-Ascorbic Acid-13C-2 and 14C-Ascorbic Acid for In Vivo Studies
For researchers, scientists, and drug development professionals navigating the complexities of in vivo metabolic studies, the choice of an appropriate isotopic tracer for L-ascorbic acid (Vitamin C) is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of L-Ascorbic acid-13C-2 (a stable isotope) and 14C-ascorbic acid (a radioisotope), supported by experimental data and detailed methodologies, to aid in the selection of the optimal tracer for your research needs.
The fundamental difference between ¹³C and ¹⁴C lies in their isotopic nature. ¹³C is a stable, non-radioactive isotope of carbon, whereas ¹⁴C is a radioactive isotope that undergoes beta decay.[1] This distinction dictates their detection methods, safety considerations, and ultimately, their suitability for different experimental designs.[1]
Quantitative Performance Comparison
To facilitate a clear understanding of the practical differences between these two tracers, the following table summarizes key quantitative performance metrics.
| Feature | This compound (Stable Isotope) | 14C-Ascorbic acid (Radioisotope) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] | Liquid Scintillation Counting (LSC), Autoradiography.[1][2] |
| Sensitivity | Lower; requires higher enrichment levels. NMR sensitivity is inherently low.[1] | Higher; can detect very small quantities of labeled molecules.[1][2] |
| Resolution | High; MS provides mass isotopomer distribution, and NMR provides positional information within the molecule.[1][3] | Lower; typically measures total radioactivity in a sample, providing no direct structural information.[1][2] |
| Information Richness | High; provides detailed information on metabolic pathways and flux analysis.[1][4] | Lower; primarily indicates the presence and quantity of the label. |
| Safety | Non-radioactive, posing no radiation risk.[1][5] | Radioactive, requiring specialized handling, licensing, and disposal procedures.[1][6][7] |
| In Vivo Human Studies | Generally permissible and widely used.[1][8][9] | Restricted due to radioactivity.[1] |
| Cost | Labeled compounds can be expensive; instrumentation (MS, NMR) is a significant investment.[1] | Labeled compounds can be less expensive, but costs for radioactive handling and disposal are high.[1][2] |
| Half-life | Stable. | 5,730 years.[6] |
Experimental Protocols
The choice of tracer dictates the experimental methodology. Below are generalized protocols for in vivo studies using either this compound or 14C-ascorbic acid.
Protocol 1: In Vivo Metabolism Study using this compound
Objective: To trace the metabolic fate of ascorbic acid and its incorporation into downstream metabolites in a rodent model.
Methodology:
-
Animal Acclimatization: Acclimate animals to the experimental conditions for a week. For studies on ascorbic acid metabolism, it's crucial to use animals that cannot synthesize their own Vitamin C, such as guinea pigs or Gulo-/- mice.
-
Tracer Administration: Administer a known dose of this compound orally or via intraperitoneal injection. The dosage will depend on the specific research question and the sensitivity of the detection instrument.
-
Sample Collection: At predetermined time points, collect biological samples such as blood, urine, and tissues of interest (e.g., liver, brain).[10]
-
Metabolite Extraction: Immediately process the collected tissues to quench metabolic activity, followed by extraction of metabolites using appropriate solvent systems (e.g., methanol/chloroform/water).
-
Sample Analysis (LC-MS/MS or NMR):
-
LC-MS/MS: Separate the extracted metabolites using liquid chromatography and analyze them with a mass spectrometer to detect the incorporation of ¹³C into ascorbic acid and its metabolites.[11][12] This technique provides high sensitivity and allows for the identification of multiple labeled compounds.
-
NMR Spectroscopy: Analyze the samples using ¹³C NMR to determine the specific position of the ¹³C label within the ascorbic acid molecule and its metabolites.[4][13][14] This provides detailed structural information and insights into metabolic pathways.[4]
-
-
Data Analysis: Analyze the mass isotopomer distribution or NMR spectral data to quantify the enrichment of ¹³C in different metabolites and calculate metabolic fluxes.
Protocol 2: In Vivo Distribution Study using 14C-Ascorbic Acid
Objective: To determine the tissue distribution and excretion of ascorbic acid in a rodent model.
Methodology:
-
Radioisotope Handling: All procedures must be conducted in a licensed facility with appropriate personal protective equipment and radiation shielding.
-
Animal Acclimatization: As in Protocol 1.
-
Tracer Administration: Administer a known dose and specific activity of 14C-ascorbic acid, typically intravenously or intraperitoneally.[15]
-
Sample Collection: At various time intervals, collect blood, urine, feces, and specific organs.[15]
-
Sample Preparation and Analysis:
-
Liquid Scintillation Counting (LSC): Homogenize tissue samples and decolorize if necessary. Add the homogenate or liquid samples (plasma, urine) to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter to quantify the amount of ¹⁴C in each sample.[6]
-
Whole-Body Autoradiography: For a visual representation of distribution, freeze the animal at a specific time point and prepare thin whole-body sections. Expose these sections to X-ray film or a phosphor imager to visualize the localization of the ¹⁴C label.[15]
-
-
Data Analysis: Calculate the percentage of the administered dose in each tissue and fluid to determine the biodistribution and excretion profile of ascorbic acid.
Visualization of Key Concepts
Logical Workflow for Tracer Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. sc.edu [sc.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthetic vs. Natural L-Ascorbic Acid: A Comparative Review of Bioavailability
While the specific isotopic tracer L-Ascorbic acid-13C-2 was not identified in the reviewed literature for direct comparative bioavailability studies between synthetic and natural vitamin C, a significant body of research has explored this topic using other methodologies. The overwhelming consensus from human studies is that synthetic L-ascorbic acid is chemically identical and equally bioavailable to L-ascorbic acid derived from natural food sources. [1][2][3][4]
This guide provides a comprehensive comparison of the bioavailability of synthetic versus natural L-ascorbic acid, presenting data from key human clinical trials, detailing the experimental protocols used to assess bioavailability, and illustrating the typical workflow of such studies.
Key Findings from Comparative Bioavailability Studies
Numerous human studies have investigated whether the bioavailability of vitamin C differs when consumed as a synthetic supplement versus as a component of whole foods. These studies have consistently shown no significant differences in bioavailability, regardless of the study design or the population group.[1][5] While some animal studies have suggested potential differences, these findings have not been replicated in humans.[2][6]
Factors that can influence vitamin C bioavailability include the dose administered and the individual's vitamin C status.[7] At moderate dietary intakes of 30 to 180 mg/day, approximately 70% to 90% of vitamin C is absorbed.[7] However, at doses above 1 g/day , absorption decreases to less than 50%.[7]
The presence of other compounds in fruits and vegetables, such as bioflavonoids, was once thought to enhance the bioavailability of vitamin C. However, the majority of clinical studies have not supported this hypothesis, showing no significant difference in ascorbic acid absorption when consumed with flavonoids.[3]
Comparative Data from Human Clinical Trials
The following table summarizes the findings of key human studies comparing the bioavailability of synthetic and natural sources of vitamin C.
| Study Reference | Vitamin C Source (Natural) | Vitamin C Form (Synthetic) | Dosage | Study Population | Key Bioavailability Parameters Measured | Conclusion |
| Carr et al.[6] | Kiwifruit | Chewable Vitamin C tablet | 50 mg/day | 36 young non-smoking adult males | Plasma, urine, semen, leukocytes, and skeletal muscle ascorbate (B8700270) levels | No significant differences in vitamin C bioavailability between the two groups in any of the fluid, cell or tissue samples tested.[6] |
| Mangels et al. (as cited in Carr et al.[1]) | Various fruits and vegetables | Synthetic ascorbic acid | Varied | Not specified | Plasma and/or urine bioavailability | Little difference in bioavailability between synthetic vitamin C and that from different fruits, fruit juices, and vegetables.[1] |
| Pelletier et al. (as cited in Carr et al.[6]) | Orange juice | Synthetic vitamin C (with and without rutin) | 75 mg (single dose) | Not specified | Leukocyte ascorbate uptake | No difference in leukocyte ascorbate uptake between synthetic vitamin C and that from orange juice.[6] |
| Nelson et al. (as cited in Carr et al.[1]) | Not specified | Synthetic ascorbic acid | Not specified | Not specified | Plasma and/or urine bioavailability | No significant differences between synthetic and natural vitamin C.[1] |
Experimental Protocols for Assessing Vitamin C Bioavailability
The determination of vitamin C bioavailability in human studies typically involves the administration of a specific dose of either synthetic or natural vitamin C, followed by the collection and analysis of biological samples over a set period.
Subject Recruitment and Dietary Control:
-
Inclusion/Exclusion Criteria: Healthy, non-smoking individuals are often recruited. Exclusion criteria may include the use of vitamin C supplements or medications that could interfere with its metabolism.
-
Dietary Records: Participants are often required to maintain detailed food and beverage records to monitor their baseline dietary vitamin C intake.[6]
-
Washout Period: In crossover studies, a washout period is implemented between interventions to ensure that the effects of the previous treatment do not carry over.
Vitamin C Administration:
-
Source: The natural source of vitamin C is typically a whole food, such as kiwifruit or orange juice, with a known ascorbic acid content.[3][6] The synthetic vitamin C is usually administered as a powder, capsule, or tablet.[3][6]
-
Dosage: Doses are carefully controlled to be equivalent between the natural and synthetic forms.
Sample Collection:
-
Blood: Venous blood samples are collected at baseline and at various time points after administration to measure plasma and leukocyte vitamin C concentrations.[6][7]
-
Urine: 24-hour urine collections are often used to measure the excretion of unmetabolized ascorbic acid.[8]
-
Tissues: In some studies, tissue biopsies (e.g., skeletal muscle) may be taken to assess vitamin C levels in specific tissues.[6]
Analytical Methods for Vitamin C Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for measuring ascorbic acid concentrations in biological samples.[9]
-
Spectrophotometry: This method relies on the color absorption of vitamin C to determine its concentration.[10]
-
Titration Methods: Redox titration, often using iodine, can be used to determine the amount of vitamin C in a sample.[11] The endpoint is indicated by a color change.[11]
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for a vitamin C bioavailability study.
Caption: A typical experimental workflow for a human vitamin C bioavailability study.
Caption: Simplified pathway of L-ascorbic acid absorption and transport in the body.
References
- 1. Synthetic or Food-Derived Vitamin C—Are They Equally Bioavailable? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Supplemental Forms | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Is there a difference between natural and synthetic vitamin C?: Burgerstein Vitamine [burgerstein.at]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized Steady-State Bioavailability Study of Synthetic versus Natural (Kiwifruit-Derived) Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin C Analysis: Obtaining Accurate Color Absorption Measurement with Spectrophotometers | HunterLab [hunterlab.com]
- 11. Vitamin C Determination by Iodine Titration [thoughtco.com]
Cross-Validation of L-Ascorbic Acid-13C-2 Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled compounds is paramount for robust pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of analytical methods for the quantification of L-Ascorbic acid-13C-2, a critical tracer in vitamin C research. We present a cross-validation perspective by comparing the performance of leading analytical techniques, supported by experimental data and detailed protocols.
The use of this compound allows for the precise differentiation between endogenous and exogenously administered vitamin C, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME). The choice of analytical method is critical for generating reliable data. This guide explores the methodologies of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of this stable isotope-labeled compound.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of each method based on validated studies.
Table 1: Performance Characteristics of HPLC-UV for Ascorbic Acid Quantification
| Parameter | Reported Values | Reference |
| Linearity Range | 3.9 - 500 µg/mL | [1] |
| Limit of Detection (LOD) | 0.6 µg/mL | [2] |
| Limit of Quantification (LOQ) | 1.8 µg/mL | [2] |
| Accuracy (% Recovery) | 88 - 108% | [2] |
| Precision (% RSD) | < 5.1% | [2] |
Table 2: Performance Characteristics of LC-MS/MS for Ascorbic Acid Quantification
| Parameter | Reported Values | Reference |
| Linearity Range | 0.1 ng/mL - 20 µg/mL | [1] |
| Limit of Detection (LOD) | 6.25 ng/mL (AA), 12.5 ng/mL (DHAA) | [3] |
| Limit of Quantification (LOQ) | 10 ng/mL (AA), 50 ng/mL (DHAA) | [3] |
| Accuracy (% Recovery) | 80 - 120% | [4] |
| Precision (% RSD) | Intra-day: 2.5 - 13.7%, Inter-day: 6.3 - 12.2% | [4] |
Table 3: Performance Characteristics of Other Relevant Methods
| Method | Parameter | Reported Values | Reference |
| GC-MS | Application | Measurement of 13C-isotope enrichment of plasma ascorbate. | [5] |
| 1H-NMR | Limit of Detection (LOD) | 0.05 mg/mL | [6] |
| Limit of Quantification (LOQ) | 0.15 mg/mL | [6] | |
| UV-Vis Spectrophotometry | Linearity Range | 10 - 18 ppm (r² = 0.995) | [7] |
| Limit of Detection (LOD) | 0.429 ppm | [7] | |
| Limit of Quantification (LOQ) | 1.3 ppm | [7] | |
| Accuracy (% Recovery) | 103.5% | [7] | |
| Precision (% RSD) | 0.1260% | [7] |
Experimental Workflows and Logical Comparisons
To visualize the analytical processes, the following diagrams illustrate a general experimental workflow for this compound quantification and a comparison of the different analytical approaches.
Caption: General experimental workflow for this compound quantification.
Caption: Comparison of analytical methods for this compound quantification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation:
-
Samples are extracted with an acidic solution, commonly metaphosphoric acid, to precipitate proteins and stabilize ascorbic acid.[2]
-
Centrifugation is performed to separate the supernatant containing the analyte.
-
The supernatant is filtered prior to injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous solution with an organic modifier (e.g., methanol) and an acid (e.g., acetic acid) is common. A typical composition is water with acetic acid: methanol (B129727) (95:5 v/v).
-
Flow Rate: A flow rate of around 0.9 mL/min is often employed.
-
Detection: UV detection is performed at a wavelength of approximately 245 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Extraction is performed using a solution containing a chelating agent like EDTA to prevent degradation of ascorbic acid.[3]
-
Protein precipitation is achieved using agents like acetonitrile.
-
The sample is centrifuged, and the supernatant is diluted as necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for UHPLC is often used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing formic acid, is a common mobile phase.
-
Detection: Mass spectrometry is performed in negative electrospray ionization (ESI) mode.
-
-
Mass Spectrometry Parameters:
-
For this compound, specific precursor and product ion transitions would be monitored in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and accurate quantification. The deprotonated molecular ion [M-H]⁻ for unlabeled ascorbic acid is at m/z 175.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Following extraction, ascorbic acid is converted to a volatile derivative, typically through silylation, to make it suitable for GC analysis.
-
-
Chromatographic and Mass Spectrometry Conditions:
-
A specific GC column and temperature program are used to separate the derivatized ascorbic acid.
-
Mass spectrometry is used to measure the 13C-isotope enrichment by monitoring the specific mass-to-charge ratios of the derivatized analyte.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Samples are extracted and purified to remove interfering substances.
-
The purified extract is dissolved in a suitable deuterated solvent for NMR analysis.
-
-
NMR Analysis:
Role in Elucidating Signaling Pathways
L-Ascorbic acid is a vital cofactor for numerous enzymes and a potent antioxidant, playing a crucial role in various cellular signaling pathways. While direct studies using this compound to trace these pathways are emerging, the accurate quantification of this tracer is the first step in understanding its metabolic fate in processes such as:
-
Collagen Synthesis: Ascorbic acid is essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen, a critical step in collagen formation.
-
Neurotransmitter Synthesis: It is a cofactor for dopamine-β-hydroxylase, which converts dopamine (B1211576) to norepinephrine.
-
Carnitine Synthesis: Ascorbic acid is required for the synthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production.
-
Antioxidant Defense: Ascorbic acid protects cells from oxidative damage by scavenging reactive oxygen species (ROS), thereby modulating signaling pathways affected by redox state.
The use of this compound as a tracer, coupled with sensitive analytical methods like LC-MS/MS, can provide invaluable insights into the flux of vitamin C through these and other metabolic and signaling networks.
Caption: Overview of L-Ascorbic Acid's role in cellular signaling pathways.
References
- 1. Vitamin C in Health and Disease: Its Role in the Metabolism of Cells and Redox State in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Ascorbic Acid: A Multifunctional Molecule Supporting Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Chapter 6. Vitamin C [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of L-Ascorbic Acid-13C-2 and Other ¹³C Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, ¹³C-labeled tracers are indispensable tools for elucidating the complex network of biochemical pathways. The selection of an appropriate tracer is a critical decision that dictates the scope and precision of a study. While tracers like ¹³C-glucose and ¹³C-glutamine are workhorses for mapping central carbon metabolism, specialized tracers such as L-Ascorbic acid-¹³C-2 offer unique insights into specific metabolic processes, particularly cellular redox status. This guide provides a comprehensive comparative analysis of L-Ascorbic acid-¹³C-2 and other commonly used ¹³C tracers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their experimental designs.
Principles of ¹³C Isotope Tracing
Stable isotope tracing with ¹³C involves introducing a substrate enriched with this heavy isotope of carbon into a biological system. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of the labeled carbon atoms, providing a dynamic view of metabolic fluxes and pathway activities.
L-Ascorbic Acid-¹³C-2: A Probe for Redox Metabolism
L-Ascorbic acid (Vitamin C) is a crucial antioxidant and a cofactor in numerous enzymatic reactions. Its isotopically labeled form, L-Ascorbic acid-¹³C-2, and more specifically [1-¹³C]dehydroascorbate (DHA), have emerged as powerful probes for assessing in vivo redox status.[1][2][3] Dehydroascorbate, the oxidized form of Vitamin C, is transported into cells and rapidly reduced back to ascorbic acid, a reaction that is dependent on the intracellular antioxidant capacity, particularly the glutathione (B108866) (GSH) pool.[1][2][3][4][5]
Hyperpolarized [1-¹³C]DHA, when introduced into a biological system, is converted to hyperpolarized [1-¹³C]ascorbic acid, allowing for real-time, non-invasive imaging of redox activity in tissues.[1][2][3][4][5] This technique has shown promise in identifying tissues with high metabolic activity and altered redox states, such as tumors.[1][2][3][4][5]
While L-Ascorbic acid can be synthesized from glucose in many species (excluding humans), its primary application as a ¹³C tracer is not to map the flow of carbon through central metabolic pathways in the same comprehensive manner as ¹³C-glucose.[6][7] Instead, it provides a specialized lens to investigate the dynamics of the ascorbate-dehydroascorbate redox couple.
Mainstream ¹³C Tracers: Mapping Central Carbon Metabolism
In contrast to the specialized application of L-Ascorbic acid-¹³C-2, other ¹³C tracers are designed to provide a broad overview of central carbon metabolism.
-
¹³C-Glucose Tracers: These are the most widely used tracers for interrogating glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8][9] Different isotopomers of glucose, such as [1,2-¹³C₂]glucose and [U-¹³C₆]glucose, offer distinct advantages for resolving fluxes in specific pathways.[8][9]
-
¹³C-Glutamine Tracers: Glutamine is another key nutrient for many proliferating cells, and ¹³C-labeled glutamine is used to trace its entry into the TCA cycle (anaplerosis) and its role in biosynthesis.[8][9]
-
¹³C-Fatty Acid Tracers: These tracers are employed to study fatty acid oxidation (FAO) and the contribution of fatty acids to the TCA cycle and lipid synthesis.[10]
-
¹³C-Labeled Amino Acids: Beyond glutamine, other labeled amino acids are used to investigate specific amino acid metabolic pathways and their contributions to central metabolism.
Comparative Data of ¹³C Tracers
The following tables summarize the primary applications and performance of L-Ascorbic acid-¹³C-2 in comparison to other commonly used ¹³C tracers.
| Tracer | Primary Application | Key Metabolic Pathways Interrogated | Strengths | Limitations |
| L-Ascorbic acid-¹³C-2 / [1-¹³C]Dehydroascorbate | In vivo redox sensing[1][2][3][4][5] | Ascorbate-dehydroascorbate redox cycle, Glutathione regeneration | Provides real-time, non-invasive assessment of tissue redox status.[1][2][3][4][5] High sensitivity with hyperpolarization techniques.[1][2][3][4][5] | Does not provide a comprehensive view of central carbon metabolism. Its utility is focused on a specific redox pathway. |
| [1,2-¹³C₂]Glucose | Metabolic Flux Analysis | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides precise estimates for glycolysis and PPP fluxes.[8][9] | Less informative for the TCA cycle compared to other tracers. |
| [U-¹³C₆]Glucose | Metabolic Flux Analysis | Glycolysis, PPP, TCA cycle, Biosynthesis | Labels a wide range of downstream metabolites, providing a global view of glucose metabolism. | Can result in complex labeling patterns that are challenging to interpret for specific pathway fluxes. |
| [U-¹³C₅]Glutamine | Metabolic Flux Analysis | TCA cycle, Anaplerosis, Amino acid metabolism | Preferred tracer for analyzing the TCA cycle and glutamine's contribution to it.[8][9] | Provides limited information on glycolysis and the PPP. |
| ¹³C-Labeled Fatty Acids (e.g., [U-¹³C₁₆]Palmitate) | Metabolic Flux Analysis | Fatty Acid Oxidation (β-oxidation), TCA cycle | Directly traces the catabolism of fatty acids and their entry into the TCA cycle.[10] | Does not inform on glucose or amino acid metabolism. |
Experimental Protocols
General Protocol for ¹³C-Metabolic Flux Analysis (MFA) with Glucose or Glutamine Tracers
This protocol outlines the key steps for a typical ¹³C-MFA experiment in cell culture.
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Replace the standard medium with a medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) as the primary carbon source.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. The time required varies depending on the metabolic pathway of interest, ranging from minutes for glycolysis to several hours for the TCA cycle and biosynthesis.[11]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding a cold solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Separate the soluble metabolites from the protein pellet by centrifugation.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MIDs for natural isotope abundance.
-
Use computational software to fit the corrected MIDs to a metabolic network model to estimate the intracellular metabolic fluxes.
-
Protocol for In Vivo Redox Imaging with Hyperpolarized [1-¹³C]Dehydroascorbate
This protocol is adapted from studies using hyperpolarized ¹³C tracers for in vivo imaging.[1][5]
-
Preparation of Hyperpolarized [1-¹³C]DHA:
-
[1-¹³C]Dehydroascorbate is polarized using dynamic nuclear polarization (DNP).
-
The polarized sample is rapidly dissolved in a suitable buffer to create an injectable solution.
-
-
Animal Handling and Tracer Injection:
-
Anesthetize the animal model (e.g., mouse or rat).
-
Administer the hyperpolarized [1-¹³C]DHA solution via intravenous injection.
-
-
In Vivo Magnetic Resonance Spectroscopy (MRS):
-
Immediately following injection, acquire ¹³C MRS data from the region of interest (e.g., tumor, liver, brain).
-
Monitor the conversion of hyperpolarized [1-¹³C]DHA to [1-¹³C]ascorbic acid in real-time.
-
-
Data Analysis:
-
Process the MRS data to quantify the signal intensities of [1-¹³C]DHA and [1-¹³C]ascorbic acid over time.
-
Calculate the ratio of [¹³C]ascorbic acid to total hyperpolarized carbon ([¹³C]ascorbic acid + [¹³C]DHA) as a measure of the tissue's reductive capacity.[1]
-
Visualization of Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic pathways traced by different ¹³C-labeled substrates.
Caption: Central carbon metabolism showing the entry points for glucose and glutamine.
Caption: The Ascorbate-Dehydroascorbate redox cycle.
Conclusion
The choice of a ¹³C tracer is fundamentally linked to the biological question being addressed. L-Ascorbic acid-¹³C-2 and its oxidized form, [1-¹³C]dehydroascorbate, are highly specialized and powerful tools for the in vivo assessment of cellular redox status, a critical parameter in numerous physiological and pathological states. In contrast, ¹³C-labeled glucose, glutamine, and fatty acids are the tracers of choice for quantitative metabolic flux analysis of central carbon metabolism, providing a broader picture of cellular energy and biosynthetic pathways. By understanding the distinct applications and performance of these tracers, researchers can design more targeted and informative experiments to unravel the complexities of cellular metabolism.
References
- 1. pnas.org [pnas.org]
- 2. Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity and Enrichment of L-Ascorbic Acid-¹³C₂: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and isotopic enrichment of these reagents are paramount for generating accurate and reproducible experimental data. This guide provides a comprehensive comparison of commercially available L-Ascorbic acid-¹³C₂, a commonly used internal standard in mass spectrometry-based quantitative analysis. This guide also outlines detailed experimental protocols for in-house validation of its purity and enrichment.
Comparative Analysis of L-Ascorbic Acid-¹³C₂
The following table summarizes the product specifications for L-Ascorbic acid-¹³C₂ and similar labeled analogues from various suppliers. This data is compiled from publicly available information on supplier websites. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | L-Ascorbic acid-2-¹³C | 178101-89-8 | ≥99 atom % ¹³C | ≥98% (CP)[1] |
| Cambridge Isotope Laboratories | Vitamin C (L-ascorbic acid) (1-¹³C, 99%) | 178101-88-7 | 99% | 98%[2] |
| Isotope Science / Alfa Chemistry | L-Ascorbic acid-¹³C₂ | 1313730-17-4 | Not specified | ≥95.0%[3] |
| Omicron Biochemicals, Inc. | L-[2-¹³C]ascorbic acid | 178101-89-8 | Not specified | High purity[4] |
| LGC Standards | L-Ascorbic Acid-1,2-¹³C₂ | 559-70-6 | Not specified | Not specified[5] |
| Clinivex | L-Ascorbic Acid-1,2-¹³C₂ | Not specified | Not specified | Not specified[6] |
Note: "CP" refers to Chemically Pure. Isotopic and chemical purity levels can vary between lots.
Experimental Protocols for Validation
Two primary analytical techniques are recommended for the validation of L-Ascorbic acid-¹³C₂: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic enrichment.
Protocol 1: Determination of Chemical Purity by HPLC-MS/MS
This protocol is adapted from established methods for the analysis of ascorbic acid in biological and food matrices.[7][8]
Objective: To separate L-Ascorbic acid-¹³C₂ from potential impurities and confirm its identity and purity via mass spectrometry.
Materials:
-
L-Ascorbic acid-¹³C₂ sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
A suitable HPLC column (e.g., COSMOSIL HILIC column, 2.0 mm×100 mm, 5 µm pore size)[9]
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[9]
Procedure:
-
Sample Preparation: Prepare a stock solution of L-Ascorbic acid-¹³C₂ in a suitable solvent (e.g., water with 0.1% formic acid) at a known concentration (e.g., 1 mg/mL). Further dilute the stock solution to a working concentration suitable for MS detection.
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)[9]
-
Precursor Ion (Q1): m/z 176.9 (for L-Ascorbic acid-¹³C₂)
-
Product Ions (Q3): Monitor for characteristic fragments, for example, m/z 115.9 and m/z 72.1 (these would be shifted by +1 or +2 Da from the unlabeled ascorbic acid fragments of m/z 114.9 and 71.1)
-
Optimize other MS parameters such as collision energy, nebulizer gas, and source temperature for the specific instrument used.
-
-
Data Analysis:
-
Integrate the peak area of the L-Ascorbic acid-¹³C₂ signal in the chromatogram.
-
Identify and integrate any impurity peaks.
-
Calculate the chemical purity as: (Area of L-Ascorbic acid-¹³C₂ peak / Total area of all peaks) x 100%.
-
Protocol 2: Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy
This protocol leverages the principles of quantitative ¹³C NMR to determine the enrichment at the labeled carbon position.[10][11]
Objective: To determine the atom percent enrichment of ¹³C at the C-2 position of L-Ascorbic acid.
Materials:
-
L-Ascorbic acid-¹³C₂ sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer with ¹³C capabilities
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the L-Ascorbic acid-¹³C₂ sample in the chosen deuterated solvent to obtain a good signal-to-noise ratio.
-
NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. The relaxation delay should be at least 5 times the longest T1 relaxation time of the carbon atoms in the molecule.
-
Use a high number of scans to achieve a good signal-to-noise ratio.
-
Employ proton decoupling to simplify the spectrum.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal corresponding to the ¹³C-labeled carbon (C-2).
-
Integrate the signals of the other carbon atoms.
-
The isotopic enrichment can be estimated by comparing the integral of the C-2 signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C (~1.1%). For a more precise quantification, comparison with a known internal standard or the use of specialized quantitative NMR techniques may be necessary.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the validation of L-Ascorbic acid-¹³C₂.
Caption: HPLC-MS/MS workflow for chemical purity determination.
Caption: ¹³C NMR workflow for isotopic enrichment analysis.
References
- 1. L -Ascorbic acid-2-13C 13C = 99atom , = 98 CP 178101-89-8 [sigmaaldrich.com]
- 2. Vitamin C (L-ascorbic acid) (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3085-0.05 [isotope.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. omicronbio.com [omicronbio.com]
- 5. L-Ascorbic Acid-1,2-13C2 | LGC Standards [lgcstandards.com]
- 6. clinivex.com [clinivex.com]
- 7. researchgate.net [researchgate.net]
- 8. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Full Spectrum Isotopic 13C NMR Using Polarization Transfer for Position-Specific Isotope Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of L-Ascorbic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Isotope Effects on Ascorbic Acid Reactivity
The kinetic isotope effect provides profound insights into reaction mechanisms by comparing the rates of reactions involving molecules with different isotopes. A significant KIE often indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.
Below is a summary of the experimentally determined KIE for deuterated L-ascorbic acid in its reaction with the stable radical 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO), a model for radical scavenging activity. This is contrasted with the generally expected KIE for a 13C-labeled compound where a C-C bond is broken.
| Isotopically Labeled Reactant | Reaction System | Observed KIE (klight/kheavy) | Temperature (K) | Significance |
| L-Ascorbic acid-d2 (deuterated) | Reaction with PTIO in phosphate (B84403) buffer (pH 7.0) | 12.8[1] | 298 | Indicates that the O-H bond cleavage is central to the rate-determining step of the antioxidant reaction. The large value suggests quantum tunneling may play a role.[1] |
| L-Ascorbic acid-13C-2 (theoretical) | General C-C bond cleavage | ~1.04 | Not Applicable | 13C KIEs are typically much smaller than deuterium (B1214612) KIEs because the relative mass difference between 13C and 12C is much smaller than that between deuterium and protium.[2] A KIE of this magnitude would suggest that the cleavage of the C-2 carbon bond is involved in the rate-determining step. |
Experimental Protocols
The determination of kinetic isotope effects requires precise measurement of reaction rates for both the isotopically light and heavy species. A common and effective method is competitive analysis, where a mixture of the two isotopic species is allowed to react, and the change in their ratio is monitored over time.
Protocol: KIE Measurement of Deuterated Ascorbic Acid with PTIO via Stopped-Flow Spectrophotometry
This protocol is based on the methodology described in the study of the reaction between L-ascorbic acid and PTIO.[1]
1. Reagent Preparation:
- L-Ascorbic Acid (AscH2) and Deuterated L-Ascorbic Acid (AscD2) Stock Solutions: Prepare stock solutions of both isotopologues in a phosphate buffer (0.05 M, pH 7.0 or pD 7.0, respectively). The concentration should be significantly higher than that of the radical solution to ensure pseudo-first-order kinetics.
- PTIO Radical Solution: Prepare a solution of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO) in the same phosphate buffer. The concentration should be such that its absorbance can be accurately measured by spectrophotometry.
2. Kinetic Measurements:
- Instrumentation: Utilize a stopped-flow spectrophotometer to rapidly mix the reactant solutions and monitor the reaction in real-time.
- Procedure:
- Load one syringe of the stopped-flow instrument with the ascorbic acid solution (either AscH2 or AscD2) and the other with the PTIO solution.
- Rapidly mix the two solutions.
- Monitor the decay of the absorbance of PTIO at its maximum wavelength (e.g., 560 nm) over time.
- Maintain a constant temperature using a circulating water bath.
- Data Analysis:
- The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
- Repeat the experiment with varying concentrations of ascorbic acid while keeping the PTIO concentration constant.
- The second-order rate constant (kH for AscH2 and kD for AscD2) is determined from the slope of the linear plot of kobs versus the concentration of ascorbic acid.
- The kinetic isotope effect is then calculated as the ratio kH/kD.
Mandatory Visualization
Antioxidant Action of L-Ascorbic Acid
The following diagram illustrates the central role of L-ascorbic acid in the antioxidant defense system, highlighting its interaction with reactive oxygen species (ROS) and the regeneration of other key antioxidants.
Caption: Antioxidant signaling pathway of L-Ascorbic Acid.
References
- 1. A large kinetic isotope effect in the reaction of ascorbic acid with 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO˙) in aqueous buffer solutions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Ascorbic Acid-13C-2 Uptake Across Various Cell Lines
This guide provides a comparative overview of L-Ascorbic acid-13C-2 (a stable isotope of Vitamin C) uptake in different cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from various studies to facilitate an objective comparison of cellular uptake efficiencies, which is crucial for research in cancer biology, neuroscience, and other fields where Vitamin C plays a significant role.
Quantitative Comparison of L-Ascorbic Acid Uptake
The uptake of L-ascorbic acid varies significantly among different cell lines, largely influenced by the expression levels of specific transporters. The following table summarizes the quantitative data on ascorbate (B8700270) accumulation in several commonly studied cell lines.
| Cell Line | Cell Type | Ascorbate Accumulation | Key Transporter Expression |
| MDA-MB-231 | Human Breast Cancer | ~5.1 nmol / 10⁶ cells | SVCT2 |
| MCF-7 | Human Breast Cancer | ~4.5 nmol / 10⁶ cells | SVCT2 |
| EO771 | Murine Breast Cancer | ~26.7 nmol / 10⁶ cells | SVCT2 |
| SW480, SW620, LoVo | Human Colorectal Cancer | High (2-4 fold higher than low expressing cells) | High SVCT2 |
| HCT116, HCT8 | Human Colorectal Cancer | Low | Low SVCT2 |
| HepG2 | Human Liver Epithelial | Vmax: 800 ± 17.6 pmol·mg⁻¹·3 min⁻¹ | hSVCT1 and hSVCT2 |
| Primary Human Hepatocytes | Human Liver Cells | ~325 ± 9 pmol·mg protein⁻¹·3 min⁻¹ | hSVCT1 and hSVCT2 |
| EL4 | Murine Lymphoma | Uptake Observed | Not specified |
Data compiled from multiple sources.[1][2][3]
Studies show that murine breast cancer cells (EO771) accumulate significantly higher levels of ascorbate compared to human breast cancer cell lines MDA-MB-231 and MCF-7.[1][4] In colorectal cancer cell lines, a strong correlation is observed between the expression of the sodium-dependent vitamin C transporter 2 (SVCT2) and the rate of ascorbate uptake.[3][5] Cell lines with high SVCT2 expression, such as SW480, SW620, and LoVo, exhibit a 2- to 4-fold higher uptake of an ascorbic acid analog compared to cells with low SVCT2 expression like HCT116 and HCT8.[3]
Mechanisms of Ascorbic Acid Uptake
L-ascorbic acid is a water-soluble vitamin transported into cells primarily by two distinct families of proteins: Sodium-Dependent Vitamin C Transporters (SVCTs) and, in its oxidized form, Glucose Transporters (GLUTs).[6]
-
SVCTs: There are two isoforms, SVCT1 and SVCT2.[4] SVCT1 is mainly responsible for whole-body homeostasis and is found in epithelial tissues like the intestines and kidneys.[4] SVCT2 is more widely distributed and is crucial for transporting ascorbate into most other tissues.[4] This transporter is a high-affinity, low-capacity system that actively co-transports two sodium ions with one molecule of L-ascorbic acid.[1][4] The uptake process via SVCT2 is saturable, sodium-dependent, and pH-sensitive.[7][8]
-
GLUTs: The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be transported into cells by glucose transporters, primarily GLUT1 and GLUT3.[6][9] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, a process that helps maintain the intracellular antioxidant pool.[4][6]
Caption: Cellular uptake pathways for L-ascorbic acid (AA) and its oxidized form, dehydroascorbic acid (DHA).
Experimental Protocols
Measuring the uptake of this compound involves incubating cell lines with the labeled compound and subsequently quantifying its intracellular concentration. The following is a generalized protocol synthesized from methodologies reported in various studies.
1. Cell Culture and Seeding:
-
Culture the desired cell lines (e.g., MDA-MB-231, MCF-7, HCT116) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 12-well or 24-well plates at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere and grow for 24-48 hours to reach a suitable confluency.
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable buffer or cell culture medium.[4] Due to the instability of ascorbic acid in solution, this should be prepared fresh before each experiment.[1]
-
Dilute the stock solution in the culture medium to achieve the desired final concentrations for the uptake assay (e.g., 50-1000 µM).[4]
3. Uptake Assay:
-
Remove the growth medium from the cultured cells and wash the cells gently with a pre-warmed buffer (e.g., phosphate-buffered saline).
-
Add the medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for various time points (e.g., 2, 4, 6, 8, 16 hours) at 37°C in a humidified incubator.[4]
4. Cell Harvesting and Lysis:
-
After the incubation period, quickly remove the uptake medium and wash the cells multiple times with ice-cold buffer to stop the uptake process and remove any extracellular labeled ascorbate.
-
Lyse the cells using a suitable lysis buffer (e.g., metaphosphoric acid solution) to extract the intracellular contents.[10]
5. Quantification:
-
Quantify the intracellular concentration of this compound in the cell lysates. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Separates ascorbate from other cellular components, followed by UV detection.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Measures the 13C-isotope enrichment after converting the analyte to a volatile derivative.[12][13]
-
Hyperpolarized 13C NMR Spectroscopy: A sensitive method for real-time tracking of the labeled substrate and its metabolic products.[9][14]
-
-
Normalize the quantified amount of this compound to the total protein concentration or cell number in each sample.
Caption: Standardized experimental workflow for measuring this compound uptake in cell lines.
References
- 1. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and regulation of vitamin C uptake: studies of the hSVCT systems in human liver epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbic acid analogue 6-Deoxy-6-[18F] fluoro-L-ascorbic acid as a tracer for identifying human colorectal cancer with SVCT2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. Mechanism of L-ascorbic acid uptake by rabbit corneal epithelial cells: evidence for the involvement of sodium-dependent vitamin C transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Validating L-Ascorbic Acid-13C-2 as a Novel Metabolic Tracer in Specific Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Ascorbic acid-13C-2 as an emerging metabolic tracer against the well-established [U-13C]-glucose in the context of cancer research. While direct, extensive validation studies for this compound are still emerging, this document synthesizes current knowledge on Vitamin C metabolism in cancer to propose its utility and compare it with conventional glucose tracing.
Introduction: The Rationale for an Alternative Tracer
Metabolic reprogramming is a hallmark of cancer, with most research focusing on the central roles of glucose and glutamine.[1] Stable isotope tracing using compounds like [U-13C]-glucose has been instrumental in mapping these alterations.[2] However, the unique metabolic functions of L-Ascorbic acid (Vitamin C) in cancer, particularly its role in redox homeostasis and as a pro-oxidant at high concentrations, present an opportunity for a novel tracer to elucidate different facets of tumor metabolism.[3][4] this compound offers a tool to trace the metabolic fate of Vitamin C and its influence on interconnected pathways, providing insights that are not achievable with glucose tracers alone.
Comparative Analysis: this compound vs. [U-13C]-Glucose
The choice of a metabolic tracer dictates the biological questions that can be answered.[2] While [U-13C]-glucose is invaluable for tracking central carbon metabolism, this compound provides a unique window into cellular redox state and the metabolic adaptations of cancer cells to oxidative stress.
| Feature | This compound | [U-13C]-Glucose |
| Primary Metabolic Pathways Traced | Redox homeostasis (Glutathione & NADPH regeneration via Pentose (B10789219) Phosphate (B84403) Pathway), downstream catabolites of ascorbic acid.[5] | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Serine Synthesis Pathway, Hexosamine Biosynthesis Pathway.[6] |
| Key Biological Insights | - Cellular capacity to manage oxidative stress.- Interplay between Vitamin C uptake and redox balance.- Potential to identify vulnerabilities in cancer cells with high ROS.[3] | - Rate of glycolysis (Warburg effect).- Contribution of glucose to anabolic processes (nucleotide, amino acid, and lipid synthesis).- TCA cycle activity and anaplerosis.[7] |
| Mechanism of Cellular Uptake | Ascorbic Acid: Sodium-dependent Vitamin C transporters (SVCTs).Dehydroascorbic Acid (oxidized form): Glucose transporters (GLUTs).[3][8] | Glucose transporters (GLUTs).[9] |
| Ideal Cancer Models for Study | Cancers with high expression of SVCT2 or GLUT1, KRAS/BRAF mutant cancers, tumors with high levels of oxidative stress.[3][8] | Highly glycolytic tumors, cancers dependent on glucose for anabolic growth. |
| Potential Downstream Labeled Metabolites | L-Ascorbic acid, Dehydroascorbic acid, 2,3-diketo-L-gulonic acid, L-xylonic acid, L-lyxonic acid, oxalate, potential entry into the pentose phosphate pathway via D-xylulose-5-phosphate.[5] | Glycolytic intermediates, lactate, TCA cycle intermediates, amino acids (serine, glycine, alanine, glutamate, aspartate), ribose-5-phosphate, fatty acids.[6] |
Experimental Protocols
The following are generalized protocols for conducting stable isotope tracing experiments. Researchers should optimize these based on their specific cancer model and experimental goals.
Protocol 1: In Vitro 13C Labeling of Cancer Cells
This protocol outlines the steps for labeling cultured cancer cells with either this compound or [U-13C]-glucose.
Materials:
-
Cancer cell line of interest (e.g., with known SVCT2/GLUT1 expression status)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom labeling medium (lacking glucose for glucose tracing, or standard medium for ascorbate (B8700270) tracing)
-
This compound or [U-13C]-glucose
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of labeling.
-
Cell Culture: Culture cells in standard medium supplemented with 10% dFBS.
-
Media Change: Before labeling, aspirate the standard medium, wash cells once with PBS.
-
Isotope Labeling:
-
For this compound: Add pre-warmed standard medium supplemented with this compound at the desired concentration (e.g., 100-500 µM).
-
For [U-13C]-glucose: Add pre-warmed glucose-free medium supplemented with [U-13C]-glucose (e.g., 10 mM) and 10% dFBS.
-
-
Incubation: Incubate cells for a predetermined time to achieve isotopic steady-state (e.g., 6-24 hours).
-
Metabolite Quenching: Rapidly aspirate the labeling medium and add ice-cold quenching solution to arrest metabolism.
-
Metabolite Extraction: Scrape the cells in the quenching solution, transfer to a microcentrifuge tube, and proceed with metabolite extraction (e.g., using a methanol/water/chloroform method).[10]
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol provides a general workflow for preparing cell extracts for Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.
Materials:
-
Cell extract from Protocol 1
-
LC-MS grade water, acetonitrile (B52724), methanol, and formic acid
-
Centrifuge
-
Vacuum concentrator
-
LC-MS vials
Procedure:
-
Phase Separation: If using a biphasic extraction method, centrifuge the samples to separate the polar (methanol/water) and non-polar (chloroform) layers.
-
Collection: Transfer the polar layer containing the majority of central carbon metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis. Employ a high-resolution mass spectrometer to resolve the different isotopologues of the metabolites of interest.[11]
Signaling Pathways and Experimental Workflows
The metabolism of this compound can provide insights into specific signaling and metabolic pathways that are critical in cancer.
Vitamin C Uptake and Redox Cycling
Dehydroascorbic acid (DHA), the oxidized form of Vitamin C, is transported into cancer cells via glucose transporters (GLUTs). Inside the cell, it is rapidly reduced back to ascorbic acid (AA), a process that consumes glutathione (B108866) (GSH) and subsequently NADPH. This links Vitamin C metabolism directly to the cell's redox state and the pentose phosphate pathway (PPP), the primary source of NADPH.[3]
Proposed Metabolic Fate of this compound
Tracing this compound can help delineate its catabolism and potential entry into central carbon metabolism. The degradation of ascorbic acid can lead to intermediates that may enter the pentose phosphate pathway, offering a novel way to study its flux.[5]
Experimental Workflow for Comparative Metabolic Flux Analysis
A robust experimental design is crucial for comparing the metabolic insights gained from this compound and [U-13C]-glucose.
Conclusion and Future Directions
This compound holds promise as a novel metabolic tracer to investigate aspects of cancer metabolism that are not readily accessible with traditional tracers like [U-13C]-glucose. Its ability to probe cellular redox status and the metabolic adaptations to oxidative stress could uncover new therapeutic vulnerabilities. While this guide provides a framework for its application, further validation studies are required to fully establish its utility and to generate the quantitative data needed for robust comparative analyses. Future research should focus on direct comparisons of this compound and [U-13C]-glucose in various cancer models, detailed characterization of its metabolic fate, and the development of standardized protocols for its use in metabolic flux analysis.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin C in Cancer: A Metabolomics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Ascorbic Acid: Not All Sides Fit All - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentose Phosphate Pathway during Glucose Metabolism [artofhealingcancer.com]
- 8. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Involvement of Ascorbic Acid in Cancer Treatment | MDPI [mdpi.com]
- 10. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparative Metabolomics with L-Ascorbic Acid-13C-2
For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic agents and essential nutrients is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful tool for tracing the intricate pathways of molecules like L-Ascorbic acid (Vitamin C). This guide provides a comparative analysis of L-Ascorbic acid-¹³C-2 against other commercially available isotopologues, supported by established principles of metabolomics and detailed experimental considerations.
While direct comparative experimental data for L-Ascorbic acid-¹³C-2 is not extensively published, this guide constructs a robust comparison based on the known metabolic pathways of ascorbic acid and the principles of ¹³C-based metabolic flux analysis. The position of the ¹³C label is a critical determinant of its utility in tracing specific metabolic transformations.
Comparison of L-Ascorbic Acid Isotopologues for Metabolomic Tracing
The choice of a ¹³C-labeled ascorbic acid tracer profoundly influences the ability to track its metabolic journey. The label on the C-2 position of L-Ascorbic acid-¹³C-2 provides a unique window into specific metabolic events compared to other labeling patterns.
| Isotopologue | Primary Application in Metabolomics | Expected Labeled Metabolites | Advantages | Limitations |
| L-Ascorbic acid-¹³C-2 | Tracing the core lactone ring metabolism and its degradation products. | Dehydroascorbic acid, 2,3-diketogulonic acid, and subsequent C2/C3 fragments. | Provides specific insights into the initial oxidation and ring-opening steps of ascorbic acid catabolism. | The label may be lost as CO₂ in certain degradation pathways, limiting the tracing of downstream metabolites. |
| Unlabeled L-Ascorbic acid | Used as a control or for baseline metabolomic profiling. | Not applicable. | Cost-effective for non-tracer studies. | Cannot be used to distinguish between endogenous and exogenous ascorbic acid or to trace metabolic pathways. |
| L-Ascorbic acid-¹³C-1 | Studying decarboxylation reactions and the fate of the C-1 carboxyl group. | Dehydroascorbic acid, oxalate (B1200264), and potentially labeled CO₂. | Useful for investigating pathways involving the C-1 position, such as oxalate production. | The label is readily lost as CO₂ in many metabolic processes. |
| L-Ascorbic acid-¹³C-6 | Tracing the side chain of ascorbic acid and its entry into carbohydrate metabolism. | L-threonate, which can potentially enter central carbon metabolism. | The C-6 carbon is more likely to be retained in larger metabolic fragments. | May not provide detailed information about the initial oxidation of the lactone ring. |
| L-Ascorbic acid-¹³C₆ (Uniformly labeled) | Global tracing of all carbon atoms from ascorbic acid into various metabolic pathways. | A wide range of downstream metabolites with varying numbers of ¹³C atoms. | Provides the most comprehensive view of ascorbic acid's metabolic fate. | Can be more expensive and data analysis is more complex due to multiple labeled species. |
Experimental Protocols
To conduct a comparative metabolomics study using different L-Ascorbic acid isotopologues, a well-defined experimental protocol is essential.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or primary cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Medium Preparation: Prepare a base medium deficient in ascorbic acid. Supplement this medium with the respective L-Ascorbic acid isotopologues (L-Ascorbic acid-¹³C-2, unlabeled L-Ascorbic acid, L-Ascorbic acid-¹³C-1, L-Ascorbic acid-¹³C-6, and L-Ascorbic acid-¹³C₆) at a final concentration relevant to the biological question (e.g., physiological or pharmacological concentrations).
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., a time course of 1, 6, and 24 hours) to allow for the uptake and metabolism of the labeled ascorbic acid.
Metabolite Extraction
-
Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
Metabolomic Analysis
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): If using gas chromatography-mass spectrometry (GC-MS), derivatize the samples to increase the volatility of the metabolites.
-
LC-MS or GC-MS Analysis: Reconstitute the dried extracts in a suitable solvent and inject them into a liquid chromatography-mass spectrometry (LC-MS) or GC-MS system.
-
Data Acquisition: Acquire data in a full-scan mode to detect all measurable metabolites and their isotopologues.
Data Analysis
-
Peak Integration and Identification: Use appropriate software to identify and integrate the peaks corresponding to known metabolites.
-
Isotopologue Distribution Analysis: Determine the mass isotopologue distribution for each metabolite of interest to track the incorporation of the ¹³C label.
-
Metabolic Flux Analysis: Employ metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network and quantify the activity of different pathways.
Visualizing Metabolic Fate and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the theoretical metabolic pathway of L-Ascorbic acid-¹³C-2 and a typical experimental workflow for comparative metabolomics.
Caption: Metabolic pathway of L-Ascorbic acid-¹³C-2.
Caption: Workflow for comparative metabolomics.
Conclusion
L-Ascorbic acid-¹³C-2 serves as a valuable tool for dissecting the initial stages of ascorbic acid catabolism. By comparing its metabolic fate with that of other isotopologues, researchers can gain a more nuanced understanding of Vitamin C's role in cellular metabolism. The provided experimental framework and visualizations offer a starting point for designing and executing robust comparative metabolomics studies, ultimately contributing to advancements in nutrition, disease research, and drug development.
A Comparative Guide to Validating the Specificity of L-Ascorbic Acid-13C-2 Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for validating the specificity of L-Ascorbic acid-13C-2 labeling. It includes supporting experimental data, detailed methodologies, and visual representations of workflows to aid researchers in selecting the most appropriate validation strategy for their specific needs.
Introduction to this compound Labeling Validation
Stable isotope labeling with isotopes like carbon-13 (¹³C) is a powerful technique for tracing the metabolic fate of molecules in biological systems. L-Ascorbic acid (Vitamin C), a key antioxidant and enzyme cofactor, is often labeled to study its in vivo redox status and metabolism. Specifically, L-Ascorbic acid-¹³C-2 labeling allows for the precise tracking of the C-2 position of the molecule. Validating the specificity of this labeling is crucial to ensure that the detected signal originates exclusively from the labeled carbon and not from isotopic scrambling or analytical artifacts. This validation process confirms the integrity of tracer-based metabolic studies.
The two primary analytical techniques for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the structural information they provide.
Comparison of Analytical Methods
The choice between Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy for validating L-Ascorbic acid-¹³C-2 labeling specificity depends on the specific requirements of the study, such as the need for quantitative accuracy, positional information, or high-throughput analysis.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to determine isotopic enrichment. | Detects the magnetic properties of atomic nuclei to provide detailed structural information and confirm the position of the ¹³C label. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to millimole range). |
| Specificity | High mass resolution can differentiate between isotopologues. Fragmentation analysis (MS/MS) can provide some positional information. | Excellent for determining the precise location of the ¹³C label within the molecule. Can distinguish between different labeled positions. |
| Quantification | Excellent for quantifying the level of isotopic enrichment. | Can be quantitative (qNMR) but may require longer acquisition times and careful experimental setup. |
| Sample Preparation | Often requires derivatization to improve volatility and ionization efficiency, especially for GC-MS. | Minimal sample preparation is typically required. |
| Throughput | Generally higher, especially with LC-MS. | Lower, as longer acquisition times are often needed to achieve sufficient signal-to-noise. |
| Instrumentation | Widely available in metabolomics and proteomics core facilities. | Requires access to high-field NMR spectrometers. |
Experimental Data and Performance Metrics
The following tables summarize key performance metrics for the validation of L-Ascorbic acid-¹³C-2 labeling using Mass Spectrometry and NMR spectroscopy, based on published studies.
Mass Spectrometry Validation Data
Liquid chromatography-mass spectrometry (LC-MS) is a common method for analyzing ¹³C-labeled ascorbic acid. The following table presents typical validation parameters.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [1][2] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | [1][2] |
| Accuracy (% Recovery) | 90 - 110% | [2] |
| Precision (%RSD) | < 15% | [1][2] |
| Isotopic Enrichment Precision | Typically within 1-5% | [3] |
NMR Spectroscopy Validation Data
¹³C-NMR provides direct evidence of the labeling position. Quantitative ¹H-NMR (qNMR) can also be used to determine the concentration of the labeled compound.
| Parameter | Typical Performance | Reference |
| Positional Specificity | Unambiguous determination of the ¹³C-2 position. | [4][5] |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | ~0.05 mg/mL | [6] |
| Limit of Quantification (LOQ) | ~0.15 mg/mL | [6] |
| Accuracy (% Bias) | < 5% | [6] |
| Precision (%RSD) | < 3% | [6] |
Experimental Protocols
LC-MS Method for L-Ascorbic Acid-¹³C-2 Analysis
This protocol is a generalized procedure based on common practices in the field.
1. Sample Preparation:
-
Plasma/Tissue Homogenate: Precipitate proteins using a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an antioxidant like metaphosphoric acid.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used.
-
MRM Transitions: For L-Ascorbic acid, the transition m/z 175 -> 115 is often used for quantification. For L-Ascorbic acid-¹³C-2, the transition would be m/z 176 -> 116. The specificity is validated by monitoring for any signal at m/z 176 in unlabeled samples and confirming the expected mass shift in the labeled sample.
¹³C-NMR Method for Validating L-Ascorbic Acid-¹³C-2 Labeling
This protocol outlines the general steps for confirming the position of the ¹³C label.
1. Sample Preparation:
-
Dissolve the L-Ascorbic acid-¹³C-2 sample in a deuterated solvent (e.g., D₂O).
-
Adjust the pH if necessary to ensure the stability of ascorbic acid and to match reference spectra.
-
Add an internal standard (e.g., TSP or DSS) for chemical shift referencing.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of scans will depend on the sample concentration.
3. Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the chemical shift of the enhanced signal in the ¹³C spectrum of the labeled sample to a reference spectrum of unlabeled ascorbic acid to confirm that the signal enhancement corresponds to the C-2 position. The expected chemical shift for C-2 of ascorbic acid is around 118-120 ppm.
Visualizing the Validation Workflow
Signaling Pathway Illustration
While L-Ascorbic acid is involved in numerous pathways, a direct signaling pathway diagram is less relevant to the analytical validation of the labeled compound itself. Instead, a logical diagram illustrating the decision-making process for choosing an analytical method is more pertinent.
Conclusion
Both Mass Spectrometry and NMR spectroscopy are powerful techniques for validating the specificity of L-Ascorbic acid-¹³C-2 labeling.
-
Mass Spectrometry is the method of choice for quantitative analysis due to its high sensitivity and throughput. It is ideal for determining the degree of isotopic enrichment in biological samples.
-
NMR Spectroscopy is unparalleled in its ability to provide definitive structural information, making it the gold standard for confirming the precise position of the ¹³C label.
For a comprehensive validation strategy, a combination of both techniques is often recommended. NMR can be used to initially confirm the positional specificity of the labeled standard, while LC-MS can be employed for the high-sensitivity quantification of the labeled ascorbic acid in complex biological matrices. The selection of the primary validation method should be guided by the specific research question and the available resources.
References
- 1. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Inter-laboratory Comparison of L-Ascorbic Acid-13C-2 Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and precise quantification of isotopically labeled compounds is paramount for reliable study outcomes. This guide provides an objective comparison of analytical methodologies for L-Ascorbic acid-13C-2, supported by available experimental data from various validation studies. The aim is to assist laboratories in selecting and implementing the most suitable method for their specific research needs.
This compound, a stable isotope-labeled form of Vitamin C, serves as a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard for the quantification of endogenous L-Ascorbic acid. The choice of analytical technique significantly impacts the quality of data generated. This guide explores the performance of common analytical methods, including High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of ascorbic acid due to its versatility and ability to be coupled with various detectors.
Table 1: Performance Characteristics of HPLC-UV Methods for Ascorbic Acid Analysis
| Parameter | Method 1[1][2] | Method 2[3] |
| Linearity Range | 0.42 - 500 µg/mL | 10 - 120 mg/L |
| Correlation Coefficient (r²) | > 0.999 | Not specified |
| Limit of Detection (LOD) | 0.42 ppm | 3 mg/L |
| Limit of Quantitation (LOQ) | Not specified | Not specified |
| Precision (%RSD) | < 2.2% | Not specified |
| Accuracy/Recovery (%) | 98.33 - 98.59% | Not specified |
Table 2: Performance Characteristics of HPLC-Mass Spectrometry (MS) Methods for Ascorbic Acid Analysis
| Parameter | UHPLC-QqQ-MS/MS[4] | LC-MS-TOF[5][6] |
| Linearity Range | 10 - 500 ng/mL | 0.05 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantitation (LOQ) | 10 ng/mL | 0.05 µg/mL |
| Precision (%RSD) | Intra-day: 2.5-13.7%, Inter-day: 6.3-12.2% | Intra-day: <10%, Inter-day: <15% |
| Accuracy/Recovery (%) | 86.4 - 114.8% | 90 - 110% |
Other Analytical Methods
Beyond HPLC, other techniques offer specific advantages for the analysis of this compound.
Table 3: Performance Characteristics of Other Analytical Methods
| Parameter | Voltammetry[7] | Quantitative NMR (qNMR)[8][9][10][11] |
| Linearity Range | 1 - 175 µg/mL | Dependent on instrument and standard |
| Correlation Coefficient (r²) | 0.9977 | Not applicable (direct quantification) |
| Limit of Detection (LOD) | 0.3 µg/mL | Typically in the µg to mg range |
| Limit of Quantitation (LOQ) | Not specified | Dependent on instrument and standard |
| Precision (%RSD) | 0.83 - 10.3% | Often within ±1-2%[8] |
| Accuracy | Not specified | Can be as high as 99.9%[11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. The following sections outline the methodologies for the key analytical techniques discussed.
HPLC-UV Method for L-Ascorbic Acid Analysis
This method is suitable for the quantification of L-Ascorbic acid and can be adapted for this compound.
-
For solid samples (e.g., tablets), pulverize the sample. For biological fluids (e.g., plasma), immediate processing is crucial to prevent degradation.
-
Dissolve a known weight of the powdered sample or volume of the liquid sample in a solution of 0.1% phosphoric acid to stabilize the ascorbic acid.
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
Chromatographic Conditions [1]
-
Column: Venusil MP-C18 (250 mm × 4.6 mm i.d., 5 µm)
-
Mobile Phase: 0.02 M phosphate (B84403) buffer (pH 5.8)
-
Flow Rate: 1 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
UHPLC-QqQ-MS/MS Method for Ascorbic Acid and Dehydroascorbic Acid
This highly sensitive method allows for the simultaneous determination of both the reduced and oxidized forms of vitamin C.
Sample Preparation [4]
-
Homogenize solid samples in a suitable extraction solvent. For liquid samples, dilution may be sufficient.
-
Centrifuge the homogenate to pellet solids.
-
The supernatant can be directly injected or further diluted as necessary to fall within the linear range of the instrument.
Chromatographic and Mass Spectrometric Conditions [4]
-
UHPLC System: Agilent 1290 Infinity
-
Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: Agilent 6430 Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Parameters: Gas flow 8 L/min, Nebulizer 35 psi, Capillary voltage 3000 V, Nozzle voltage 1000 V, Sheath gas temperature 350 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Ascorbic acid requires derivatization to increase its volatility.
Sample Preparation and Derivatization
-
Extract ascorbic acid from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to form the trimethylsilyl (B98337) (TMS) derivative of ascorbic acid.
GC-MS Conditions
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide highly accurate and precise quantification without the need for a calibration curve, using a certified internal standard.
Sample Preparation [13]
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube for analysis.
NMR Spectrometer Conditions
-
Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Probe: 5 mm BBO probe
-
Experiment: 1D ¹³C NMR with inverse-gated proton decoupling.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
Visualizing Workflows and Relationships
To further clarify the analytical process and the utility of this compound, the following diagrams have been generated.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. oiv.int [oiv.int]
- 4. mdpi.com [mdpi.com]
- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of L- Ascorbic Acid in Plasma by Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to L-Ascorbic Acid-13C-2: Evaluating Supplier Performance
For researchers in drug development and metabolic studies, the quality of isotopically labeled compounds is paramount. L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C, serves as a critical tracer and internal standard in a variety of analytical applications. The reliability of experimental data hinges on the chemical and isotopic purity of this reagent. This guide provides a comparative overview of commercially available this compound from prominent suppliers and details the experimental protocols necessary for independent performance verification.
Supplier Product Specifications
Sourcing high-quality this compound is the first step in ensuring accurate and reproducible results. Below is a summary of the product specifications as provided by several key suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most detailed and accurate information.
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Format |
| Sigma-Aldrich | 178101-89-8 | ≥99 atom % 13C[1][2] | ≥98% (CP)[1][2] | White to off-white powder[1][2] |
| MedchemExpress | HY-B0166S3 | Not specified | ≥95.0% | White to off-white solid |
| Alfa Chemistry | ACM1313730174 | Not specified | ≥95.0% | White to off-white solid |
| Omicron Biochemicals | ASC-002 | Not specified | Not specified | Not specified |
Note: Data is based on publicly available information from supplier websites and may not reflect the exact specifications of a particular lot. "CP" denotes chemically pure. Isotopic and chemical purity for Omicron Biochemicals products are typically provided upon request.
Experimental Evaluation Protocols
To independently assess the performance of this compound from different suppliers, a series of analytical tests should be performed. The following protocols outline the methodologies for determining isotopic enrichment, chemical purity, and identity.
Determination of Isotopic Enrichment and Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to determine the isotopic labeling position and enrichment of 13C-labeled compounds.
Objective: To verify the position of the 13C label and quantify the isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a proton (¹H) NMR spectrum to assess the overall structure and look for any proton-bearing impurities.
-
Acquire a carbon-13 (¹³C) NMR spectrum. A proton-decoupled ¹³C experiment is standard.
-
-
Data Acquisition:
-
For the ¹³C NMR spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for detecting any unlabeled ascorbic acid.
-
The signal corresponding to the C-2 position should be significantly enhanced compared to the other carbon signals, which will be at natural abundance (~1.1%).
-
-
Data Analysis:
-
In the ¹³C NMR spectrum, the chemical shift of the labeled carbon should be consistent with the C-2 position of ascorbic acid.
-
The isotopic enrichment can be estimated by comparing the integral of the enriched C-2 signal to the integrals of the other carbon signals at natural abundance. For a more accurate quantification, comparison with a known internal standard or the use of quantitative NMR (qNMR) techniques is recommended.
-
Identity Confirmation and Purity Analysis by Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for confirming the molecular weight of the labeled compound and assessing its chemical purity.
Objective: To confirm the molecular weight of this compound and identify and quantify any impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of acid like formic acid to improve stability).
-
Prepare a series of dilutions to create a calibration curve.
-
-
LC Separation:
-
Use a suitable HPLC or UHPLC system with a column appropriate for polar compounds (e.g., a HILIC or reversed-phase C18 column).
-
The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile) and an acid additive (e.g., formic acid).
-
Develop a gradient or isocratic elution method to achieve good separation of ascorbic acid from potential impurities.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source, typically in negative ion mode.
-
The precursor ion for this compound will have an m/z corresponding to its molecular weight ([M-H]⁻).
-
Perform fragmentation of the precursor ion to generate characteristic product ions. The fragmentation pattern should be consistent with the structure of ascorbic acid.
-
-
Data Analysis:
-
Confirm the presence of the correct precursor and product ions for this compound.
-
Assess the purity by integrating the peak area of the labeled ascorbic acid and any other detected peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Visualizing Key Processes and Relationships
To further aid in the understanding of the experimental workflow, the biological context of L-Ascorbic acid, and the decision-making process for supplier selection, the following diagrams are provided.
References
A Comparative Guide to L-Ascorbic Acid-13C6 for Clinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of L-Ascorbic acid-13C6 for use in clinical research, comparing its performance with alternative stable isotope-labeled standards. The data presented underscores the reliability and advantages of employing 13C-labeled ascorbic acid in quantitative bioanalysis.
Introduction to Stable Isotope-Labeled Ascorbic Acid in Clinical Research
In clinical research, particularly in pharmacokinetic and nutritional studies, it is crucial to differentiate between endogenously present substances and those administered externally. Stable isotope-labeled compounds, such as L-Ascorbic acid-13C6, serve as ideal internal standards and tracers for this purpose. Their use in conjunction with mass spectrometry-based methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise and accurate quantification of ascorbic acid in various biological matrices.
L-Ascorbic acid-13C6 is a form of Vitamin C where all six carbon atoms are replaced with the heavy isotope 13C. This labeling provides a distinct mass shift, enabling its differentiation from the naturally abundant 12C ascorbic acid without altering the molecule's chemical properties.
Comparison of Isotopic Labeling Strategies
The choice of isotope for labeling an internal standard can significantly impact analytical performance. The primary alternatives for ascorbic acid are deuterium (B1214612) (2H) and carbon-13 (13C) labeling.
| Feature | L-Ascorbic acid-13C6 (13C-labeled) | L-Ascorbic acid-d2 (Deuterium-labeled) |
| Isotope Effect | Minimal to none. The relative mass difference between 12C and 13C is small, resulting in nearly identical physicochemical properties to the unlabeled analyte.[1][2] | Potential for a significant isotope effect. The substantial mass difference between hydrogen and deuterium can alter retention times in chromatography.[1][2] |
| Chromatographic Co-elution | Co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[2] This is ideal for compensating for matrix effects.[1] | May exhibit chromatographic separation from the unlabeled analyte, which can compromise its ability to accurately correct for matrix effects and other analytical variabilities.[1][2] |
| Label Stability | The 13C-label is extremely stable and not prone to exchange. | Deuterium labels can sometimes be susceptible to back-exchange, particularly in certain solvents or under specific pH conditions. |
| Commercial Availability | Readily available from various suppliers. | Also commercially available. |
| Cost | Generally higher than deuterated standards. | Typically more cost-effective than 13C-labeled counterparts. |
Performance Data of L-Ascorbic Acid-13C6 in a Validated LC-MS/MS Method
The following data is summarized from a validated UPLC-MS/MS method for the simultaneous quantification of ascorbic acid and dehydroascorbic acid in human plasma, utilizing 13C6-labeled internal standards for both analytes.[4]
Table 1: Method Validation Parameters for L-Ascorbic Acid-13C6 Internal Standard [4]
| Parameter | Result |
| Linearity (r²) | >0.99 over a 100-fold concentration range |
| Lower Limit of Quantification (LLOQ) | 16 nM |
| Precision (Injection-to-injection variation) | <10% |
| Matrix Effect in Plasma | 91.6% (±4.7%) |
| Recovery in Spiked Plasma | 85.7% (±3%) |
This data demonstrates that a method employing L-Ascorbic acid-13C6 as an internal standard can achieve high sensitivity, linearity, and reproducibility for the quantification of ascorbic acid in a complex biological matrix like human plasma.
Experimental Protocols
Key Experiment: Quantification of Ascorbic Acid in Human Plasma using UPLC-MS/MS with L-Ascorbic Acid-13C6 Internal Standard
This protocol is based on established and validated methods for the analysis of ascorbic acid in clinical samples.[4][5]
1. Sample Preparation
-
Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 600 µL of a working internal standard solution containing L-Ascorbic acid-13C6 (e.g., 1.67 µmol/L) dissolved in 12% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 5 minutes at 1000 rpm.
-
Centrifuge at 11,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 400 µL of the supernatant to a clean vial for LC-MS analysis.
2. UPLC-MS/MS Analysis
-
UPLC System: ACQUITY UPLC H-Class PLUS or equivalent.
-
Column: Atlantis Premier BEH C18 AX (1.7 µm, 2.1 x 100 mm) or equivalent reversed-phase column.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate ascorbic acid from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters ACQUITY QDa or equivalent).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ascorbic Acid | 175.0 | 115.0 |
| L-Ascorbic acid-13C6 | 181.0 | 119.0 |
Note: The specific MRM transitions for L-Ascorbic acid-13C6 are based on the mass shift of +6 Da compared to the unlabeled compound.
3. Data Analysis
-
Quantify the concentration of ascorbic acid in the samples by calculating the peak area ratio of the analyte to the L-Ascorbic acid-13C6 internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
Visualizations
Caption: Workflow for the quantification of ascorbic acid in clinical samples.
Caption: Redox cycling and cofactor role of ascorbic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Ascorbic Acid-13C-2: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling L-Ascorbic acid-13C-2 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this isotopically labeled compound.
Core Disposal Principles
The fundamental principle for the disposal of this compound is to manage it as a chemical waste product in accordance with all applicable federal, state, and local environmental control regulations.[1][2] It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure full compliance with specific institutional and regional requirements.
Step-by-Step Disposal Procedure
-
Container Management :
-
Waste Collection :
-
Spill Management :
-
Regulatory Compliance :
-
L-Ascorbic acid is not classified as a dangerous good for transportation according to DOT (US), IMDG, and IATA regulations.[6]
-
It is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations may be more stringent.
-
Always consult and follow the specific disposal guidelines provided by your institution and local authorities.[1][2][3]
-
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, are available in the provided safety data sheets for L-Ascorbic acid. Disposal procedures are based on the chemical's non-hazardous classification for transport and general chemical waste guidelines.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
